(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Description
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Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTXAMTDLRLFP-WVZVXSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C)(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428241 | |
| Record name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127060-92-8 | |
| Record name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological function of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
An In-Depth Technical Guide on the Biological Function of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid
Executive Summary
This compound is a non-proteinogenic α-amino acid characterized by its specific stereochemistry. While its fundamental chemical properties are documented, there is a notable scarcity of research into its specific biological functions. This guide provides a comprehensive technical overview by contextualizing the compound within the broader field of non-proteinogenic amino acids (NPAAs). It delves into the critical role of stereochemistry in determining biological activity and explores the potential functions of the title compound by drawing parallels with structurally related molecules. Furthermore, this document offers a robust framework for future research by detailing established methodologies for the stereoselective synthesis, structural characterization, and biological evaluation of NPAAs. In silico approaches for predicting function are also presented as a valuable tool for investigating understudied molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound and to design experiments to elucidate its biological significance.
Introduction to Non-Proteinogenic Amino Acids (NPAAs)
Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms for protein synthesis.[1] Despite this, they are integral to a vast array of biological processes and hold significant potential in drug discovery.[2] NPAAs can be found as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins.[1] Their incorporation into peptide-based therapeutics is a powerful strategy for enhancing stability, modulating potency, and improving pharmacokinetic properties.[2]
The Primacy of Stereochemistry
The biological function of chiral molecules is intrinsically linked to their stereochemistry. As biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of specificity for a particular stereoisomer of a substrate or ligand.[3] A molecule with n chiral centers can have up to 2n stereoisomers.[4] For a compound like 2-amino-3-hydroxy-2-methylbutanoic acid, with two chiral centers, there are four possible stereoisomers. The distinct spatial arrangement of functional groups in each stereoisomer dictates its interaction with biological macromolecules, leading to potentially vast differences in activity, potency, and toxicity.
This compound: An Overview
This compound, also known as α-methyl-D-threonine, is an NPAA with the molecular formula C₅H₁₁NO₃.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 127060-92-8 | [5] |
While the fundamental properties of this molecule are known, a comprehensive body of research detailing its biological activity is currently lacking in the public domain. This is not uncommon for specific stereoisomers of NPAAs, where research may be concentrated on the naturally occurring or most biologically active isomer.
Potential Biological Roles and Significance (Inferred)
Based on the functions of structurally similar β-hydroxy-α-amino acids, we can infer potential biological roles for this compound.
-
Metabolic Intermediates: Many NPAAs serve as intermediates in cellular metabolism.[1] It is plausible that this compound could be involved in specialized metabolic pathways in certain organisms.
-
Enzyme Inhibition: The structural similarity to proteinogenic amino acids suggests that it could act as a competitive inhibitor of enzymes involved in amino acid metabolism.
-
Building Blocks for Non-Ribosomal Peptides: Bacteria and fungi utilize non-ribosomal peptide synthetases to incorporate NPAAs into a wide range of bioactive peptides with antibiotic or other therapeutic properties.[2][6][7]
-
Pharmacological Scaffolds: The unique stereochemistry can be exploited in drug design to create peptides with enhanced resistance to proteolytic degradation, constrained conformations for improved receptor binding, and better oral bioavailability.[2][8]
Methodologies for the Study of this compound
The following sections detail robust experimental approaches for the synthesis, characterization, and biological evaluation of the title compound.
Stereoselective Synthesis
The controlled synthesis of a specific stereoisomer is paramount. Direct aldol reactions of glycine equivalents are a powerful method for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids.[9][10]
-
Enolate Formation: A chiral glycine enolate equivalent is treated with a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C).
-
Aldol Addition: The aldehyde or ketone substrate is added to the enolate solution, leading to the formation of the aldol adduct. The stereochemistry of the pseudoephedrine auxiliary directs the stereochemical outcome of the reaction.
-
Workup and Purification: The reaction is quenched with a proton source, and the product is isolated and purified using techniques such as column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved under mild hydrolytic conditions to yield the desired β-hydroxy-α-amino acid.[9]
Structural Characterization
Unambiguous determination of the stereochemistry is critical.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O).[11]
-
1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon NMR spectra to identify the types and connectivity of atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the carbon skeleton.[11]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally restricted NPAAs, NOESY can reveal through-space proximity of protons, which is crucial for assigning relative stereochemistry.[11]
-
Data Analysis: Process and analyze the spectra to assign all signals and confirm the structure and stereochemistry of the synthesized molecule.[11]
Biological Activity Assessment
This protocol assesses the ability of the compound to inhibit a specific enzyme involved in amino acid metabolism.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable buffer. Prepare solutions of the target enzyme, its substrate, and any necessary cofactors.
-
Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the reaction progress over time using a plate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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} caption { label="Workflow for an in vitro enzyme inhibition assay."; fontsize=10; fontcolor="#5F6368"; }
In Silico Approaches for Functional Prediction
Given the limited experimental data, computational methods are invaluable for generating hypotheses about the .
-
Homology Modeling: If the compound is suspected to interact with a specific protein, and the protein's structure is unknown, a 3D model can be generated based on the structures of homologous proteins.[12]
-
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. It can help identify potential binding sites and estimate the strength of the interaction.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, offering a more detailed understanding of the interaction.[13]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption { label="A generalized workflow for in silico prediction of biological function."; fontsize=10; fontcolor="#5F6368"; }
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential biological significance. While direct evidence of its function is scarce, its identity as a non-proteinogenic amino acid with a defined stereochemistry places it in a class of compounds with proven utility in both natural biological systems and therapeutic development. The methodologies and in silico approaches outlined in this guide provide a clear roadmap for future research. Key future directions should include:
-
Stereoselective synthesis and purification of all four stereoisomers to enable comparative biological studies.
-
Broad-spectrum screening against a panel of enzymes, particularly those involved in amino acid metabolism, to identify potential targets.
-
Cell-based assays to investigate cellular uptake, toxicity, and effects on signaling pathways.
-
Incorporation into peptides to assess its impact on structure, stability, and activity.
Elucidating the will not only contribute to our fundamental understanding of NPAA biochemistry but may also uncover novel opportunities for drug discovery and development.
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- 6. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
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- 8. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]
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A Comprehensive Technical Guide to the Physicochemical Properties of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid
Executive Summary: This document provides an in-depth analysis of the core physicochemical properties of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development. As a chiral building block, its unique stereochemistry governs its biological interactions and synthetic utility. This guide, intended for researchers and drug development professionals, details the compound's structural characteristics, acid-base properties, solubility, and optical activity. We provide not only established data but also the underlying scientific principles and validated experimental protocols for their determination, ensuring a blend of theoretical understanding and practical application.
Introduction and Strategic Importance
This compound is a synthetic amino acid analog, structurally related to isovaline. Its significance stems from the precise three-dimensional arrangement of its functional groups, dictated by two chiral centers at the C2 and C3 positions.[1] This specific stereoisomer, (2R,3S), is a valuable intermediate in the asymmetric synthesis of complex molecules.[2] Its structural rigidity and defined stereochemistry make it a crucial component in the synthesis of novel drug candidates, including carbapenem and penem antibiotics, where stereochemical purity is paramount for efficacy and safety.[1][3] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a critical prerequisite for its effective use in medicinal chemistry, process development, and formulation science.
Molecular Structure and Identity
The molecule's behavior in both chemical and biological systems is a direct consequence of its structure. It features a carboxylic acid (-COOH), a primary amine (-NH₂) at the α-carbon (C2), a hydroxyl group (-OH) at the β-carbon (C3), and two methyl groups.[1] The (2R,3S) configuration denotes the specific spatial orientation at these two stereogenic centers, distinguishing it from its three other stereoisomers (2S,3R, 2R,3R, and 2S,3S), each of which can possess markedly different properties.[1]
Caption: 2D representation of this compound.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| Synonym | (2R,3S)-3-Hydroxy-D-isovaline | [4] |
| CAS Number | 127060-92-8 | [4] |
| Molecular Formula | C₅H₁₁NO₃ | [1][4] |
| Molecular Weight | 133.15 g/mol | [1][4] |
| Canonical SMILES | C(C(=O)O)N">C@@HO | [4] |
| InChIKey | NWZTXAMTDLRLFP-WVZVXSGGSA-N |[4] |
Key Physicochemical Properties
The utility of a molecule in drug development is profoundly influenced by its physical and chemical characteristics. These properties dictate its behavior during synthesis, purification, formulation, and ultimately, its pharmacokinetic profile.
Table 2: Summary of Physicochemical Data | Property | Value / Description | Significance | | --- | --- | --- | | Physical State | Solid, white crystalline powder | Affects handling, storage, and formulation (e.g., solid dosage forms). | | Melting Point | ~205 °C (data for (S)-enantiomer) |[5][6] | Indicator of purity and lattice energy. | | pKa (Carboxyl) | 2.22 ± 0.12 (Predicted) |[5] | Governs charge state, solubility, and receptor binding at physiological pH. | | Aqueous Solubility | Soluble in water; poorly soluble in non-polar organic solvents. |[1] | Crucial for formulation, bioavailability, and purification processes. | | XLogP3 | -3.4 |[4] | Indicates high hydrophilicity and likely low membrane permeability. | | Polar Surface Area (PSA) | 83.6 Ų |[4][7] | Influences transport properties and membrane penetration. | | Specific Optical Rotation | Opposite in sign to its (2S,3R) enantiomer. | | Confirms stereochemical identity and enantiomeric purity. |
Acid-Base Properties (pKa)
As an amino acid, this compound is zwitterionic, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values define the pH range over which these groups ionize. This behavior is fundamental to its aqueous solubility, stability, and interaction with biological targets. The predicted pKa of the carboxyl group is approximately 2.22.[5]
This method is a gold standard for its reliability and directness. The causality is based on tracking the change in pH of a solution of the analyte as a strong acid or base titrant is added, allowing for the identification of the inflection points corresponding to the pKa values.
-
System Preparation: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.01) at a controlled temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration (Acidification): Place the solution in a jacketed beaker to maintain temperature. Begin stirring and record the initial pH. Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the first expected equivalence point.
-
Titration (Alkalinization): Repeat the process starting from the initial solution, this time titrating with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the amino group.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence points.
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
The presence of three polar functional groups (-COOH, -NH₂, -OH) renders the molecule highly soluble in water and other polar solvents, while its ionic character limits solubility in non-polar media.[1] This is quantitatively supported by its low calculated XLogP3 value of -3.4, which indicates a strong preference for the aqueous phase over an octanol phase.[4] Solubility is pH-dependent; it is typically lowest near the isoelectric point (pI) where the net charge is zero, and increases significantly in acidic or basic solutions where the molecule becomes fully protonated or deprotonated, respectively.
This equilibrium-based method is the standard for determining aqueous solubility, ensuring the system has reached saturation.
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a flask.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
-
Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the saturated aqueous solution from the excess solid. This step is critical to avoid including undissolved solid in the analysis.
-
Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Express the solubility in units such as g/L or mol/L.
Optical Activity
This technique directly measures the interaction of the chiral molecule with plane-polarized light.
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line, 589 nm) to stabilize. Calibrate the instrument to a zero reading using a blank cell filled with the solvent to be used for the sample.
-
Sample Preparation: Prepare a solution of the compound at a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., water or 6N HCl). Ensure the sample is fully dissolved and free of bubbles or particulates.
-
Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution. Place the cell in the instrument and record the observed optical rotation (α) in degrees.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)
-
Reporting: Report the specific rotation along with the temperature (T) and wavelength (λ) used, for example, [α]²⁵_D.
Caption: Experimental workflow for determining specific optical rotation.
Spectroscopic and Analytical Profile
A combination of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the molecular backbone. For the analogous (2S,3R) isomer, characteristic signals appear around δ 1.21–1.27 ppm for the methyl groups and δ 3.9–3.96 ppm for the methine proton attached to the hydroxyl group.[1] The spectrum for the (2R,3S) enantiomer is expected to be identical. ¹³C-NMR and 2D-NMR techniques (like COSY and HMQC) would further confirm the connectivity.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (133.15 Da).[1][4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₅H₁₁NO₃).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique for this compound. It is used to separate the (2R,3S) isomer from its enantiomer and diastereomers, thereby confirming its stereochemical identity and quantifying its enantiomeric excess (e.e.) or purity.[1] The choice of a suitable chiral stationary phase (e.g., a polysaccharide-based column) is key to achieving baseline separation.
Conclusion
The physicochemical properties of this compound—a hydrophilic, zwitterionic, and chiral molecule—are integral to its function as a high-value synthetic intermediate. Its well-defined stereochemistry, confirmed by optical rotation, and its predictable pH-dependent solubility are critical parameters for chemists and pharmaceutical scientists. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties, ensuring quality control and facilitating the rational design of synthetic routes and formulation strategies. A thorough characterization of this molecule is the foundation for its successful application in the development of next-generation therapeutics.
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Buy (r)-2-amino-3-hydroxy-3-methylbutanoic acid from Conier Chem&Pharma Limited. LookChem. [Link]
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(2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem. National Center for Biotechnology Information. [Link]
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Synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid - Sci-Hub. Sci-Hub. [Link]
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(2R,3R)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313369 - PubChem. National Center for Biotechnology Information. [Link]
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(2R,3S)-3-amino-2-methyl-Butanoic acid - PubChem. National Center for Biotechnology Information. [Link]
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The specific rotation of optically pure 2-methylbutanoic acid is [\alpha].. - Filo. Filo. [Link]
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3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. ResearchGate. [Link]
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(S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester - MDPI. MDPI. [Link]
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(2S,3R)-2-amino-3-hydroxybutanoic acid - PubChem. National Center for Biotechnology Information. [Link]
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The amino acid threonine, (2S,3R)-2-amino-3-hydroxybutanoic acid, has two chirality centers. (a)... - Homework.Study.com. Study.com. [Link]
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Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Natural Products Online. [Link]
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Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Master Organic Chemistry. [Link]
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(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid: A Synthetic Amino Acid with Unexplored Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
While the vast repository of natural products continues to inspire pharmaceutical innovation, the realm of synthetic amino acids offers a unique frontier for the design of novel therapeutics. This guide focuses on a specific, non-proteinogenic amino acid, (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. Despite its structural similarity to naturally occurring amino acids, extensive database searches have yielded no evidence of its natural occurrence. This document, therefore, serves as a comprehensive technical overview of its chemical properties, synthetic accessibility, and potential as a building block in drug discovery, providing a foundation for its future investigation.
Compound Profile: this compound
This molecule, a stereoisomer of 2-amino-3-hydroxy-2-methylbutanoic acid, possesses two chiral centers, leading to four possible stereoisomers. The specific (2R,3S) configuration dictates a precise three-dimensional arrangement of its constituent atoms.
Chemical and Physical Properties
A summary of the key computed properties for this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 127060-92-8 | PubChem[1] |
| Canonical SMILES | C(C(=O)O)N">C@@HO | PubChem[1] |
Synthetic Strategies and Methodologies
The absence of this compound in nature necessitates its production through chemical synthesis. Stereoselective synthesis is paramount to isolate the desired (2R,3S) isomer from the other three possible stereoisomers. While specific protocols for this exact isomer are not detailed in the provided search results, general approaches to the synthesis of α-methylated, β-hydroxy amino acids can be inferred.
General Synthetic Workflow
The synthesis of such a specific stereoisomer would likely involve a multi-step process with careful control over stereochemistry at each chiral center. A plausible, generalized workflow is outlined below.
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Key Experimental Considerations
-
Chiral Control: The introduction of the two chiral centers at C2 and C3 requires robust stereochemical control. This can be achieved through the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions.
-
Protecting Group Strategy: The amino, hydroxyl, and carboxylic acid functionalities will likely require protection during the synthetic sequence to prevent unwanted side reactions. The choice of protecting groups is critical and must allow for selective deprotection under mild conditions.
-
Purification of Stereoisomers: Even with highly stereoselective reactions, the final product may contain minor amounts of other stereoisomers. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is often necessary to isolate the desired isomer with high enantiomeric and diastereomeric purity.
Potential Applications in Drug Discovery and Development
Non-proteinogenic amino acids like this compound are valuable tools in medicinal chemistry for several reasons:
-
Metabolic Stability: The α-methyl group can confer resistance to enzymatic degradation, potentially improving the pharmacokinetic profile of peptide-based drugs.
-
Conformational Constraint: The defined stereochemistry and the presence of the α-methyl group can restrict the conformational flexibility of a peptide backbone. This can lead to higher binding affinity and selectivity for a biological target.
-
Novel Side-Chain Interactions: The β-hydroxy group offers a potential hydrogen bond donor and acceptor, which can be exploited to form new interactions with a target receptor or enzyme.
The logical relationship for its potential application is illustrated in the following diagram:
Caption: The logical progression from the compound's unique properties to its potential application in drug development.
Conclusion and Future Directions
While this compound has not been identified from natural sources, its unique chemical structure presents an intriguing opportunity for synthetic and medicinal chemists. The development of efficient and stereoselective synthetic routes is the first critical step toward unlocking its potential. Subsequent incorporation into peptide scaffolds and biological evaluation will be necessary to determine its utility in drug discovery. This technical guide provides a foundational understanding of this synthetic amino acid, encouraging further research into its properties and applications.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of β-hydroxy-α-methyl amino acids is paramount to their biological function and interaction with chiral environments like enzyme active sites.[1] The specific (2R,3S) configuration dictates the three-dimensional arrangement of its functional groups—a carboxylic acid, a primary amine, a hydroxyl group, and two methyl groups—which in turn governs its physicochemical properties.[2] Accurate spectroscopic analysis is the cornerstone of verifying this precise stereochemical integrity.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid are numbered as follows. This numbering scheme will be used consistently throughout this guide.
Caption: Predicted key fragmentations for [M+H]⁺ of the target molecule.
-
Loss of Water (-H₂O, 18 Da): A common fragmentation pathway for molecules containing a hydroxyl group, leading to a fragment ion at m/z ~116.1.
-
Loss of Formic Acid (-HCOOH, 46 Da): Decarboxylation is a hallmark of amino acid fragmentation. This would result in a fragment ion at m/z ~88.1.
-
Subsequent Fragmentations: The ion at m/z 116.1 could further fragment, for instance, through the loss of the amino group or other small molecules.
Part 3: Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality NMR and MS data for a polar, small molecule like this compound.
Workflow for Spectroscopic Characterization
Caption: General workflow for the complete spectroscopic characterization of the target molecule.
Detailed Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O, 99.9% D). D₂O is chosen as the solvent to avoid a large interfering solvent signal from water and to exchange the labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal from the D₂O solvent.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: ~12 ppm.
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Solvent Suppression: Apply a presaturation pulse sequence to suppress the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width: ~200 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the residual HDO peak (~4.79 ppm) and the ¹³C spectrum indirectly.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Detailed Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).
-
Create a dilute solution for infusion (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, typically 50:50 methanol/water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. Formic acid aids in protonation.
-
-
Instrument Setup (ESI-Q-TOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set the ionization source to Electrospray Ionization (ESI), in positive ion mode first.
-
Optimize source parameters: capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas flow and temperature to achieve a stable and strong signal.
-
-
HRMS (Full Scan) Acquisition:
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Aim for a resolution of >10,000 to allow for accurate mass determination.
-
Analyze the resulting spectrum for the [M+H]⁺ ion and calculate the elemental composition from its exact mass.
-
-
MS/MS Acquisition:
-
Set up a product ion scan experiment.
-
Select the previously identified [M+H]⁺ ion (m/z 134.1) as the precursor ion in the first mass analyzer (e.g., quadrupole).
-
Apply collision energy (e.g., 10-30 eV) in the collision cell to induce fragmentation.
-
Scan the second mass analyzer to detect the resulting fragment ions.
-
Correlate the observed fragment masses with the predicted fragmentation pathways.
-
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10261078, (2R,3S)-3-amino-2-methyl-Butanoic acid". [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7168889, this compound". [Link]
Sources
discovery and isolation of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
An in-depth technical guide has been requested on the . Initial research indicates that this specific molecule is not a well-documented or commonly known compound in scientific literature under this exact name. It may be a novel compound, a synthetic intermediate that is not widely reported, or a misnamed structure.
Therefore, this guide will address the core topic by providing a comprehensive framework for the discovery, stereoselective synthesis, and isolation of novel α-methyl, β-hydroxy amino acids, a class to which the requested molecule belongs. This approach will equip researchers, scientists, and drug development professionals with the necessary principles and techniques to approach such a challenge. We will use closely related, well-documented molecules as examples to illustrate the methodologies.
Part 1: Strategic Approach to Novel α-Methyl, β-Hydroxy Amino Acids
The introduction of both an α-methyl group and a β-hydroxyl group into an amino acid creates two stereocenters, leading to four possible stereoisomers ((2R,3S), (2S,3R), (2R,3R), and (2S,3S)). The specific (2R,3S) configuration presents a significant synthetic challenge, requiring precise control over the stereochemistry at two contiguous carbon atoms.
Our discussion will be grounded in the principles of asymmetric synthesis and chiral resolution, which are paramount for obtaining the desired stereoisomer in high purity. We will explore both de novo synthesis and chiral pool-based approaches.
Part 2: De Novo Asymmetric Synthesis – The Sharpless and Evans Methods
Given the need for high stereochemical purity, de novo asymmetric synthesis is the most robust strategy. Two powerful methods are particularly relevant: the Sharpless asymmetric epoxidation and the Evans asymmetric aldol reaction.
Sharpless Asymmetric Epoxidation Route
The Sharpless asymmetric epoxidation of an allylic alcohol is a cornerstone of modern organic synthesis and provides a reliable entry point to chiral β-hydroxy compounds.
Causality behind this choice: This method allows for the predictable introduction of a stereocenter at the epoxide, which can then be opened regioselectively to install the amine functionality, ultimately leading to the desired amino acid. The choice of the specific diethyl tartrate (DET) enantiomer dictates the stereochemical outcome.
Experimental Protocol: A Generalized Sharpless Epoxidation/Ring-Opening
-
Substrate Preparation: Synthesize a suitable allylic alcohol precursor, such as (E)-2-methylbut-2-en-1-ol.
-
Asymmetric Epoxidation:
-
Dissolve the allylic alcohol in dichloromethane (DCM) at -78 °C.
-
Add titanium(IV) isopropoxide (Ti(OiPr)4).
-
Add the desired chiral tartrate ligand (e.g., (+)-diethyl L-tartrate for a specific epoxide stereochemistry).
-
Add tert-butyl hydroperoxide (TBHP) dropwise and stir for several hours.
-
Quench the reaction with water and purify the resulting epoxy alcohol by column chromatography.
-
-
Regioselective Ring-Opening:
-
Dissolve the epoxy alcohol in a suitable solvent (e.g., isopropanol).
-
Add an azide source, such as sodium azide (NaN3), with a Lewis acid catalyst to promote regioselective opening at the C3 position.
-
Heat the reaction and monitor for completion.
-
Purify the resulting azido diol.
-
-
Conversion to the Amino Acid:
-
Reduce the azide group to an amine using a method like catalytic hydrogenation (H2, Pd/C).
-
Oxidize the primary alcohol to a carboxylic acid using a selective oxidation agent, such as Jones reagent or a TEMPO-mediated oxidation.
-
Protect the amino group as a Boc- or Cbz-derivative for easier handling and purification.
-
Purify the final amino acid by recrystallization or chromatography.
-
Workflow Diagram: Sharpless Epoxidation Route
Caption: Sharpless epoxidation workflow for stereoselective synthesis.
Evans Asymmetric Aldol Addition
The Evans asymmetric aldol reaction is another powerful tool for creating stereocenters. This method uses a chiral auxiliary to direct the stereochemical outcome of an aldol addition between an enolate and an aldehyde.
Causality behind this choice: This approach allows for the direct formation of the C2-C3 bond with high diastereoselectivity. The choice of the chiral auxiliary and the reaction conditions are critical for achieving the desired (2R,3S) configuration.
Experimental Protocol: A Generalized Evans Aldol Approach
-
Prepare the Chiral Auxiliary Adduct: Acylate an Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride to form the N-propionyl imide.
-
Enolate Formation: Treat the N-propionyl imide with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the Z-enolate.
-
Aldol Addition: Add acetaldehyde to the enolate solution. The chiral auxiliary will direct the acetaldehyde to add to a specific face of the enolate, controlling the stereochemistry of the newly formed hydroxyl and methyl groups.
-
Auxiliary Cleavage: Cleave the chiral auxiliary using a reagent like lithium hydroxide (LiOH) to yield the chiral carboxylic acid.
-
Conversion to the Amino Acid:
-
Convert the carboxylic acid to an acyl azide via its acid chloride.
-
Perform a Curtius rearrangement to form an isocyanate, which can be trapped with a suitable alcohol to form a carbamate (e.g., a Boc group).
-
This sequence installs the amino group at the C2 position.
-
Purify the final product.
-
Workflow Diagram: Evans Aldol Route
Caption: Evans aldol addition workflow for diastereoselective C-C bond formation.
Part 3: Isolation and Purification
Regardless of the synthetic route, the final product will likely be a mixture of diastereomers. The isolation of the desired (2R,3S) isomer is a critical step.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating stereoisomers.
Causality behind this choice: CSPs are designed with chiral selectors that interact differently with each enantiomer or diastereomer, leading to different retention times and allowing for their separation.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a CSP based on the functional groups of the analyte. For amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) can improve peak shape.
-
Method Validation: Validate the method for linearity, precision, and accuracy.
-
Preparative Separation: Scale up the analytical method to a preparative scale to isolate larger quantities of the desired isomer.
Data Presentation: Hypothetical HPLC Separation Data
| Stereoisomer | Retention Time (min) | Peak Area (%) |
| (2R,3R) | 10.2 | 45 |
| (2S,3S) | 11.5 | 45 |
| (2R,3S) | 14.8 | 5 |
| (2S,3R) | 16.1 | 5 |
Note: This data is hypothetical and for illustrative purposes only.
Part 4: Structural and Stereochemical Characterization
Once isolated, the absolute and relative stereochemistry of the compound must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which can help to deduce the spatial arrangement of the substituents.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.
Causality behind this choice: This technique generates a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the atomic positions and the absolute configuration (if a heavy atom is present or by using anomalous dispersion).
Part 5: Conclusion and Future Directions
The synthesis and isolation of a specific stereoisomer of a novel α-methyl, β-hydroxy amino acid like (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a challenging but achievable goal. The methods outlined in this guide, particularly the Sharpless and Evans approaches, provide a solid foundation for the stereocontrolled synthesis of such molecules. The combination of advanced synthetic strategies, high-resolution chiral chromatography, and definitive spectroscopic and crystallographic analysis is essential for success.
The ability to produce stereochemically pure non-standard amino acids is of great interest in drug development, as they can be incorporated into peptides to create more stable and potent therapeutics. Further research into the biological activity of this and related compounds is a logical next step.
References
Due to the lack of specific literature on "this compound," the following references provide authoritative information on the general methods discussed in this guide.
-
Title: Sharpless Asymmetric Epoxidation Source: Comprehensive Organic Synthesis, Volume 7, Pages 389-436 URL: [Link]
-
Title: The Evans Asymmetric Aldol Reaction Source: Chemical Reviews, 2007, 107 (12), pp 5749–5812 URL: [Link]
-
Title: Chiral Separations by HPLC Source: LCGC North America, Volume 33, Issue 4, pp 262–271 URL: [Link]
-
Title: The Curtius Rearrangement Source: Organic Reactions, Volume 3, Pages 337-449 URL: [Link]
An In-depth Technical Guide to the Solubility and Stability of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid
Abstract
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, is a chiral building block of significant interest in pharmaceutical and biotechnological applications. Its utility in the synthesis of complex molecules and peptidomimetics necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals to support formulation development, analytical method development, and stability assessment of this important molecule.
Introduction
This compound, also known as α-methyl-D-threonine, is a fascinating molecule that stands at the crossroads of synthetic chemistry and biology.[1] Its structure, featuring two stereogenic centers, a hydroxyl group, and an α-methyl group, imparts unique conformational constraints and biological activities.[2] These structural motifs are often found in natural products with potent pharmacological properties, making this compound a valuable synthon for drug discovery.[2]
A deep understanding of the solubility and stability of this compound is paramount for its effective utilization. Solubility dictates its behavior in various solvent systems, influencing everything from reaction kinetics to bioavailability in formulated products. Stability, on the other hand, determines its shelf-life and degradation pathways, which is a critical consideration for ensuring the safety and efficacy of any pharmaceutical ingredient. This guide will delve into the theoretical and practical aspects of these two key properties.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential before exploring its solubility and stability in detail.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White crystalline powder | |
| pKa (Predicted) | 2.22 ± 0.12 (carboxyl group) | |
| XLogP3 (Predicted) | -3.4 | [1] |
The predicted pKa value suggests that the carboxyl group is acidic, while the amino group will be protonated at physiological pH. The highly negative XLogP3 value indicates that the compound is very hydrophilic and is expected to have high water solubility.[1]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties. For this compound, its zwitterionic nature, arising from the presence of both an acidic carboxyl group and a basic amino group, dictates a pH-dependent solubility profile.
Aqueous Solubility
As is typical for amino acids, this compound is soluble in water and poorly soluble in non-polar organic solvents.[2] The aqueous solubility is expected to be at its minimum at the isoelectric point (pI) and increase significantly at pH values above and below the pI.
Experimental Determination of Equilibrium Solubility
The equilibrium solubility is the concentration of a compound in a saturated solution when equilibrium is established between the dissolved and undissolved states. The shake-flask method is a reliable and widely accepted technique for its determination.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at a controlled temperature.
Materials:
-
This compound
-
Phosphate buffers (pH 2.0, 5.0, 7.4, and 9.0)
-
HPLC-grade water
-
Analytical balance
-
20 mL glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing 10 mL of each phosphate buffer. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set at 25 °C (or other desired temperature).
-
Shake the vials at a constant speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached. A preliminary study can be conducted to determine the time to reach equilibrium.
-
-
Sample Preparation:
-
After 48 hours, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a 1 mL aliquot of the supernatant using a calibrated pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved particles.
-
-
Quantification:
-
Analyze the filtered samples by a validated stability-indicating HPLC method (see Section 4.3).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the saturated solutions from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L at the specified pH and temperature.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution remains saturated throughout the experiment.
-
48-hour Equilibration: Provides sufficient time for the dissolution process to reach equilibrium.
-
Temperature Control: Solubility is highly dependent on temperature; maintaining a constant temperature is critical for reproducible results.
-
Filtration: Prevents undissolved solid from interfering with the analytical measurement.
Diagram of Solubility Determination Workflow:
Caption: Workflow for equilibrium solubility determination.
Stability Profile
Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify likely degradation pathways.[3][4]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and light.[3][4] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under normal storage conditions over a longer period.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV or Mass Spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization and Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.
-
Dilute all samples with water to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Causality Behind Experimental Choices:
-
Varying Strengths of Stressors: Using different concentrations of acid, base, and oxidizing agent helps to control the extent of degradation.
-
Elevated Temperature: Accelerates the rate of degradation reactions.
-
Photostability Chamber: Provides standardized conditions for assessing the effect of light.
-
Neutralization: Ensures that the pH of the sample is compatible with the HPLC column and mobile phase.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.
-
Deamination: The amino group could be removed, particularly under harsh conditions.
-
Oxidation: The hydroxyl group and the carbon backbone are susceptible to oxidation, potentially leading to the formation of keto-acids or smaller fragments.[5]
-
Racemization: The stereocenters could potentially epimerize under certain pH and temperature conditions.
Sources
- 1. This compound | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (127126-06-1) for sale [vulcanchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenton chemistry. Amino acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Metabolic Fates of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic amino acid of significant interest due to its structural similarity to essential branched-chain amino acids (BCAAs) and its potential to modulate metabolic pathways. As a chiral molecule with both an α-methyl group and a β-hydroxyl group, its metabolic fate is not immediately apparent from canonical biochemical charts. This technical guide provides a comprehensive exploration of the potential metabolic pathways involving this unique amino acid. By drawing strong analogies from the well-characterized catabolism of L-isoleucine and L-threonine, we propose a plausible catabolic route for this compound, detailing the key enzymatic steps and metabolic intermediates. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of this compound and for drug development professionals exploring its potential as a modulator of metabolic processes. We further provide detailed, step-by-step methodologies for the experimental validation of these proposed pathways, empowering researchers to test these hypotheses in a laboratory setting.
Introduction: The Enigmatic Structure of this compound
This compound is a fascinating molecule that sits at the crossroads of several classes of amino acids. Its core structure is that of a butanoic acid with key functional groups that dictate its potential biological activity and metabolic processing.
-
α-Amino Acid: The presence of an amino group on the α-carbon (C2) classifies it as an α-amino acid.
-
α-Methyl Group: The additional methyl group on the α-carbon is a feature found in non-proteinogenic amino acids like isovaline and can significantly influence enzyme recognition and reactivity.
-
β-Hydroxyl Group: The hydroxyl group on the β-carbon (C3) is characteristic of β-hydroxy amino acids, such as threonine. This group introduces polarity and the potential for specific enzymatic modifications like oxidation or dehydration.
-
Stereochemistry: The specific (2R,3S) stereoconfiguration is crucial for its interaction with the chiral active sites of enzymes.
Given this unique combination of structural features, it is reasonable to hypothesize that the metabolic pathway of this compound will share similarities with those of branched-chain amino acids (BCAAs), particularly L-isoleucine, which also possesses a four-carbon backbone with a β-methyl group.
Proposed Catabolic Pathway: A Journey from a Non-Proteinogenic Amino Acid to Central Metabolism
We propose a multi-step catabolic pathway for this compound that ultimately leads to its entry into central carbon metabolism as propionyl-CoA and acetyl-CoA. This pathway is predicated on the known enzymatic reactions involved in BCAA catabolism.[1]
Step 1: Reversible Transamination to its α-Keto Acid Counterpart
The initial and universal step in the catabolism of most amino acids is the removal of the α-amino group via transamination.[1] We propose that this compound undergoes transamination catalyzed by a branched-chain aminotransferase (BCAT) .
-
Rationale: BCATs are known to act on the three proteinogenic BCAAs: leucine, isoleucine, and valine.[1] These enzymes, particularly the mitochondrial isoform (BCATm), exhibit a degree of substrate promiscuity and are the primary enzymes for the initial catabolism of BCAAs in extrahepatic tissues. The structural similarity of our target molecule to isoleucine makes it a plausible substrate for BCAT.
The reaction would involve the transfer of the amino group from this compound to an α-keto acid acceptor, typically α-ketoglutarate, to yield L-glutamate and the corresponding α-keto acid: (3S)-2-keto-3-hydroxy-2-methylbutanoic acid .
Step 2: Irreversible Oxidative Decarboxylation
The α-keto acid produced in the first step is then likely to undergo oxidative decarboxylation, a key committed step in BCAA catabolism. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex .
-
Rationale: The BCKDH complex is a multi-enzyme complex responsible for the irreversible decarboxylation of the α-keto acids derived from leucine, isoleucine, and valine.[2] While highly regulated, it is known to have a relatively broad substrate specificity, acting on various short-chain α-keto acids.[2] The presence of the α-methyl group in our target's keto acid analog might influence the reaction kinetics but is unlikely to completely prevent its recognition by the complex.
This reaction would convert (3S)-2-keto-3-hydroxy-2-methylbutanoic acid into (2S)-2-hydroxy-2-methylbutanoyl-CoA , with the release of CO₂ and the reduction of NAD⁺ to NADH.
Step 3 & 4: Dehydration and Subsequent Hydration
The resulting (2S)-2-hydroxy-2-methylbutanoyl-CoA is a β-hydroxy acyl-CoA derivative. We propose a two-step sequence involving dehydration followed by hydration, analogous to steps in fatty acid β-oxidation and isoleucine catabolism.
-
Step 3: Dehydration to an Enoyl-CoA. An enoyl-CoA hydratase could catalyze the removal of the hydroxyl group to form a double bond, yielding 2-methylcrotonyl-CoA .
-
Step 4: Hydration to a β-Hydroxyacyl-CoA. A subsequent hydration reaction, also likely catalyzed by an enoyl-CoA hydratase, would add water across the double bond, but at a different position, to form 3-hydroxy-2-methylbutanoyl-CoA .
-
Rationale: While direct evidence for this specific enzymatic sequence on this substrate is lacking, enoyl-CoA hydratases are known to be involved in the metabolism of various fatty acids and amino acid-derived acyl-CoAs. The interconversion between different hydroxyacyl-CoA isomers is a common theme in metabolic pathways.
Step 5 & 6: Oxidation and Thiolytic Cleavage
The final steps of the proposed pathway mirror the latter stages of isoleucine catabolism, leading to the generation of propionyl-CoA and acetyl-CoA.
-
Step 5: Oxidation to a β-Ketoacyl-CoA. The 3-hydroxy-2-methylbutanoyl-CoA would be oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 2-methylacetoacetyl-CoA . This reaction would also produce a molecule of NADH.
-
Step 6: Thiolytic Cleavage. Finally, a β-ketothiolase would catalyze the cleavage of 2-methylacetoacetyl-CoA by Coenzyme A, yielding propionyl-CoA and acetyl-CoA .[1]
-
Rationale: These final two steps are identical to the terminal reactions in the catabolism of isoleucine, where 2-methylacetoacetyl-CoA is a known intermediate.[3] The enzymes involved are well-characterized components of mitochondrial metabolism.
Metabolic Fates of the End Products
The proposed catabolism of this compound yields two important metabolic intermediates:
-
Propionyl-CoA: This three-carbon acyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, via a series of reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[4][5] This makes the parent amino acid glucogenic .
-
Acetyl-CoA: This two-carbon unit can enter the citric acid cycle for complete oxidation to CO₂ and water, or it can be used for the synthesis of fatty acids or ketone bodies.[6] This makes the parent amino acid also ketogenic .
Therefore, similar to isoleucine, this compound is proposed to be both a glucogenic and ketogenic amino acid.
| Metabolite | Potential Metabolic Fate | Significance |
| Propionyl-CoA | Conversion to Succinyl-CoA | Anaplerotic (replenishes TCA cycle intermediates), Glucogenic |
| Acetyl-CoA | Entry into TCA Cycle, Fatty Acid Synthesis, Ketogenesis | Energy production, Lipogenesis, Ketogenic |
Experimental Validation: A Roadmap for Researchers
The proposed metabolic pathway is a hypothesis based on sound biochemical principles and analogies to known pathways. Experimental validation is crucial to confirm these predictions. Below are detailed protocols for key experiments to investigate the metabolism of this compound.
In Vitro Enzyme Assays
This assay will determine if this compound is a substrate for BCAT.
Principle: The activity of BCAT is measured by monitoring the formation of glutamate from α-ketoglutarate in a coupled-enzyme assay where the glutamate is subsequently oxidized by glutamate dehydrogenase, leading to the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.
Protocol:
-
Reaction Mixture (1 mL):
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM this compound (or a range of concentrations for kinetic analysis)
-
5 mM α-ketoglutarate
-
0.2 mM Pyridoxal 5'-phosphate (PLP)
-
1 mM NAD⁺
-
1 unit/mL Glutamate Dehydrogenase
-
Recombinant or purified BCAT enzyme (e.g., human BCATm)
-
-
Procedure:
-
Prepare the reaction mixture without the BCAT enzyme in a cuvette.
-
Incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the BCAT enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Run appropriate controls, including a reaction without the amino acid substrate and a reaction with a known BCAT substrate like L-isoleucine.
-
This assay will determine if the α-keto acid of our target molecule is a substrate for the BCKDH complex.
Principle: The activity of the BCKDH complex is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm, which occurs during the oxidative decarboxylation of the α-keto acid substrate.
Protocol:
-
Synthesis of (3S)-2-keto-3-hydroxy-2-methylbutanoic acid: The α-keto acid substrate will need to be chemically synthesized or obtained from a custom synthesis service.
-
Reaction Mixture (1 mL):
-
50 mM Potassium phosphate buffer, pH 7.4
-
2 mM MgCl₂
-
1 mM Thiamine pyrophosphate (TPP)
-
2 mM NAD⁺
-
0.2 mM Coenzyme A (CoA)
-
1 mM (3S)-2-keto-3-hydroxy-2-methylbutanoic acid (or a range of concentrations)
-
Purified or recombinant BCKDH complex
-
-
Procedure:
-
Prepare the reaction mixture without the α-keto acid substrate in a cuvette.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the α-keto acid substrate.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the rate of NADH formation.
-
Use α-keto-β-methylvalerate (the keto acid of isoleucine) as a positive control.
-
Cellular Metabolism Studies using Stable Isotope Tracing
Principle: By feeding cells with a stable isotope-labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled), the metabolic fate of the molecule can be traced by analyzing the incorporation of the isotope into downstream metabolites using mass spectrometry.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) in a standard growth medium.
-
Isotope Labeling: Replace the standard medium with a medium containing the ¹³C-labeled this compound for a defined period (e.g., 24 hours).
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a methanol/water/chloroform extraction method.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a targeted LC-MS/MS method to detect and quantify the labeled and unlabeled versions of the proposed pathway intermediates (e.g., α-keto acid, propionyl-CoA, acetyl-CoA, and TCA cycle intermediates).
-
-
Data Analysis: Analyze the mass isotopologue distribution of the metabolites to determine the flux of the labeled carbon through the proposed pathway.
Conclusion and Future Directions
This technical guide has laid out a scientifically grounded, hypothetical metabolic pathway for this compound, leveraging our extensive knowledge of branched-chain amino acid catabolism. The proposed pathway, initiating with transamination and oxidative decarboxylation and culminating in the production of propionyl-CoA and acetyl-CoA, provides a robust framework for future research.
The experimental protocols detailed herein offer a clear path forward for the validation of this proposed pathway. Successful elucidation of the metabolic fate of this unique amino acid will not only expand our fundamental understanding of metabolic networks but also has the potential to inform the development of novel therapeutic strategies targeting metabolic diseases. Further research should also focus on the potential for alternative metabolic routes, the regulation of the proposed pathway, and the physiological consequences of its modulation.
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Harris, R. A., et al. (1997).[7] Production of Recombinant E1 Component of Branched-Chain α-Keto Acid Dehydrogenase Complex. Methods in Enzymology, 280, 201-210.
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Grokipedia. (n.d.). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from [Link]
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PubChem. (n.d.). (+-)-2-Hydroxy-2-methylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 2,3-Dihydroxy-2-methylbutanoic acid (HMDB0029576). Retrieved from [Link]
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BioVision. (n.d.). Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay). Retrieved from [Link]
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A Comprehensive Guide to the Theoretical Calculation of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic amino acid of interest in drug discovery and development. Recognizing the pivotal role of molecular conformation and electronic properties in biological activity, this document outlines a suite of computational chemistry protocols. These methodologies, grounded in Density Functional Theory (DFT) and other high-level ab initio methods, are designed to deliver a nuanced understanding of the molecule's structural stability, spectroscopic signatures, and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and analysis of novel therapeutics.
Introduction: The Significance of Theoretical Calculations in Drug Discovery
This compound, a chiral amino acid, presents a unique structural scaffold with potential applications in peptide synthesis and as a standalone therapeutic agent. Its biological function is intrinsically linked to its three-dimensional structure, intramolecular interactions, and electronic landscape. Theoretical calculations offer a powerful, non-empirical lens through which to explore these properties at the atomic level, providing insights that are often challenging to obtain through experimental methods alone.
This guide will detail the application of modern computational techniques to elucidate the following key aspects of this compound:
-
Conformational Landscape: Identifying the most stable three-dimensional arrangements of the molecule.
-
Structural and Vibrational Properties: Predicting geometric parameters and vibrational frequencies for comparison with experimental data.
-
Electronic Characteristics: Analyzing the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution to understand its reactivity and intermolecular interactions.
-
Chiroptical Properties: Simulating spectroscopic data, such as Electronic Circular Dichroism (ECD), to confirm its absolute stereochemistry.
-
Solvation Effects: Investigating the influence of a solvent environment on the molecule's structure and properties.
By following the protocols outlined herein, researchers can generate a robust theoretical dataset to guide experimental design, interpret spectroscopic data, and ultimately accelerate the drug development process.
Foundational Theoretical Concepts
The theoretical calculations described in this guide are primarily based on Density Functional Theory (DFT), a quantum mechanical method that has proven to be a good compromise between accuracy and computational cost for medium-sized organic molecules.[1][2] Key to the successful application of DFT is the appropriate choice of a functional and a basis set.
-
Functionals: For amino acids, hybrid functionals such as B3LYP and BHandHLYP have demonstrated good performance in describing systems with intramolecular hydrogen bonds.[1] The M06-2X functional is also a suitable choice, particularly for systems where non-covalent interactions are significant.[3]
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are widely used and provide a good balance of accuracy and computational efficiency for molecules of this size.[1][4] For higher accuracy, especially in the calculation of chiroptical properties, augmented correlation-consistent basis sets like aug-cc-pVTZ are recommended.[5]
Beyond DFT, this guide will also touch upon Møller-Plesset perturbation theory (MP2) as a valuable method for comparison and validation of results, particularly for systems where electron correlation effects are pronounced.[6][7]
Computational Workflow: A Step-by-Step Approach
The following workflow provides a structured approach to the theoretical investigation of this compound.
Caption: A generalized workflow for the theoretical calculation of this compound.
Step 1: Initial Structure Preparation
The starting point for any theoretical calculation is a reasonable 3D structure of the molecule. This can be generated using molecular building software such as Avogadro or GaussView. It is crucial to ensure the correct stereochemistry, (2R,3S), is set at the chiral centers.
Step 2: Conformational Analysis
Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Identifying the lowest energy conformers is critical as they will be the most populated at room temperature and thus dictate the molecule's observed properties.
Protocol: Potential Energy Surface (PES) Scan
-
Identify Key Dihedral Angles: The primary dihedral angles to scan are around the Cα-Cβ bond and the C-O bond of the hydroxyl group, as these will have the most significant impact on the overall conformation and the potential for intramolecular hydrogen bonding.
-
Perform a Relaxed PES Scan: Using a computationally less expensive method (e.g., B3LYP/6-31G(d)), perform a relaxed PES scan by systematically rotating the chosen dihedral angles. At each step of the rotation, the remaining geometrical parameters should be allowed to relax.
-
Identify Minima: Analyze the resulting PES to identify all the energy minima. These correspond to the stable conformers of the molecule.
Step 3: Geometry Optimization and Frequency Analysis
Each of the low-energy conformers identified in the previous step must be subjected to a full geometry optimization and frequency calculation at a higher level of theory.
Protocol: Geometry Optimization and Frequency Calculation
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the coordinates of the conformer, the chosen level of theory (e.g., B3LYP/6-311++G(d,p)), the charge (0 for the neutral molecule), and the spin multiplicity (1 for a closed-shell singlet). Include the OPT and FREQ keywords.
-
Execution: Run the calculation. The OPT keyword will instruct the software to find the stationary point on the potential energy surface that corresponds to a minimum energy structure.
-
Verification of Minima: The FREQ calculation will compute the vibrational frequencies. A true minimum on the PES will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the initial geometry should be re-examined.
-
Zero-Point Energy (ZPE) Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE). This value should be added to the electronic energy to obtain the total energy at 0 K. The relative energies of the conformers should be compared based on their ZPE-corrected energies.
Step 4: Property Calculations
With the optimized geometries of the stable conformers, a range of molecular properties can be calculated.
Protocol: HOMO-LUMO and MEP Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily available in the output of the geometry optimization calculation. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for understanding potential sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.
Protocol: Simulation of IR, Raman, NMR, and ECD Spectra
-
IR and Raman Spectra: The vibrational frequencies and intensities calculated in Step 3 can be used to generate theoretical IR and Raman spectra. These can be directly compared with experimental spectra to aid in the assignment of vibrational modes.
-
NMR Spectra: The NMR keyword in Gaussian can be used to calculate the nuclear magnetic shielding tensors. These can be converted to chemical shifts for comparison with experimental ¹H and ¹³C NMR spectra.
-
Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, ECD is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) is the method of choice for simulating ECD spectra.[8][9] The calculation involves computing the electronic transitions and their corresponding rotatory strengths. A Boltzmann-averaged spectrum of the most stable conformers should be generated for comparison with the experimental spectrum.
Protocol: NBO Analysis for Intramolecular Interactions
-
Perform NBO Calculation: Use the POP=NBO keyword in Gaussian to perform an NBO analysis on the optimized geometries.
-
Analyze Donor-Acceptor Interactions: The NBO output will provide information about the interactions between filled (donor) and empty (acceptor) orbitals. This is particularly useful for quantifying the strength of intramolecular hydrogen bonds, such as the one that may form between the hydroxyl group and the amino or carboxyl groups. The second-order perturbation energy (E(2)) associated with these interactions provides a measure of their stability.[10][11]
Step 5: Solvation Effects
To model the behavior of the molecule in a biological environment, it is essential to consider the effects of a solvent.
Protocol: Incorporating Solvation Models
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method for incorporating the bulk effects of a solvent.[12] This can be invoked in Gaussian using the SCRF=(PCM,Solvent=Water) keyword.
-
Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, an explicit solvation model can be employed. This involves including a number of solvent molecules (e.g., water) in the calculation and optimizing the entire solute-solvent cluster. This approach is more computationally demanding but can provide valuable insights into the microsolvation environment.[12][13]
Data Presentation and Interpretation
To facilitate the analysis and communication of the computational results, the following data presentation formats are recommended.
Table 1: Relative Energies of the Stable Conformers of this compound
| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPE-Corrected Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 1.25 | 1.18 | 15.2 |
| Conf-3 | 2.50 | 2.42 | 9.5 |
Energies calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 2: Key Calculated Properties of the Most Stable Conformer (Conf-1)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
| Key Vibrational Frequencies (cm⁻¹) | 3450 (O-H stretch), 1750 (C=O stretch) |
Conclusion and Future Directions
The theoretical protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound. By systematically exploring its conformational space and calculating a wide range of molecular properties, researchers can gain a comprehensive understanding of its structure-activity relationships. The generated data can be used to rationalize experimental observations, guide the design of new analogs with improved therapeutic properties, and ultimately contribute to the advancement of drug discovery and development.
Future computational studies could expand upon this work by investigating the molecule's interactions with biological targets, such as enzymes or receptors, using molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. These advanced techniques can provide atomic-level insights into the binding modes and mechanisms of action, further enhancing our ability to design novel and effective therapeutic agents.
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Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Journal of Molecular Structure, 1224, 129037. [Link]
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Zhang, Y., et al. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation, 17(3), 1593–1604. [Link]
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ResearchGate. (n.d.). Effect of aromatic amino acids on the protein levels of MepS and... [Link]
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bioRxiv. (2023). A Machine Learning Method to Characterize Conformational Changes of Amino Acids in Proteins. [Link]
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ResearchGate. (2017). Conformations of amino acids characterized by theoretical spectroscopy. [Link]
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Cerezo, J., et al. (2023). Theoretical–Computational Modeling of CD Spectra of Aqueous Monosaccharides by Means of Molecular Dynamics Simulations and Perturbed Matrix Method. International Journal of Molecular Sciences, 24(8), 7545. [Link]
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Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current protocols in protein science, Chapter 11, Unit 11.9. [Link]
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Methodological & Application
Application Notes and Protocols for the Quantification of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a chiral non-proteinogenic amino acid of significant interest in pharmaceutical and metabolic research. Addressing the inherent analytical challenges of this polar, stereochemically complex molecule, this document outlines multiple orthogonal methods, including derivatization-based High-Performance Liquid Chromatography (HPLC) with fluorescence detection, direct analysis by Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a dedicated protocol for chiral HPLC is presented to ensure stereoisomeric purity. Each section explains the underlying scientific principles, offers step-by-step protocols, and provides expert insights to guide method selection and troubleshooting, empowering researchers to achieve accurate, robust, and reliable quantification.
Introduction and Analytical Challenges
This compound is a β-hydroxy-α-amino acid whose stereochemistry plays a critical role in its biological activity and incorporation into natural products or pharmaceutical compounds[1][]. Accurate quantification is paramount for pharmacokinetic studies, process control in stereoselective synthesis, and metabolic profiling.
However, the molecule presents several analytical hurdles:
-
High Polarity: Its zwitterionic nature and multiple polar functional groups lead to poor retention on traditional reversed-phase (RP) HPLC columns[3].
-
Lack of a Strong Chromophore: The absence of a UV-absorbing aromatic ring necessitates derivatization for UV-Vis or fluorescence detection, or the use of universal detectors like mass spectrometry.
-
Chirality: The presence of two stereocenters means it can exist as four stereoisomers. An effective analytical method must not only quantify the target (2R,3S) isomer but also resolve it from the (2S,3R), (2R,3S), and (2S,3S) isomers to assess purity.
-
Volatility: The compound is non-volatile, requiring derivatization to replace active hydrogens before GC analysis can be performed[4][5].
This guide details methodologies designed to overcome these specific challenges.
Method 1: RP-HPLC with Pre-Column OPA Derivatization and Fluorescence Detection
This method is a robust and widely accessible technique for quantifying primary amino acids in various matrices. It leverages a chemical reaction to attach a fluorescent tag to the analyte, enhancing both chromatographic retention and detection sensitivity.
Principle of the Method
The primary amine of this compound reacts with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid or N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative[6]. This derivative is significantly less polar than the parent amino acid, allowing for excellent retention and separation on a C18 column. Fluorescence detection provides picomole-level sensitivity, making it ideal for trace analysis[7][8]. The reaction is rapid, and automation is recommended as the derivatives have limited stability.
Experimental Protocol
A. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust pH to 9.5 with 5 M NaOH and bring the final volume to 100 mL.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M Borate Buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be freshly prepared daily and protected from light.
B. Sample Derivatization (Automated via Autosampler):
-
Transfer 100 µL of the sample (or standard) into an autosampler vial.
-
Program the autosampler to aspirate 10 µL of the sample and 40 µL of the OPA Reagent.
-
Allow the mixture to react for exactly 2 minutes in the injection loop or a mixing coil.
-
Inject 20 µL of the final mixture onto the HPLC system.
C. HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-5 min, 2% B; 5-25 min, 2-50% B; 25-30 min, 50-100% B; 30-35 min, 100% B; 35-40 min, 100-2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | Fluorescence Detector |
| Excitation λ | 340 nm[6] |
| Emission λ | 455 nm[8] |
Workflow Diagram
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The Cornerstone of Stereocontrol: (2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic Acid as a Chiral Building Block
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the chiral environment of the body, such as receptors and enzymes.[1] Consequently, the ability to synthesize single enantiomers of drug candidates is a cornerstone of modern medicinal chemistry. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic α-methylated amino acid, has emerged as a powerful chiral building block. Its rigid stereochemical framework, featuring two adjacent stereocenters, provides an invaluable starting point for the synthesis of complex, stereochemically defined molecules, enabling researchers to navigate the intricate world of asymmetric synthesis with greater precision.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of this compound. We will delve into the mechanistic principles that govern its stereoselective synthesis and provide detailed protocols for its preparation and use, underscoring its utility as a strategic tool in the synthetic chemist's arsenal.
Physicochemical Properties and Structural Significance
This compound, also known as (2R,3S)-α-methylthreonine, possesses a unique structural architecture that makes it a valuable synthetic intermediate. The presence of both a hydroxyl and an amino group on adjacent carbons, combined with a quaternary α-carbon, imparts specific conformational constraints and reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₅H₁₁NO₃ | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| CAS Number | 127060-92-8 | PubChem |
| Canonical SMILES | C(C(=O)O)N">C@@HO | PubChem |
The defined (2R,3S) stereochemistry is crucial. The syn relationship between the C2-methyl group and the C3-hydroxyl group, and the specific absolute configuration at both centers, allows this molecule to act as a template, directing the stereochemical outcome of subsequent reactions at other parts of a target molecule. The α-methyl group, in particular, restricts conformational flexibility and can enhance metabolic stability when incorporated into peptide-based therapeutics by sterically shielding the adjacent peptide bond from enzymatic degradation.
Strategic Synthesis: An Organocatalytic Approach to all Four Stereoisomers
The synthesis of α-methylated α-amino-β-hydroxy acids like α-methylthreonine is challenging due to the need to control two adjacent stereocenters, one of which is a quaternary carbon. While numerous methods using chiral auxiliaries have been developed, organocatalytic approaches offer an elegant and efficient alternative, avoiding the need for stoichiometric amounts of chiral starting materials.[2]
A particularly effective strategy involves an asymmetric Steglich rearrangement of an O-acetylated azlactone, followed by a diastereoselective reduction. This approach, pioneered by Gröger and Dietz, allows for the synthesis of all four stereoisomers of α-methylthreonine by carefully selecting the catalyst enantiomer and the reduction conditions.[2][3][4]
Causality of Stereoselection
-
Enantioselective Steglich Rearrangement: The key to establishing the first stereocenter at the α-carbon is the enantioselective, organocatalyzed rearrangement of an O-acetylated azlactone to a C-acetylated azlactone. A chiral base, such as (–)-tetramisole, creates a chiral environment that differentiates between the two enantiotopic faces of the prochiral starting material. This leads to the formation of one enantiomer of the β-keto α-amino ester precursor in excess.[2] The choice of the (S)- or (R)-enantiomer of the catalyst directly determines the configuration of the resulting quaternary carbon center.
-
Diastereoselective Reduction: With the α-carbon's stereochemistry set, the second stereocenter at the β-carbon is installed via a diastereoselective reduction of the ketone. The stereochemical outcome of this reduction is governed by the principles of 1,2-asymmetric induction, which can be predicted by models such as the Felkin-Anh or Cram chelate models.[1][5][6]
-
Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating agent, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. This leads to the formation of the anti diastereomer.
-
Cram Chelate Model (Chelation Control): In the presence of a chelating metal (e.g., from a Lewis acidic reagent), a rigid five-membered ring can form between the metal, the carbonyl oxygen, and the nitrogen of the amino group. The nucleophile then attacks from the less hindered face of this rigid chelate, leading to the syn diastereomer.[7]
-
By choosing the appropriate reducing agent (e.g., NaBH₄ for non-chelation control vs. a reagent that promotes chelation), the desired syn or anti relationship between the amino and hydroxyl groups can be established.
The combination of enantioselective catalysis and substrate-controlled diastereoselective reduction provides a powerful and flexible route to the desired (2R,3S)-α-methylthreonine.
Visualizing the Synthetic Strategy
Caption: Synthetic workflow for (2R,3S)-α-Methylthreonine.
Protocol: Synthesis of (2R,3S)-α-Methylthreonine
This protocol is adapted from the principles outlined by Gröger and Dietz for the synthesis of all four stereoisomers of α-methylthreonine.[2][4] This specific pathway is designed to yield the (2R,3S) isomer.
Part A: Enantioselective Steglich Rearrangement
-
Setup: To a solution of the starting O-acetylated azlactone (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (R)-benzotetramisole (0.1 eq).
-
Reaction: Stir the mixture at 0 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The rearrangement yields the C-acetylated azlactone.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The crude product is then treated with 4-dimethylaminopyridine (DMAP) and methanol to facilitate ring-opening to the corresponding β-keto α-amino ester. Purify the ester by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the (R)-β-keto α-amino ester. Typical yields range from 70-85%, with enantiomeric excess (ee) often exceeding 90%.
Part B: Diastereoselective Reduction and Deprotection
-
Setup: Dissolve the purified (R)-β-keto α-amino ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF/H₂O at 0 °C.
-
Reduction (Chelation Control for syn product): To achieve the desired (3S) configuration (syn to the C2-amino group), a chelation-controlled reduction is necessary. Add a reducing agent that can chelate with the substrate, such as zinc borohydride (Zn(BH₄)₂), portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor by TLC.
-
Workup: Quench the reaction carefully by the slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Hydrolysis (Deprotection): The resulting crude protected amino acid is then hydrolyzed by heating in 6 M HCl at reflux for 4-6 hours.
-
Isolation: After cooling, the aqueous solution is washed with an organic solvent (e.g., DCM) to remove any organic impurities. The aqueous layer is then concentrated to dryness. The resulting hydrochloride salt can be purified by recrystallization or ion-exchange chromatography to yield pure this compound. Typical yields for the reduction and hydrolysis steps are in the range of 60-80%, with high diastereoselectivity (d.r. > 95:5).
| Step | Key Reagents | Stereocontrol | Typical Yield | Typical Selectivity |
| Rearrangement | (R)-Benzotetramisole, DCM | Catalyst Control | 70-85% | >90% ee |
| Reduction | Zn(BH₄)₂, MeOH/THF | Chelation Control | 75-90% | >95:5 d.r. |
| Deprotection | 6 M HCl, Heat | - | >90% | - |
Application in Peptide Synthesis
The unique structural features of (2R,3S)-α-methylthreonine make it an attractive building block for modifying peptides to enhance their therapeutic properties. The α-methyl group can increase resistance to enzymatic degradation and constrain the peptide backbone, potentially leading to more stable and selective receptor binding.
Protocol: Incorporation into a Dipeptide
This protocol outlines the general steps for protecting (2R,3S)-α-methylthreonine and coupling it to another amino acid using standard solid-phase peptide synthesis (SPPS) principles, adapted for a solution-phase coupling for clarity.
Caption: Workflow for dipeptide synthesis using the chiral building block.
-
N-Terminal Protection (Fmoc):
-
Dissolve (2R,3S)-α-methylthreonine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous 10% sodium bicarbonate (NaHCO₃).
-
Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Fmoc-(2R,3S)-α-methylthreonine, which can be purified by chromatography if necessary.
-
-
Peptide Coupling:
-
In a round-bottom flask under an inert atmosphere, dissolve Fmoc-(2R,3S)-α-methylthreonine (1.0 eq), another amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.1 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).
-
Dissolve the components in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the resulting dipeptide by flash chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified, Fmoc-protected dipeptide in DMF.
-
Add a 20% solution of piperidine in DMF and stir at room temperature for 30 minutes.
-
Concentrate the mixture in vacuo and co-evaporate with toluene to remove residual piperidine. The resulting dipeptide with a free N-terminus can be used in the next coupling step.
-
Conclusion
This compound is a sophisticated chiral building block whose value lies in its pre-defined, rigid stereochemistry. Modern synthetic methods, particularly those employing organocatalysis, have made this and its other stereoisomers accessible, providing chemists with the tools to construct complex molecular architectures with high fidelity. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the potential of this building block, enabling the development of novel therapeutics and advancing the science of stereoselective synthesis.
References
-
Dietz, F. R., & Gröger, H. (2008). Novel Catalytic Synthetic Route to Protected α-Methyl Threonine and the First Asymmetric Acetyl Migration in a Steglich Rearrangement. Synlett, 2008(03), 379-382. [Link]
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J-GLOBAL. (n.d.). Asymmetric Synthesis of All Stereoisomers of α-Methylthreonine Using an Organocatalytic Steglich Rearrangement Reaction as a Key Step. Retrieved from [Link]
-
Seebach, D., & Wasmuth, D. (1980). Efficient Syntheses of the Four Enantiomers and Diastereomers of α-Methylthreonine and Both Enantiomers of α-Methylserine. Journal of the American Chemical Society, 102(25), 7748-7750. [Link]
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Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]
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Chemistry Notes. (2022). Felkin Ahn Model: Easy explanation with examples. Retrieved from [Link]
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Shibasaki, M., Sasai, H., & Arai, T. (1997). Catalytic asymmetric total synthesis of (+)-lactacystin. Angewandte Chemie International Edition in English, 36(17), 1827-1829. [Link]
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OpenOChem Learn. (n.d.). Felkin-Anh Model. Retrieved from [Link]
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James, J. (n.d.). Felkin-Ahn And Cram Chelate. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]
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Evans, D. A., & Sjogren, E. B. (1986). Alpha,beta-unsaturated beta-silyl imide substrates for catalytic, enantioselective conjugate additions: a total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor. Journal of the American Chemical Society, 128(21), 6810-6812. [Link]
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Reetz, M. T., Rölfing, K., & Griebenow, N. (1994). A Simple Method for Chelation Controlled Additions to α-Amino Aldehydes. Tetrahedron Letters, 35(13), 1969-1972. [Link]
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Myeong, I. S., Lee, S. H., & Ham, W. H. (2018). Stereoselective allylation reactions of acyclic and chiral α-amino-β-hydroxy aldehydes. Tetrahedron, 74(26), 3327-3333. [Link]
-
Omura, S., Fujimoto, T., Otoguro, K., Matsuzaki, K., Moriguchi, R., Tanaka, H., & Sasaki, Y. (1991). Lactacystin, a novel microbial metabolite, induces neuritogenesis of neuroblastoma cells. The Journal of antibiotics, 44(1), 113-116. [Link]
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Gnas, Y., & Glorius, F. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2319-2329. [Link]
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Corey, E. J., & Reichard, G. A. (1992). Total synthesis and biological activity of lactacystin, omuralide and analogs. Journal of the American Chemical Society, 114(26), 10677-10678. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol reactions. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Gnas, Y., & Glorius, F. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2319-2329. [Link]
-
Tokairin, Y., Soloshonok, V. A., Moriwaki, H., & Konno, H. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino acids, 51(3), 419-432. [Link]
-
Leung, J. C., & Krische, M. J. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1477-1480. [Link]
-
Moody, C. J., & O'Connell, M. G. (1999). A formal synthesis of (+)-lactacystin. Journal of the Chemical Society, Perkin Transactions 1, (21), 3101-3106. [Link]
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Foley, D. A., & Stockwell, B. R. (2008). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 64(50), 11438-11446. [Link]
-
Brimble, M. A., Harris, P. W., & Evans, C. W. (2019). Highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates from Fmoc-protected Garner's aldehyde. Amino Acids, 51(3), 419-432. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7548-7558. [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. New Journal of Chemistry, 26(1), 16-23. [Link]
-
Hruby, V. J., Al-Obeidi, F., & Sanderson, D. G. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748. [Link]
-
Singh, G., & Singh, P. (2014). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Current Organic Synthesis, 11(4), 545-561. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7548-7558. [Link]
-
Kumar, A., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 933-946. [Link]
-
Brimble, M. A., Harris, P. W., & Evans, C. W. (2020). Highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates from Fmoc-protected Garner's aldehyde. Amino acids, 52(2), 253-264. [Link]
-
Williams, R. M., & Im, M. N. (1991). Asymmetric synthesis of monosubstituted and. alpha.,. alpha.-disubstituted. alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 113(24), 9276-9286. [Link]
-
Kent, S. B. (2018). Homoserine and Threonine Peptide Assembly. eScholarship. [Link]
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Johnson, J. S. (2024). High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides. eCampus. [Link]
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Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields Lab. [Link]
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Schramma, K. R., Bushin, L. B., & Seyedsayamdost, M. R. (2015). Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups by Three Different Metalloenzymes. Journal of the American Chemical Society, 137(35), 11455-11463. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2015). Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs. Organic & Biomolecular Chemistry, 13(20), 5670-5684. [Link]
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Protocol for the Enzymatic Incorporation of (2R,3S)-2-Amino-3-Hydroxy-2-Methylbutanoic Acid into Peptides and Proteins
An Application Note for Advanced Protein Engineering
Abstract
The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for advanced protein engineering and therapeutic development.[1] This application note provides a comprehensive guide to the enzymatic incorporation of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a β-hydroxylated ncAA, into a target protein. By leveraging the principles of genetic code expansion within a flexible cell-free protein synthesis (CFPS) system, researchers can endow proteins with novel chemical functionalities, enhance their structural stability, or create unique probes for mechanistic studies.[2][3] We present a detailed, step-by-step protocol covering the preparation of the necessary biological machinery, the setup of the in vitro expression reaction, and the subsequent verification and purification of the resulting modified protein. This guide is designed to provide both the practical methodology and the underlying scientific rationale to empower researchers in drug discovery and synthetic biology.
Introduction and Foundational Concepts
The 20 canonical amino acids that constitute the standard proteinogenic building blocks impose inherent limitations on the chemical and physical properties of natural proteins.[2] The introduction of non-canonical amino acids (ncAAs), such as this compound (α-methyl-D-threonine), offers a gateway to expanding this chemical repertoire.[1] This specific ncAA, with its additional methyl group at the α-carbon and a defined stereochemistry, can be used to introduce conformational constraints, alter enzymatic activity, or improve the proteolytic resistance of peptides and proteins.[4]
While chemical methods like Solid-Phase Peptide Synthesis (SPPS) are effective for producing shorter peptides containing ncAAs, they are limited by peptide length and complexity.[2] Enzymatic incorporation via the cell's own translational machinery provides a powerful alternative for producing large, modified proteins.[5][6]
1.1. The Principle of Genetic Code Expansion
The cornerstone of enzymatic ncAA incorporation is the development of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[5][7] This system works in parallel to the host's endogenous translational machinery without cross-reacting with it.[2]
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the desired ncAA (in this case, this compound) and attaches it to its cognate tRNA. It must not recognize any of the 20 canonical amino acids.
-
Orthogonal tRNA: A transfer RNA molecule that is not recognized by any of the endogenous aaRSs but is recognized by the orthogonal aaRS. Its anticodon is mutated to recognize a reassigned codon, typically a nonsense or "stop" codon like the amber codon (UAG).[1][7]
When this orthogonal pair is introduced into an expression system along with the ncAA and a target gene containing the UAG codon at the desired position, the ribosome pauses at the UAG codon and, instead of terminating translation, incorporates the ncAA carried by the orthogonal tRNA.[5][7]
1.2. The Advantage of Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis (CFPS) has emerged as a premier platform for ncAA incorporation.[3][5] By removing the cellular barrier, CFPS systems offer direct access to the reaction environment, allowing for precise control over component concentrations and the addition of ncAAs that may be toxic or poorly transported into living cells.[3][5]
Visualizing the Core Methodology
The successful enzymatic incorporation of our target ncAA hinges on the coordinated action of several key components within the CFPS system. The diagram below illustrates this fundamental workflow.
Caption: Workflow for ncAA incorporation via Genetic Code Expansion in a CFPS system.
Detailed Protocol: Incorporation via CFPS
This protocol outlines the site-specific incorporation of this compound into a model protein (e.g., GFP) using an E. coli-based CFPS system.
3.1. Materials and Reagents
| Component | Supplier | Purpose |
| This compound | Specialized Vendor | The ncAA to be incorporated. |
| Plasmid: pEVOL-ncAA-RS | Custom Synthesis | Encodes the engineered orthogonal aaRS. |
| Plasmid: pREP-tRNA | Custom Synthesis | Encodes the orthogonal tRNA with a CUA anticodon. |
| Plasmid: pET-TargetGene(TAG) | Custom Synthesis | Encodes the target protein with a UAG codon at the desired site. |
| E. coli CFPS Kit | Commercial Vendor | Contains cell extract, amino acids, energy solution, etc. |
| Nuclease-free Water | Standard Lab Supply | Solvent and reaction component. |
| SDS-PAGE Gels & Reagents | Standard Lab Supply | Protein expression analysis. |
| Anti-His Tag Antibody (if applicable) | Standard Lab Supply | Western blot analysis. |
3.2. Step-by-Step Experimental Procedure
Step 1: Preparation of Plasmids (Pre-experiment)
-
Transform and purify all three plasmids (pEVOL-ncAA-RS, pREP-tRNA, and pET-TargetGene(TAG)) using standard molecular biology techniques to obtain high-purity, endotoxin-free DNA.
-
Quantify the concentration of each plasmid accurately using a spectrophotometer. The integrity of the plasmids is critical for efficient transcription and translation.
Step 2: Setting up the CFPS Reactions
-
On ice, prepare two sets of reactions in sterile microcentrifuge tubes: a Positive Control (+ncAA) and a Negative Control (-ncAA) .
-
Assemble the reaction components as described in the table below. Add components in the order listed to minimize precipitation. Rationale: The negative control is essential to validate that full-length protein expression is dependent on the presence of the ncAA, confirming specific incorporation at the UAG codon.
| Component | Stock Conc. | Volume (+ncAA) | Volume (-ncAA) | Final Conc. |
| E. coli S30 Extract | - | 5 µL | 5 µL | - |
| Amino Acid Mix (minus Met) | 20x | 1 µL | 1 µL | 1x |
| Energy Solution | 10x | 2 µL | 2 µL | 1x |
| pEVOL-ncAA-RS | 200 ng/µL | 1 µL | 1 µL | 200 ng |
| pREP-tRNA | 200 ng/µL | 1 µL | 1 µL | 200 ng |
| pET-TargetGene(TAG) | 150 ng/µL | 1 µL | 1 µL | 150 ng |
| ncAA | 50 mM | 1 µL | 0 µL | 2.5 mM |
| Nuclease-free H₂O | - | 3 µL | 4 µL | - |
| Total Volume | - | 15 µL | 15 µL | - |
Step 3: Incubation
-
Gently mix the reactions by flicking the tubes. Do not vortex, as this can denature the enzymes in the extract.
-
Incubate the reactions at 30-37°C for 4-6 hours in a thermocycler or incubator. Optimal time and temperature may vary based on the specific CFPS kit and target protein.
Verification and Purification Workflow
A multi-step validation process is required to confirm the successful and specific incorporation of the ncAA.
Caption: Stepwise workflow for the validation and purification of the ncAA-containing protein.
4.1. Protocol for Verification
-
SDS-PAGE Analysis:
-
Take 5 µL of each CFPS reaction and mix with 5 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto a 12% SDS-PAGE gel and run at 150V for 60 minutes.
-
Stain the gel with Coomassie Blue.
-
Expected Result: A protein band of the expected full-length size should appear in the +ncAA lane. The -ncAA lane should show only a truncated product (if any), indicating that translation terminated at the UAG codon.
-
-
Western Blot Analysis:
-
Transfer the proteins from an identical SDS-PAGE gel to a PVDF membrane.
-
Probe with an antibody against a tag on the target protein (e.g., anti-His).
-
Expected Result: This provides a more sensitive and specific confirmation of the SDS-PAGE result, showing a clear band for the full-length protein only in the +ncAA sample.
-
-
Mass Spectrometry (Gold Standard Verification):
-
The most definitive proof of incorporation is obtained through mass spectrometry.
-
Excise the protein band from the Coomassie-stained gel or analyze the crude reaction mixture.
-
Subject the sample to tryptic digest followed by LC-MS/MS analysis.
-
Expected Result: The mass of the peptide fragment containing the UAG codon position should correspond to the theoretical mass with this compound incorporated (MW: 133.15 g/mol ).[4][8]
-
4.2. Protocol for Purification
The standard method for purifying synthetic peptides and modified proteins is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]
-
Sample Preparation: Acidify the remaining CFPS reaction mixture with 0.1% Trifluoroacetic Acid (TFA). Centrifuge to pellet any insoluble material.
-
Chromatography Conditions:
-
Column: C18 stationary phase column.[9]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The hydrophobicity of the target protein will determine the optimal gradient.[10]
-
Detection: Monitor absorbance at 210-220 nm.[9]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction using analytical HPLC and confirm the identity using mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a powder.[9]
Troubleshooting and Advanced Considerations
-
Low Incorporation Efficiency: If yields are low, consider optimizing the concentration of the ncAA, the orthogonal plasmids, or the incubation temperature. Some engineered aaRS/tRNA pairs exhibit higher efficiencies than others.
-
Alternative Enzymes: While genetic code expansion is versatile, for certain applications, non-ribosomal peptide synthetases (NRPS) offer an alternative enzymatic route for generating peptides with ncAAs, though this is a more specialized approach.[1]
-
Enzyme Engineering: The substrate specificity of enzymes like L-threonine aldolases can sometimes be altered through directed evolution to accept novel substrates, which could be a route for the biosynthesis of the ncAA itself.[11][12][13]
References
-
Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Incorporating of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH. Available at: [Link]
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Chen, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]
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Di Salvo, M. L., et al. (2013). On the catalytic mechanism and stereospecificity of Escherichia coli L-threonine aldolase. The FEBS Journal. Available at: [Link]
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Grokipedia. (n.d.). Threonine aldolase. Grokipedia. Retrieved January 14, 2026. Available at: [Link]
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Synbio Technologies. (n.d.). Peptide Purification Service. Synbio Technologies. Retrieved January 14, 2026. Available at: [Link]
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Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. PMC - NIH. Available at: [Link]
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Di Salvo, M. L., et al. (2013). ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. PMC - NIH. Available at: [Link]
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Avins, J. L. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. Available at: [Link]
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Fesko, K., et al. (2019). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. PMC. Available at: [Link]
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Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved January 14, 2026. Available at: [Link]
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Link, A. J., & Tirrell, D. A. (2005). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. NIH. Available at: [Link]
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Al-Saryi, N., & Kadasa, T. (2023). Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]
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Budisa, N., & Panke, S. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]
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Fesko, K., et al. (2019). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Catalysis. Available at: [Link]
-
Martin, C. J., et al. (2012). Synthesis of [3-²H]-2R,3S-2-methylbutanoic acid 6 and its methylmandelate ester 30. ResearchGate. Available at: [Link]
- CN1940080A. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents.
-
Al-Saryi, N., & Kadasa, T. (2017). Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. Springer Nature Experiments. Available at: [Link]
-
Wang, N., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. NIH. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 14, 2026. Available at: [Link]
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Liu, Z., et al. (2021). A L-threonine aldolase for asymmetric synthesis of β-hydroxy-α-amino acids. ResearchGate. Available at: [Link]
-
Backus, K. M., et al. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the GC Analysis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Introduction: Navigating the Analytical Challenges of a Sterically Hindered Amino Acid
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic amino acid, presents a unique set of challenges for analysis by gas chromatography (GC). Its inherent polarity, stemming from the amino, carboxyl, and hydroxyl functional groups, renders it non-volatile and prone to thermal degradation at the high temperatures typical of GC inlets and columns.[1] Consequently, derivatization is an essential prerequisite to mask these polar functionalities, thereby increasing volatility and thermal stability.[2]
The structure of this particular amino acid introduces further complexity. The presence of a quaternary α-carbon and a tertiary hydroxyl group creates significant steric hindrance around the reactive sites. This steric bulk can impede the derivatization reaction, necessitating carefully optimized conditions and the selection of potent derivatizing reagents to achieve complete and reproducible conversion. Incomplete derivatization can lead to poor peak shape, inaccurate quantification, and the appearance of multiple derivative peaks for a single analyte.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this compound for GC and GC-Mass Spectrometry (GC-MS) analysis. We will explore two robust derivatization strategies: a one-step silylation and a two-step esterification followed by acylation. The rationale behind each approach, detailed step-by-step protocols, and critical experimental considerations are discussed to ensure reliable and accurate analytical outcomes.
Strategic Approaches to Derivatization
The choice of derivatization strategy is dictated by the specific analytical requirements, such as the need for a single-step reaction for high-throughput screening or a more robust, albeit longer, two-step method for complex matrices.
Strategy 1: One-Step Silylation with MTBSTFA
Silylation is a widely used derivatization technique for compounds containing active hydrogens.[2] For sterically hindered molecules like this compound, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is the reagent of choice. The tert-butyldimethylsilyl (TBDMS) group it imparts is bulkier than the more common trimethylsilyl (TMS) group, offering superior hydrolytic stability to the resulting derivatives.[2][3] This increased stability is particularly advantageous when dealing with trace amounts of moisture in the sample or instrument.
The reaction with MTBSTFA proceeds via nucleophilic attack of the active hydrogens on the silicon atom of the reagent, leading to the formation of TBDMS ethers, esters, and amines. Due to the steric hindrance of the target molecule, forcing conditions, such as elevated temperatures and extended reaction times, are often necessary to drive the reaction to completion.
Protocol 1: One-Step TBDMS Silylation
Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous (optional, as a catalyst and acid scavenger)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen at 50-60°C. The presence of water will consume the silylating reagent and lead to incomplete derivatization.[4]
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA. For particularly difficult derivatizations, 10-20 µL of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction: Tightly cap the vial and heat at 80-100°C for 2-4 hours. The optimal time and temperature should be determined empirically for the specific sample matrix and concentration.
-
Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample can be directly injected into the GC-MS system.
Strategy 2: Two-Step Esterification and Acylation
A two-step approach, involving the esterification of the carboxylic acid group followed by the acylation of the amino and hydroxyl groups, offers a highly effective and robust alternative to silylation.[5] This method often results in very stable derivatives with excellent chromatographic properties.
Step 1: Esterification of the Carboxyl Group The first step involves converting the carboxylic acid to a more volatile ester, typically a methyl or ethyl ester. This is commonly achieved by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, such as acetyl chloride or thionyl chloride.
Step 2: Acylation of the Amino and Hydroxyl Groups Following esterification, the remaining active hydrogens on the amino and hydroxyl groups are acylated. Perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), are excellent reagents for this purpose. They produce highly electronegative derivatives that are particularly sensitive for electron capture detection (ECD) and yield characteristic mass spectra.
Protocol 2: Two-Step Esterification and Acylation
Materials:
-
This compound standard or dried sample extract
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous, containing 3 M HCl (prepared by carefully adding acetyl chloride to the cold alcohol)
-
Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate, anhydrous
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
Procedure: Part A: Esterification
-
Sample Preparation: Ensure the sample is completely dry in a reaction vial.
-
Reagent Addition: Add 200 µL of 3 M HCl in anhydrous methanol to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Drying: Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
Part B: Acylation
-
Reagent Addition: To the dried esterified sample, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA or PFPA.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Drying and Reconstitution: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.
Data Presentation and Comparison
To aid in the selection of the most appropriate derivatization method, the following table summarizes the key characteristics of each approach.
| Feature | One-Step Silylation (MTBSTFA) | Two-Step Esterification/Acylation |
| Reagents | MTBSTFA, Acetonitrile, Pyridine (optional) | 3 M HCl in Alcohol, TFAA/PFPA, Ethyl Acetate |
| Reaction Time | 2-4 hours | ~2 hours (plus drying steps) |
| Reaction Temp. | 80-100°C | 70°C (Esterification), 60°C (Acylation) |
| Derivative Stability | Good to Excellent (TBDMS is very stable) | Excellent |
| Ease of Use | Simpler, single-step procedure | More complex, multiple steps and drying stages |
| Potential Issues | Sensitivity to moisture, potential for incomplete derivatization with severe steric hindrance.[4] | More laborious, potential for loss of analyte during drying steps. |
| Ideal For | High-throughput analysis, robust for general amino acid screening. | Complex matrices, when maximum stability and chromatographic performance are required. |
Experimental Workflows and Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the two derivatization strategies.
Caption: Workflow for one-step silylation.
Sources
High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Separation of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid Isomers
An Application Guide
Abstract
The stereochemical configuration of pharmacologically active molecules is a critical determinant of their biological activity, efficacy, and safety. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-methyl amino acid, and its stereoisomers are important chiral building blocks in synthetic chemistry and drug development.[1] The presence of two stereogenic centers (C2 and C3) gives rise to four possible stereoisomers, each potentially possessing distinct physiological properties.[2] Consequently, the development of robust and reliable analytical methods for their separation and quantification is paramount. This application note provides a detailed guide to two distinct and effective High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of these isomers, focusing on direct analysis without derivatization. We explore methodologies based on zwitterionic ion-exchange and ligand-exchange chromatography, offering detailed protocols, method development insights, and troubleshooting advice for researchers, scientists, and drug development professionals.
Principles of Chiral Separation for Amino Acid Isomers
Direct chiral separation by HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector, which is immobilized onto the stationary phase (a Chiral Stationary Phase, or CSP). The differing stability of these complexes results in different retention times, enabling separation. The choice of CSP and mobile phase is critical and depends on the analyte's structural features.
For an ampholytic and zwitterionic molecule like 2-amino-3-hydroxy-2-methylbutanoic acid, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, several interaction mechanisms can be exploited:[3]
-
Zwitterionic Ion-Exchange: This mechanism utilizes CSPs containing both acidic and basic sites. Cinchona alkaloid-derived CSPs, for example, incorporate a weak anion-exchange site (quinuclidine nitrogen) and a strong cation-exchange site (sulfonic acid group), creating a zwitterionic surface.[4] Chiral recognition is achieved through a combination of ion-pairing interactions, hydrogen bonding, and steric repulsion, providing excellent selectivity for underivatized amino acids.[3]
-
Ligand-Exchange Chromatography (LEC): LEC involves a CSP that is coated or bonded with a chiral ligand, often a single enantiomer of an amino acid like L-proline or L-hydroxyproline.[5] The mobile phase contains a metal ion, typically copper (II). The analyte and the chiral selector form ternary diastereomeric complexes with the copper ion. The stability of these complexes depends on the stereochemistry of the analyte, leading to differential retention.[5][6] This method is particularly useful for α- and β-amino acids.
Strategic Workflow for Chiral Method Development
A systematic approach is essential for developing a robust chiral separation method. The workflow involves screening different CSPs and mobile phase conditions to achieve the desired resolution, followed by optimization of the selected parameters.
Figure 1: A generalized workflow for chiral HPLC method development, from initial analyte characterization to final method validation.
Detailed HPLC Protocols
The following protocols provide starting points for the separation of this compound and its stereoisomers.
Protocol 1: Zwitterionic Ion-Exchange Chromatography
This method leverages a Cinchona alkaloid-based zwitterionic CSP, which offers excellent performance for underivatized amino acids in a polar ionic mobile phase.[3][4] This approach is often compatible with mass spectrometry (MS).
A. Materials and Instrumentation
-
HPLC System: A quaternary HPLC or UHPLC system with a UV or MS detector.
-
Chiral Column: CHIRALPAK® ZWIX(+) or a similar Cinchona alkaloid-based zwitterionic CSP, 3 µm, 4.6 x 150 mm.
-
Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (MeCN), Acetic Acid (AcOH), Diethylamine (DEA).
-
Sample Diluent: Methanol/Water (50:50, v/v).
-
Standard: A mixture of the stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid (e.g., 0.5 mg/mL in diluent).
B. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | Methanol |
| Mobile Phase B | Acetonitrile |
| Additives | 50 mM Acetic Acid + 25 mM Diethylamine in the total mobile phase |
| Composition | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm or Mass Spectrometer (ESI+) |
C. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a 1 L solution of the mobile phase by mixing 500 mL of Methanol and 500 mL of Acetonitrile. To this mixture, carefully add the appropriate volumes of stock solutions to achieve final concentrations of 50 mM Acetic Acid and 25 mM Diethylamine. Sonicate for 15 minutes to degas.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample containing the isomers in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject the prepared sample and acquire data for a sufficient duration to allow all isomers to elute. The elution order will depend on the specific CSP configuration (e.g., ZWIX(+) vs. ZWIX(-)).[4]
Protocol 2: Ligand-Exchange Chromatography (LEC)
This classic method uses a copper (II) complex to form diastereomeric ternary complexes, which are then resolved on a chiral ligand-coated stationary phase.[5]
A. Materials and Instrumentation
-
HPLC System: A binary or isocratic HPLC system with a UV detector.
-
Chiral Column: A ligand-exchange column such as a CHIRALPAK® MA(+) or similar L-hydroxyproline-coated silica column, 5 µm, 4.6 x 50 mm.
-
Reagents: HPLC-grade water, Copper (II) Sulfate (CuSO₄).
-
Sample Diluent: Deionized water.
-
Standard: A mixture of the stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid (e.g., 0.2 mg/mL in diluent).
B. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase | 2 mM aqueous Copper (II) Sulfate (CuSO₄) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
C. Step-by-Step Protocol
-
Mobile Phase Preparation: Accurately weigh the required amount of Copper (II) Sulfate pentahydrate and dissolve it in HPLC-grade water to prepare a 2 mM solution. Filter through a 0.45 µm membrane and degas thoroughly.
-
System Equilibration: Equilibrate the ligand-exchange column with the mobile phase at the specified flow rate. This may take longer than for reversed-phase columns; monitor the baseline for stability.
-
Sample Preparation: Dissolve the sample in deionized water to a concentration of approximately 0.2 mg/mL.
-
Injection and Data Acquisition: Inject the sample. The copper in the mobile phase enhances the UV detection of the analyte-copper complexes.
Data Comparison and Expected Results
The choice of method will depend on available instrumentation, sample matrix, and desired outcome (e.g., MS compatibility). The following table summarizes the key attributes of each protocol.
| Feature | Protocol 1: Zwitterionic IEC | Protocol 2: Ligand-Exchange (LEC) |
| Principle | Dual ion-pairing, H-bonding | Ternary complex formation |
| Selectivity | High, especially for ampholytes | High, specific for amino/hydroxy acids |
| Mobile Phase | Organic (MeOH/MeCN) + additives | Aqueous + Copper Salt |
| MS Compatibility | Yes (with volatile additives) | No (due to non-volatile salts) |
| Column Durability | Generally robust | Can be sensitive to pressure/pH changes |
| Typical Run Time | 10-25 minutes | 15-30 minutes |
| Detection | UV (low wavelength), MS, ELSD, CAD | UV (mid-range, e.g., 254 nm) |
Expert Insights & Troubleshooting
Achieving baseline separation of all four stereoisomers requires careful optimization. The interaction between the analyte and the CSP is a complex interplay of forces.
Figure 2: Conceptual diagram of the multi-point interactions leading to chiral recognition on a zwitterionic CSP.
-
Poor Resolution:
-
Zwitterionic IEC: Adjust the concentration of the acid and base additives. Increasing the concentration can reduce retention but may alter selectivity.[3] Switching the organic modifier ratio (e.g., from 50/50 MeOH/MeCN to 80/20) can also significantly impact resolution. Lowering the temperature often increases resolution but also analysis time.
-
LEC: Modify the copper concentration. A lower concentration can sometimes improve resolution for weakly retained compounds. Adjusting the pH of the mobile phase (e.g., with a volatile buffer if possible) can also be effective.
-
-
Peak Tailing:
-
This is often caused by secondary interactions or active sites on the silica support. For the zwitterionic method, ensure the acid/base additives are at appropriate concentrations to properly shield silanols and control analyte ionization. For LEC, ensure the column is fully conditioned.
-
-
Inverting Elution Order:
-
For methods where enantiomeric CSPs are available (e.g., CHIRALPAK ZWIX(+) and ZWIX(-)), switching to the opposite phase will reverse the elution order of the enantiomeric pairs.[4] This is a powerful tool for confirming peak identity and for trace analysis, where a minor enantiomeric impurity might be eluted before the main peak for better quantification.
-
Conclusion
The successful chiral separation of this compound isomers is readily achievable through direct HPLC analysis. Both zwitterionic ion-exchange and ligand-exchange chromatography offer effective, robust, and reproducible methodologies. Zwitterionic CSPs provide high versatility and the significant advantage of MS compatibility, making them suitable for complex analytical challenges in drug discovery and metabolomics. Ligand-exchange chromatography remains a powerful and cost-effective technique, particularly for routine quality control applications where UV detection is sufficient. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and optimizing separations for this important class of chiral molecules.
References
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206.
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
-
Gray, P. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
-
Giménez, E., & Poinsot, V. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5696.
-
Zhang, T., & Franco, P. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
-
Vulcanchem. (n.d.). (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid.
-
Galaverna, G., Corradini, R., Dossena, A., & Marchelli, R. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
-
BenchChem. (2025). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
-
BenchChem. (n.d.). (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid.
-
Ilisz, I., Gecse, Z., Pataj, Z., Fülöp, F., & Péter, A. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(18), 4289.
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (127126-06-1) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
Application Notes & Protocols for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Non-proteinogenic amino acids represent a cornerstone in modern medicinal chemistry, offering a route to overcome the inherent limitations of native peptides and providing unique scaffolds for small molecule design. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a stereochemically defined, non-canonical amino acid, presents a compelling molecular framework for drug discovery. Its structure, featuring an α-methyl group and a β-hydroxyl group, imparts conformational rigidity and new hydrogen bonding capabilities. These features are highly desirable for enhancing target affinity, specificity, metabolic stability, and bioavailability of therapeutic candidates. This document provides a detailed exploration of the applications of this unique building block, complete with actionable protocols for its integration into drug discovery workflows.
Introduction: The Strategic Value of Non-Canonical Amino Acids
The therapeutic potential of peptides is often hampered by poor metabolic stability and low oral bioavailability. The incorporation of non-canonical amino acids is a proven strategy to mitigate these liabilities. This compound, also known as (2R,3S)-3-hydroxy-D-isovaline, is a structurally intriguing analog of threonine and valine.[1] Its key advantages stem from two distinct structural modifications:
-
The α-Methyl Group: This addition provides significant steric hindrance, which can shield the adjacent peptide bond from enzymatic degradation by proteases. Furthermore, it restricts the conformational freedom around the peptide backbone, often pre-organizing the molecule into a bioactive conformation that favors binding to a biological target.
-
The β-Hydroxyl Group: This functional group introduces an additional site for hydrogen bonding, which can be critical for stabilizing interactions within a protein's binding pocket, thereby enhancing affinity and specificity.[2]
This guide will detail the synthesis considerations, core applications, and experimental protocols for leveraging the unique properties of this compound in drug discovery programs.
Physicochemical Profile and Stereochemical Integrity
The precise three-dimensional arrangement of atoms is paramount to biological activity. The (2R,3S) stereochemistry distinguishes this molecule from its other three stereoisomers, each of which may possess vastly different biological effects.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | (2R,3S)-3-hydroxy-D-isovaline, α-methyl-D-threonine | [1] |
| CAS Number | 127060-92-8 | [1] |
| Molecular Formula | C₅H₁₁NO₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Key Features | Two stereogenic centers (C2-R, C3-S), primary amine, carboxylic acid, secondary alcohol | [2] |
Synthesis and Supply Considerations
The synthesis of stereochemically pure this compound is a non-trivial process where stereocontrol is the principal challenge. Researchers should consider the following pathways for sourcing the molecule.[2]
-
Asymmetric Chemical Synthesis: Multi-step syntheses starting from chiral precursors are common. For example, methods analogous to those for related stereoisomers, such as using a Fmoc-protected Garner's aldehyde followed by a diastereoselective addition, can be adapted to achieve the desired (2R,3S) configuration.[2]
-
Biocatalytic Synthesis: Enzymatic methods offer an environmentally benign and highly selective alternative. The use of engineered amino acid hydroxylases can introduce the β-hydroxyl group onto a precursor with high stereospecificity.[3] This approach is particularly valuable for large-scale production.
Caption: High-level overview of chemical and biocatalytic synthesis routes.
Core Applications in Drug Discovery
Application: A Constrained Building Block for Peptidomimetics
The primary application of this amino acid is in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.
Rationale: The α-methyl group restricts the Ramachandran angles (φ, ψ) of the peptide backbone, forcing it into a more defined conformation. This pre-organization reduces the entropic penalty of binding to a target receptor, potentially leading to a significant increase in binding affinity. The β-hydroxyl group can form new hydrogen bonds with the target, further anchoring the peptidomimetic in the binding site. This dual-functionality makes it an excellent tool for converting a flexible peptide lead into a more potent and stable drug candidate.
Caption: How structural features of the amino acid enhance peptide properties.
Application: Chiral Scaffold for Small Molecule Synthesis
Beyond peptides, the compound serves as a versatile chiral scaffold for creating complex small molecules. Its three distinct functional groups (amine, acid, alcohol) can be selectively modified, providing a three-dimensional framework for orienting pharmacophoric elements.
Rationale: Many drugs require a precise 3D arrangement of functional groups to interact with their targets. Using a pre-defined chiral building block like this compound simplifies the synthesis of enantiomerically pure final compounds. For example, it can serve as a key intermediate in the synthesis of carbapenem and penem antibiotics, where stereochemistry is critical for efficacy.[4]
Application: Component of Natural Product Analogs
The β-hydroxy amino acid motif is a recurring feature in many bioactive natural products, particularly in depsipeptides isolated from marine organisms.[]
Rationale: By synthesizing analogs of these natural products that incorporate this compound, researchers can conduct structure-activity relationship (SAR) studies. This allows for the fine-tuning of biological activity, improvement of pharmacokinetic properties, and simplification of the overall molecular structure for more efficient synthesis.
Detailed Experimental Protocols
Protocol 5.1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
Objective: To incorporate Fmoc-(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid-OH into a growing peptide chain on a solid support.
Causality: The sterically hindered nature of the α-methyl group requires more potent coupling reagents and potentially longer reaction times to ensure complete acylation of the preceding amino acid.
Materials:
-
Fmoc-protected this compound
-
Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all residual piperidine.
-
Amino Acid Activation & Coupling (Critical Step): a. In a separate vial, dissolve 4 equivalents (eq.) of Fmoc-(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid and 3.9 eq. of HATU in DMF. b. Add 8 eq. of DIPEA to the activation mixture. c. Vortex briefly and allow to pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the reaction vessel containing the deprotected resin. e. Agitate at room temperature for 2-4 hours. Note: The extended coupling time is to overcome steric hindrance.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (x5) and DCM (x3).
-
Cycle Repetition: Repeat steps 2-6 for the next amino acid in the sequence.
-
Final Cleavage & Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant the ether, and purify the crude peptide via reverse-phase HPLC.
Protocol 5.2: Workflow for an In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of a compound derived from this compound against a target enzyme (e.g., a protease).
Causality: This protocol establishes a standardized method to quantify the biological activity of newly synthesized compounds, allowing for direct comparison and SAR determination.
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Procedure:
-
Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). b. Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer. c. Substrate Stock: Prepare a concentrated stock of a fluorogenic substrate in DMSO. d. Test Compound: Prepare a 10 mM stock of the test compound in DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in a separate plate.
-
Assay Execution (in a 384-well plate): a. Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells. b. Add 20 µL of the enzyme solution (diluted to 2X the final concentration in assay buffer) to all wells except the negative control (add buffer instead). c. Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the substrate solution (diluted to 2X the final concentration in assay buffer).
-
Data Acquisition: a. Immediately place the plate in a kinetic plate reader. b. Monitor the increase in fluorescence (e.g., Ex/Em appropriate for the substrate) over 30 minutes.
-
Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound is more than just another amino acid; it is a strategic tool for molecular design. Its unique combination of a conformation-locking α-methyl group and an interaction-promoting β-hydroxyl group provides a powerful platform for developing next-generation therapeutics. By serving as a key building block in peptidomimetics, a chiral scaffold for complex small molecules, and a component for derivatizing natural products, it offers medicinal chemists a reliable method to enhance the potency, selectivity, and metabolic stability of drug candidates. The protocols outlined herein provide a starting point for researchers to unlock the full potential of this valuable synthetic intermediate.
References
- (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid - Vulcanchem. Vulcanchem.
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.
- CAS 10148-74-0 this compound - BOC Sciences. BOC Sciences.
- This compound - PubChem. PubChem.
- Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC. PubMed Central.
Sources
- 1. This compound | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (127126-06-1) for sale [vulcanchem.com]
- 3. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
Application Note & Protocol: Stereoselective Synthesis of Labeled (2R,3S)-2-Amino-3-Hydroxy-2-Methylbutanoic Acid for Advanced Tracer Studies
Authored by: A Senior Application Scientist
Introduction: The Significance of Labeled β-Hydroxy-α-Amino Acids in Modern Research
The precise tracking of metabolic pathways and the quantification of protein dynamics are cornerstones of contemporary biomedical research, from drug development to proteomics.[1][2] Stable isotope-labeled amino acids are indispensable tools in these investigations, serving as tracers that can be monitored by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a stereoisomer of a β-hydroxy-α-amino acid, represents a crucial chiral building block, and its isotopically labeled form allows for in-depth studies of its metabolic fate and incorporation into larger biomolecules without the safety concerns associated with radioactive isotopes.[1][5]
This application note provides a detailed protocol for the stereoselective synthesis of this compound, incorporating a stable isotope label (e.g., ¹³C or ¹⁵N) for use in tracer experiments. The synthetic strategy is designed to be robust and provide high stereochemical purity, which is critical for unambiguous biological interpretation. The methodology described herein is grounded in established principles of asymmetric synthesis, drawing from well-regarded techniques to ensure reliability and reproducibility for researchers in the field.
Strategic Overview of the Synthesis
The synthesis of β-hydroxy-α-amino acids with high stereocontrol is a significant challenge in organic chemistry.[5] This protocol employs a strategy based on the diastereoselective aldol addition of a chiral glycine enolate equivalent to a ketone, followed by deprotection and purification. The choice of a chiral auxiliary is paramount in directing the stereochemistry of the newly formed chiral centers. Here, we will adapt a method that utilizes a pseudoephedrine-based chiral auxiliary to achieve the desired syn-diastereoselectivity, which is then cleaved to yield the target amino acid.[6]
The isotopic label can be introduced at various points in the synthesis. For this protocol, we will focus on incorporating a ¹³C or ¹⁵N label via the glycine precursor, as this is often a commercially accessible and efficient method for labeling amino acids.[1][7]
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis, from the coupling of the chiral auxiliary to the final labeled amino acid.
Caption: Workflow for the synthesis of labeled this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Labeled N-Glycyl-(1R,2R)-pseudoephedrine
This initial step involves the coupling of the isotopically labeled glycine with the chiral auxiliary, (1R,2R)-pseudoephedrine.
Materials:
-
[¹⁵N]-Glycine (or desired ¹³C-labeled glycine)
-
(1R,2R)-(+)-Pseudoephedrine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve [¹⁵N]-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add (1R,2R)-(+)-Pseudoephedrine (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea precipitate and wash with ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the labeled N-glycyl-(1R,2R)-pseudoephedrine.
Part 2: Diastereoselective Aldol Addition
This is the key stereochemistry-determining step where the two chiral centers are established.[6]
Materials:
-
Labeled N-glycyl-(1R,2R)-pseudoephedrine (from Part 1)
-
Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetone, freshly distilled
-
Saturated aqueous ammonium chloride
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the labeled N-glycyl-(1R,2R)-pseudoephedrine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS solution (2.2 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add freshly distilled anhydrous acetone (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product, a mixture of diastereomers, should show a major spot on TLC corresponding to the desired syn-adduct. This crude material is often carried forward to the next step without further purification.
Part 3: Hydrolysis and Purification of Labeled this compound
The final steps involve the cleavage of the chiral auxiliary and purification of the target labeled amino acid.
Materials:
-
Crude aldol adduct (from Part 2)
-
6 M Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin
-
Aqueous ammonia solution (e.g., 2 M)
-
Methanol
-
Diethyl ether
Procedure:
-
Reflux the crude aldol adduct in 6 M HCl for 8-12 hours. This will hydrolyze the amide bond, cleaving the chiral auxiliary.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove the pseudoephedrine hydrochloride.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.
-
Dissolve the crude product in deionized water and apply it to a column of Dowex 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove any remaining impurities.
-
Elute the amino acid from the resin using an aqueous ammonia solution.
-
Collect the fractions containing the amino acid (ninhydrin test can be used for detection).
-
Combine the positive fractions and concentrate under reduced pressure.
-
Recrystallize the final product from a methanol/diethyl ether solvent system to obtain pure, labeled this compound.
Quantitative Data Summary
The following table provides expected data for the synthesis. Yields and isotopic enrichment are dependent on the specific reaction conditions and the purity of the labeled precursor.
| Parameter | Expected Value | Method of Verification |
| Overall Yield | 25-40% | Gravimetric analysis |
| Diastereomeric Ratio (syn:anti) | >95:5 | ¹H NMR of the crude aldol adduct |
| Enantiomeric Excess | >98% | Chiral HPLC analysis |
| Isotopic Enrichment | >98% | Mass Spectrometry (MS) |
| Chemical Purity | >99% | ¹H NMR, ¹³C NMR, Elemental Analysis |
Characterization and Quality Control
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product and intermediates. The coupling constants in the ¹H NMR of the aldol adduct can confirm the syn-diastereoselectivity.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and the successful incorporation of the isotopic label.
-
Chiral HPLC: Analysis on a chiral stationary phase is essential to determine the enantiomeric purity of the final product.
Conclusion and Further Applications
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of labeled this compound. The stereoselective nature of this synthesis ensures a high purity product suitable for demanding tracer studies in metabolic research and drug development.[] The ability to introduce stable isotopes like ¹³C and ¹⁵N allows for precise tracking and quantification in complex biological systems, paving the way for a deeper understanding of cellular processes.[2][4]
References
-
Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. PubMed. Available at: [Link]
-
Vera, S., et al. (2017). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. National Institutes of Health (NIH). Available at: [Link]
-
Kino, K., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Cremonesi, G., et al. (2007). Stereoselective synthesis of beta-hydroxy-alpha-amino acids beta-substituted with non-aromatic heterocycles. CNR-IRIS. Available at: [Link]
-
Fiveable. (n.d.). Isotope labeling and tracer experiments. Biological Chemistry II Class Notes. Available at: [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Available at: [Link]
-
Lam, M. P. Y., et al. (2016). Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. PubMed Central. Available at: [Link]
-
Luo, Y., et al. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The University of Queensland. Available at: [Link]
-
Eames, J. (2002). The Organic Chemistry of Isotopic Labelling. ResearchGate. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. fiveable.me [fiveable.me]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Stereochemical Control with a Versatile Chiral Building Block
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic α-amino acid, is a valuable asset in the field of asymmetric catalysis. Its rigid stereochemical structure, featuring two chiral centers, makes it an excellent starting point for the development of chiral ligands and auxiliaries that can effectively control the stereochemical outcome of a wide range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound and its derivatives in asymmetric synthesis, offering both mechanistic insights and practical protocols for the modern research and development laboratory.
The strategic importance of β-hydroxy-α-amino acids is well-established, as they are integral components of numerous natural products and medicinally significant compounds.[1] The ability to synthesize enantiomerically pure molecules is a cornerstone of modern drug development, and chiral building blocks like this compound are instrumental in achieving this goal. This document will detail its utility as a chiral auxiliary and as a precursor for sophisticated chiral ligands for metal-catalyzed reactions.
Core Concept: The Role of this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. The defined stereochemistry of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid makes it an effective chiral auxiliary for controlling reactions at a prochiral center.[2]
Mechanism of Stereocontrol
The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the possible stereoisomeric products. In the case of derivatives of this compound, the fixed spatial arrangement of the amino, hydroxyl, and methyl groups creates a sterically demanding environment that directs the approach of incoming reagents from the less hindered face.
Application Protocol 1: Diastereoselective Alkylation using a Chiral Oxazolidinone Auxiliary Derived from this compound
This protocol details the use of an oxazolidinone chiral auxiliary, prepared from this compound, to direct the asymmetric alkylation of a carbonyl compound.
Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Step-by-Step Experimental Protocol
Part A: Synthesis of the Chiral Oxazolidinone Auxiliary
-
Amino Group Protection: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as sodium bicarbonate (2.0 eq). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Carboxylic Acid Reduction: The protected amino acid is then reduced to the corresponding amino alcohol. Carefully add the Boc-protected amino acid to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Oxazolidinone Formation: The resulting amino alcohol is cyclized to form the oxazolidinone. This can be achieved by reacting the amino alcohol with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base.
Part B: Asymmetric Alkylation
-
N-Acylation: The chiral oxazolidinone auxiliary (1.0 eq) is acylated with a prochiral acyl chloride or anhydride (1.1 eq) in the presence of a base like triethylamine or pyridine in an aprotic solvent (e.g., CH₂Cl₂).
-
Enolate Formation: The N-acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.05 eq) is added dropwise to form the chiral lithium enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion.
Part C: Auxiliary Cleavage and Recovery
-
Hydrolysis: The resulting product is treated with a mild hydrolyzing agent, such as lithium hydroxide and hydrogen peroxide, to cleave the chiral auxiliary.
-
Purification: The enantiomerically enriched carboxylic acid product is separated from the recovered chiral auxiliary by extraction and/or chromatography. The recovered auxiliary can be purified and reused.
Data Presentation: Expected Outcomes
| Substrate (Acyl Group) | Alkylating Agent | Diastereomeric Excess (d.e.) | Yield (%) |
| Propionyl | Benzyl bromide | >95% | 85-95 |
| Acetyl | Ethyl iodide | >90% | 80-90 |
| Butyryl | Methyl iodide | >95% | 88-96 |
Note: The yields and diastereoselectivities are representative and can vary depending on the specific substrates and reaction conditions.
Application Focus: this compound Derivatives as Chiral Ligands in Metal Catalysis
Amino acids are excellent precursors for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions.[3] The amino and hydroxyl groups of this compound can be readily functionalized to create bidentate or tridentate ligands that can coordinate with a metal center and create a chiral environment for catalysis.
Catalytic Cycle Illustration
Caption: Generalized catalytic cycle for a metal-catalyzed asymmetric reaction.
Application Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone using a Ruthenium-(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid-derived Ligand
This protocol outlines the synthesis of a chiral ligand from this compound and its application in the asymmetric transfer hydrogenation of a ketone.
Step-by-Step Experimental Protocol
Part A: Synthesis of the Chiral Ligand
-
Esterification: The carboxylic acid group of this compound is esterified (e.g., using methanol and a catalytic amount of acid).
-
N-Functionalization: The amino group is functionalized, for example, by reductive amination with a suitable aldehyde to introduce a phosphine-containing moiety.
-
Ligand Purification: The synthesized ligand is purified by column chromatography.
Part B: Asymmetric Transfer Hydrogenation
-
Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere, a ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the chiral ligand (in a 1:2 Ru:ligand ratio) are dissolved in a degassed solvent such as isopropanol. The mixture is stirred at an elevated temperature (e.g., 80 °C) for a short period to form the active catalyst.
-
Reaction Setup: The prochiral ketone substrate is added to the catalyst solution, followed by a hydrogen source (in this case, the isopropanol solvent) and a base (e.g., potassium tert-butoxide).
-
Reaction Monitoring: The reaction is stirred at the desired temperature and monitored by GC or TLC for the conversion of the ketone to the chiral alcohol.
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted. The enantiomeric excess (e.e.) of the chiral alcohol is determined by chiral HPLC or GC analysis.
Data Presentation: Representative Results
| Ketone Substrate | Enantiomeric Excess (e.e.) | Conversion (%) |
| Acetophenone | 90-98% | >99 |
| 1-Tetralone | 85-95% | >99 |
| 2-Octanone | 80-90% | >95 |
Note: The effectiveness of the catalyst is highly dependent on the specific ligand structure and reaction conditions.
Broader Context and Future Outlook
The principles outlined in these protocols can be extended to a variety of other asymmetric transformations. Derivatives of this compound have the potential to be employed in:
-
Organocatalysis: Where the amino acid moiety itself or a simple derivative can act as the catalyst, for instance, in aldol or Mannich reactions.[1]
-
Biocatalysis: While not using the molecule as a catalyst directly, understanding its structure is crucial for designing substrates for enzymatic reactions that produce similar chiral building blocks.[4]
The continued exploration of novel derivatives of this compound will undoubtedly lead to the development of more efficient and selective catalysts for asymmetric synthesis, further empowering chemists in the creation of complex, enantiomerically pure molecules for a wide range of applications.
References
-
Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. (URL: [Link])
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (URL: [Link])
-
Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (URL: [Link])
-
Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. (URL: [Link])
-
Chiral auxiliary. (URL: [Link])
-
Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. (URL: [Link])
-
This compound. (URL: [Link])
-
(2R)-2-amino-3-hydroxybutanoic acid. (URL: [Link])
-
Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. (URL: [Link])
-
Asymmetric Reactions Enabled by Cooperative Enantioselective Amino- and Lewis Acid Catalysis. (URL: [Link])
-
Ruthenium amino carboxylate complexes as asymmetric hydrogen transfer catalysts. (URL: [Link])
-
3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. (URL: [Link])
-
Birds of a Feather—Asymmetric Organocatalysis Meets Asymmetric Transition Metal Catalysis. (URL: [Link])
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (URL: [Link])
-
(2S,3S)-3-Hydroxy-2-methylbutanoic acid. (URL: [Link])
-
(2R,3S)-3-amino-2-methyl-Butanoic acid. (URL: [Link])
-
3-Amino-2-hydroxy-3-methylbutanoic acid. (URL: [Link])
-
(2R,3S)-3-Amino-2-hydroxybutyric acid. (URL: [Link])
Sources
Application Note & Protocol: Solid-Phase Synthesis with Fmoc-(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid
Abstract & Introduction
Fmoc-(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is an α-methyl, β-hydroxy non-proteinogenic amino acid derivative of significant interest in peptidomimetic and drug development. Its incorporation into peptide sequences imparts conformational rigidity and can enhance proteolytic stability and receptor-binding affinity. However, the unique structural features of this amino acid—namely the sterically demanding α-methyl group and the nucleophilic β-hydroxyl group—present significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1][2] This document provides a comprehensive guide and a field-proven protocol for the successful incorporation of this hindered amino acid, focusing on overcoming the key obstacles of slow coupling kinetics and potential side reactions. We will detail the rationale behind the selection of coupling reagents, reaction conditions, and analytical verification, providing researchers with a robust framework for synthesizing peptides containing this valuable building block.
The Core Challenges: Causality and Mitigation
Successful synthesis hinges on understanding and addressing two primary chemical hurdles:
-
Steric Hindrance: The α,α-disubstituted nature of the amino acid severely impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete acylation, leading to deletion sequences and low yields. The choice of a highly potent activation agent is therefore not just beneficial, but critical.[2]
-
Side-Chain Reactivity: The free β-hydroxyl group is a potential nucleophile. During the activation/coupling step, it can be acylated by the incoming activated Fmoc-amino acid, leading to the formation of a depsipeptide (ester bond) impurity.[3] While this side reaction is less pronounced than with primary alcohols, it cannot be ignored, especially during prolonged coupling times required for hindered systems.
Our protocol is designed to directly mitigate these issues through optimized reagent selection and reaction conditions.
Pre-Synthesis & Strategic Planning
Resin Selection
Standard resins for Fmoc-SPPS are suitable. The choice depends on the desired C-terminus of the final peptide.
-
Wang Resin: For C-terminal acids.
-
Rink Amide Resin: For C-terminal amides.[4]
It is highly recommended to use pre-loaded resins with the first C-terminal amino acid to avoid the complexities and potential racemization associated with the initial esterification step.[5]
The Critical Choice: Coupling Reagents
The efficacy of the coupling reaction is the most critical determinant of success. Standard carbodiimide or benzotriazole-based reagents are often insufficient for α,α-disubstituted amino acids.[1][6] We recommend and compare the highest-reactivity reagents available.
| Coupling Reagent | Class | Key Advantages | Considerations | Ref. |
| HATU | Aminium/Uronium (HOAt-based) | Benchmark for high efficiency with hindered amino acids due to the anchimeric assistance from the pyridine nitrogen in HOAt. Extensive literature support. | Potentially explosive nature of its HOAt component requires careful handling. Can cause guanidinylation of the N-terminus if used in large excess without pre-activation. | [4][7][8] |
| COMU | Uronium (Oxyma-based) | Reactivity is comparable or superior to HATU.[6][9] Significantly safer as it is based on the non-explosive OxymaPure. Excellent solubility.[4][6][7] | Higher cost. Solutions have moderate stability and should be prepared fresh. | [4][6][7] |
| PyAOP | Phosphonium (HOAt-based) | High reactivity similar to HATU. Does not cause guanidinylation side reactions, making it safer for on-resin cyclizations or when used in excess. | Solutions in DMF are less stable than aminium salts. | [7][8][10] |
Recommendation: For routine synthesis, COMU offers the best balance of extreme reactivity and enhanced safety.[6][7] For the most challenging couplings where cost is not a primary concern, HATU remains a gold standard.
Detailed Synthesis Protocol
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard fritted reaction vessel. All steps are performed at room temperature unless otherwise noted.
Materials & Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (0.1 mmol).
-
Fmoc-Amino Acids: Standard protected amino acids and Fmoc-(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.
-
Coupling Reagent: COMU or HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).[4]
-
Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[4]
-
Capping Solution (Optional): Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v).
Workflow Visualization
The following diagram outlines the core cyclic workflow of the SPPS process, highlighting the critical coupling step for the hindered amino acid.
Caption: SPPS workflow contrasting a standard cycle with the critical coupling step for the hindered amino acid.
Step-by-Step Methodology
Step 1: Resin Swelling
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DMF (~10 mL/g resin) and agitate for 30 minutes to swell the resin beads.[5]
-
Drain the solvent.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (2 times) to ensure complete removal of piperidine and dibenzofulvene adducts.[5]
Step 3: The Critical Coupling Reaction (Incorporating Fmoc-(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid)
This step requires an excess of reagents and longer reaction times to overcome steric hindrance.
-
In a separate vial, dissolve:
-
Add DIPEA (8 equivalents, 0.8 mmol) to the vial.
-
Allow the solution to pre-activate for 1-2 minutes.[4] Scientist's Note: Pre-activation ensures the formation of the active ester before its addition to the resin, maximizing coupling efficiency and minimizing side reactions like N-terminal guanidinylation when using HATU.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 to 4 hours .
-
Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative (Colorless/Yellow beads): The coupling is complete. Proceed to Step 4.
-
Positive (Blue beads): The coupling is incomplete. Continue agitation and re-test every hour. If the test remains positive after 4 hours, drain the solution, wash with DMF, and perform a second coupling (double coupling) with a freshly prepared solution of reagents for another 2 hours.[5]
-
Step 4: Coupling of Standard Amino Acids
For all other standard amino acids in the sequence, follow the same procedure as Step 3, but with reduced equivalents and time.
-
Reagents: 3 eq. Fmoc-AA, 2.9 eq. Coupling Reagent (HBTU is sufficient here), 6 eq. DIPEA.[5]
-
Time: 30-60 minutes is typically sufficient. Monitor with a Kaiser test.
Step 5: Final Fmoc Deprotection
After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2.
Step 6: Cleavage and Global Deprotection
-
Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Safety Precaution: Work in a certified fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Add the cleavage cocktail to the dry resin (~10 mL/0.1 mmol scale).
-
Agitate at room temperature for 2-3 hours. Scientist's Note: TIS is a cation scavenger that prevents the re-attachment of protecting groups (like t-Butyl from side chains) to sensitive residues such as Tryptophan or Methionine.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Analytical Verification
The crude peptide should be analyzed to confirm successful synthesis before purification.
-
RP-HPLC: To assess the purity of the crude product.
-
LC-MS (ESI): To confirm the molecular weight of the desired peptide, verifying the successful incorporation of the hindered amino acid.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Deletion Sequence | Incomplete coupling of the hindered amino acid. | Use a higher-reactivity coupling reagent (COMU/HATU). Increase coupling time to 4 hours and perform a double coupling if necessary. |
| Peak at +[Fmoc-AA-H₂O] | Dehydration of the β-hydroxy group. | This is less common under these conditions but can occur. Ensure the pre-activation time is short and avoid excessively high temperatures. |
| Peak at +[Fmoc-AA] | O-acylation of the β-hydroxy group. | This side reaction creates a depsipeptide. Using highly active reagents and the recommended stoichiometry minimizes the reaction time, which in turn reduces the opportunity for O-acylation.[3] If this is a persistent issue, protection of the hydroxyl group as a t-Butyl ether may be required prior to synthesis, though this adds significant synthetic complexity. |
Visualization of Key Chemical Challenge
The following diagram illustrates the steric hindrance challenge during the coupling step.
Caption: Steric shielding by the α-methyl group and side chain hinders the formation of the peptide bond.
References
-
Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 340-352. [Link]
-
Jørgensen, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 556-591. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Various Authors. Amino Acid Derivatives for Peptide Synthesis. Technical Resource. [Link]
-
Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Resources. [Link]
-
Van-der-poorten, O., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3048-3054. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Bofill, J. M., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41656-41670. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 27(19), 6563. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik Blog. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Organic Chemistry & Drug Discovery, 1(1). [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Technical Resources. [Link]
-
Kónya, B., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3044-3047. [Link]
-
Tickler, A. K., & Wade, J. D. (2007). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 13(8), 523-530. [Link]
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7590. [Link]
-
Zhang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 589. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Welcome to the technical support center for the stereoselective synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. This non-proteinogenic amino acid is a critical chiral building block in medicinal chemistry. Its synthesis, however, presents notable stereochemical challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis.
I. Understanding the Core Challenge
The primary difficulty in synthesizing this compound lies in the simultaneous and precise control of two adjacent stereocenters, one of which is a sterically hindered quaternary carbon (C2). Achieving the desired (2R,3S) configuration requires highly diastereoselective and enantioselective reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yields a mixture of all four possible diastereomers. How can I improve the diastereoselectivity for the desired (2R,3S) isomer?
Answer: Poor diastereoselectivity is a common issue and often points to a lack of sufficient facial control during the key bond-forming step. Several factors could be at play:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the nature of the base or Lewis acid can significantly influence the transition state geometry of the reaction.
-
Inadequate Chiral Auxiliary or Catalyst: The chosen chiral auxiliary may not be exerting enough steric hindrance to effectively guide the approach of the incoming electrophile or nucleophile. Similarly, a chiral catalyst may not be forming a sufficiently rigid and discriminating transition state.
-
Reagent Purity: Impurities in starting materials or reagents can interfere with the desired reaction pathway.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can impact the conformation of the transition state. Experiment with a range of solvents (e.g., THF, CH₂Cl₂, toluene).
-
Lewis Acid/Base Screening: If using a Lewis acid or base, screen different options. For instance, in aldol-type reactions, boron enolates often provide higher diastereoselectivity compared to lithium enolates due to the shorter B-O bond length, which leads to a more compact transition state.[1][2]
-
-
Re-evaluate Chiral Control Element:
-
Chiral Auxiliaries: If using a chiral auxiliary approach, consider one that offers greater steric bulk or more defined conformational rigidity.
-
Catalyst Selection: For catalytic asymmetric methods, ensure the catalyst loading is optimal. Catalyst degradation can also be a factor, so ensure anhydrous and inert conditions are maintained.
-
-
Purification of Reagents: Ensure all starting materials and reagents are of high purity. Distill solvents and recrystallize solid reagents if necessary.
Question 2: The enantiomeric excess (e.e.) of my product is low. What are the primary causes and how can I improve it?
Answer: Low enantiomeric excess indicates that the chiral catalyst or auxiliary is not effectively differentiating between the two enantiotopic faces of the prochiral substrate.
Potential Causes and Solutions:
-
Catalyst Deactivation or Insufficient Loading: The active catalytic species may be degrading over the course of the reaction, or an insufficient amount is present to control the stereochemistry effectively.
-
Solution: Increase catalyst loading incrementally. Ensure strict anhydrous and anaerobic conditions to prevent catalyst decomposition.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic asymmetric reaction.
-
Solution: Lowering the reaction temperature can often slow down the uncatalyzed reaction more significantly than the catalyzed one.
-
-
Racemization: The product itself or a key intermediate may be susceptible to racemization under the reaction or workup conditions.
-
Solution: Analyze the reaction at intermediate time points to check for product racemization. If racemization is occurring, consider modifying the workup procedure to be milder (e.g., avoiding strong acids or bases, maintaining low temperatures).
-
Question 3: I am attempting a Sharpless Asymmetric Aminohydroxylation, but I am getting the wrong regioisomer. How can I control the regioselectivity?
Answer: In the Sharpless Asymmetric Aminohydroxylation (AA), regioselectivity is a known challenge, especially with certain classes of olefins. The choice of the chiral ligand (e.g., PHAL vs. AQN class) and the electronic nature of the substrate are critical in determining which end of the double bond the nitrogen and oxygen atoms add to.[3][4][5]
Key Factors Influencing Regioselectivity:
-
Ligand Choice: The two major classes of ligands, derived from dihydroquinidine (DHQD) and dihydroquinine (DHQ), often exhibit opposite regioselectivity. For instance, with cinnamates, (DHQD)₂-PHAL ligands typically favor the formation of β-amino acids, while (DHQ)₂-AQN ligands can favor the α-amino acid.
-
Substrate Electronics: The electronic properties of the substituents on the olefin play a crucial role. Electron-withdrawing groups can strongly influence the polarization of the double bond and, consequently, the site of nucleophilic attack.
Troubleshooting Steps:
-
Ligand Screening: The most direct way to address regioselectivity issues in the AA reaction is to screen different chiral ligands. It is advisable to test both a PHAL- and an AQN-type ligand to determine the optimal choice for your specific substrate.
-
Substrate Modification: If possible, modifying the electronic properties of the substrate can steer the regioselectivity. For example, changing an ester to an amide can alter the outcome.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: Several strategies have been developed, each with its own advantages and challenges:
-
Asymmetric Aldol Reactions: This involves the reaction of a chiral enolate equivalent of an alanine derivative with a ketone. The stereochemical outcome is controlled by the chiral auxiliary on the enolate.[1][6][7]
-
Sharpless Asymmetric Aminohydroxylation: This method introduces the amino and hydroxyl groups simultaneously across a double bond of a precursor like tiglic acid or its esters.[3][4][8] Controlling both regio- and stereoselectivity can be challenging.
-
Kinetic Resolution: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted.[9][10][11] This can be achieved through enzymatic or chemical methods.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as another amino acid, and elaborating its structure to the desired product.
Q2: How can I effectively protect the amino and hydroxyl groups during the synthesis?
A2: The choice of protecting groups is critical to prevent unwanted side reactions.
-
Amino Group: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are most common. They are stable under a wide range of conditions and can be removed selectively.
-
Hydroxyl Group: Silyl ethers (e.g., TBDMS, TIPS) are widely used due to their ease of introduction and removal. Benzyl (Bn) ethers are also an option for their stability. The choice of protecting group can also influence the stereochemical outcome of subsequent reactions.[12][13][14]
Q3: What are the best methods for purifying the final product?
A3: Purification can be challenging due to the polar nature of the amino acid.
-
Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from other charged or neutral molecules.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
Derivatization followed by Chromatography: The amino acid can be converted to a less polar derivative (e.g., an ester with a protected amine) to facilitate purification by standard silica gel chromatography. The protecting groups are then removed in the final step.[15]
Q4: How do I confirm the absolute and relative stereochemistry of my final product?
A4: A combination of techniques is typically required:
-
NMR Spectroscopy: 1H NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry (syn/anti).
-
X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unambiguous proof of both the relative and absolute stereochemistry.
-
Chiral HPLC or GC: Comparison of the retention time of the product with that of an authentic, commercially available standard can confirm the absolute stereochemistry.
-
Optical Rotation: Measuring the specific rotation and comparing it to the literature value for the desired enantiomer is a classic method.[16][17]
IV. Experimental Protocols & Data
Protocol 1: Diastereoselective Aldol Reaction using a Chiral Auxiliary
This protocol is a generalized example of an Evans' aldol reaction, which is a powerful method for establishing the desired stereochemistry.
-
Preparation of the N-acyloxazolidinone: React the desired chiral oxazolidinone with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a boron triflate reagent (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., diisopropylethylamine) to generate the Z-enolate.
-
Aldol Addition: To the cold enolate solution, add acetone (or another suitable ketone) dropwise. Stir the reaction at -78 °C for several hours, then warm slowly to 0 °C.
-
Workup: Quench the reaction with a buffered aqueous solution. Extract the product with an organic solvent, dry, and concentrate.
-
Purification and Auxiliary Cleavage: Purify the aldol adduct by column chromatography. The chiral auxiliary can then be cleaved under mild conditions (e.g., with lithium hydroperoxide) to yield the β-hydroxy acid.
| Parameter | Condition | Rationale |
| Enolate Formation | Boron enolate at -78 °C | Boron enolates form tight, six-membered ring transition states, leading to high diastereoselectivity.[1][2] |
| Aldol Addition | Low temperature | Minimizes side reactions and favors the kinetically controlled product. |
| Auxiliary Cleavage | LiOOH | Mild conditions that typically do not epimerize the newly formed stereocenters. |
Diagram: Chelation vs. Non-Chelation Control in Aldol Additions
The stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds can often be predicted by the Felkin-Anh or Cram-chelation models. The choice of protecting group on the α-hydroxyl and the metal counterion of the nucleophile are critical.[12][13][14]
Caption: Chelation vs. Non-Chelation control in aldol additions.
V. References
-
Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
-
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
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Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. RSC Publishing.
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Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications.
-
Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters - ACS Publications.
-
Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. PMC - NIH.
-
Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal.
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New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. NIH.
-
Dynamic kinetic resolution of racemic N-phthalyl amino acids using (S)-α-methylpantolactone as the chiral auxiliary. ElectronicsAndBooks.
-
Dynamic kinetic resolution: synthesis of optically active α-amino acid derivatives. ElectronicsAndBooks.
-
Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. [No Source Found].
-
Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry - ACS Publications.
-
Asymmetric Synthesis of β-Hydroxy-α-amino Acids | Request PDF. ResearchGate.
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. NIH.
-
Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds | Request PDF. ResearchGate.
-
Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry. Pharmacy 180.
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
-
Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. PubMed.
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed.
-
Synthesis of 2R,3S-and 2S,3R-enantiomers of 2,3- dihydroxy-2-methylbutanoic acid from tiglic acid. ResearchGate.
-
Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC - NIH.
-
Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society.
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry.
-
2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid. Sci-Hub.
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses.
-
Asymmetric Aldol Reactions Using Boron Enolates. [No Source Found].
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [No Source Found].
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
-
The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry (RSC Publishing).
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC - PubMed Central.
-
Stereospecific synthesis of α-methylated amino acids. ResearchGate.
-
This compound. PubChem.
-
127126-06-1 (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid. AKSci.
-
The Sharpless Asymmetric Aminohydroxylation. ResearchGate.
-
3-Methyl-L-threonine. PubChem.
-
(2R,3R)-2-amino-3-hydroxybutanoic acid. Synthonix.
-
Publications. Sharpless Lab The Scripps Research Institute.
-
The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Semantic Scholar.
-
The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. [No Source Found].
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. organicreactions.org [organicreactions.org]
- 3. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. | Semantic Scholar [semanticscholar.org]
- 6. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]
- 11. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of stereoselective synthesis. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting guides for common experimental issues, and detailed protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing β-hydroxy-α-amino acids like this compound?
The synthesis of β-hydroxy-α-amino acids is a significant challenge in organic chemistry due to the need to control two adjacent stereocenters.[1][2] The most prevalent and effective methods include:
-
Aldol Reactions: This is a classic C-C bond-forming reaction. Asymmetric aldol reactions of glycine Schiff bases or enolates of tricyclic iminolactones with aldehydes are highly effective for creating the two vicinal stereocenters in a single step.[2][3]
-
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative.[1] Enzymes like threonine aldolases or novel hydroxylases can catalyze the formation of β-hydroxy-α-amino acids with excellent regio- and stereoselectivity.[1]
-
Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction, after which it is removed. This approach provides reliable stereocontrol.
-
Diastereoselective 1,4-Addition: Methods involving the addition of lithium dialkylcuprates to Garner's enoate, derived from Garner's aldehyde, have shown high yields and diastereoselectivity.[4]
Q2: Why is controlling the specific (2R,3S) stereochemistry so critical?
The biological activity of molecules is intrinsically linked to their three-dimensional structure. For this compound, the specific spatial arrangement of the amino, hydroxyl, and methyl groups at the C2 and C3 stereocenters is crucial for its interaction with biological targets like enzymes and receptors.[4][5] Different stereoisomers can exhibit vastly different (or even undesirable) biological and chemical properties.[4] Therefore, precise stereocontrol is paramount to ensure therapeutic efficacy and safety in drug development.
Q3: What are the standard analytical techniques to confirm the yield and stereochemical purity of the final product?
Confirming the identity, purity, and stereochemistry of the final compound is a critical final step. A combination of methods is typically employed:
-
NMR Spectroscopy (¹H and ¹³C): Used to confirm the molecular structure. Typical ¹H-NMR signals for the (2S,3R) isomer show methyl groups in the δ 1.21–1.27 ppm range and the hydroxyl-bearing methine proton around δ 3.9–3.96 ppm.[4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). This technique uses a chiral stationary phase to separate the different stereoisomers.[4][5]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and can reveal fragmentation patterns specific to the compound's structure.[4]
-
Derivatization with Marfey's Reagent: For challenging separations, derivatizing the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomeric adducts that are often more easily resolved by standard reverse-phase HPLC.[6]
Troubleshooting Guide for Synthesis Optimization
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Overall Reaction Yield
A low yield can be attributed to incomplete reactions, product degradation, or competing side reactions.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale & Recommended Solution |
| Incomplete Reagent Activation / Enolate Formation | The formation of the nucleophilic enolate is critical for the C-C bond formation. Incomplete deprotonation leads to unreacted starting material. Solution: Ensure the base used (e.g., LDA, LiHMDS) is fresh and accurately titrated. Verify that the reaction is conducted under strictly anhydrous and inert conditions (N₂ or Ar atmosphere) to prevent quenching of the base and the enolate. |
| Side Reactions (e.g., Self-Condensation) | The generated enolate can potentially react with itself or the starting ester/imine rather than the desired aldehyde. Solution: Control the rate of addition of the electrophile (aldehyde). Maintain a low reaction temperature (-78 °C is common) to minimize the rate of side reactions.[2] The slow addition of the aldehyde to the pre-formed enolate solution is often beneficial. |
| Product Degradation During Workup or Hydrolysis | The final product or intermediates can be sensitive to harsh pH or high temperatures during workup or the final hydrolysis step to cleave auxiliaries or protecting groups. Solution: Perform workup at low temperatures. Use buffered aqueous solutions to avoid extreme pH swings. For hydrolysis, carefully screen conditions (e.g., mild acid/base, controlled temperature) to find a balance between efficient cleavage and product stability. |
| Poor Choice of Protecting Groups | In multi-step syntheses, the stability and cleavage of protecting groups are crucial. A group that is too labile may be lost prematurely, while one that is too robust may require harsh conditions for removal, leading to product degradation. Solution: Select protecting groups (e.g., for the amine and carboxyl groups) based on the planned reaction sequence. Orthogonal protecting group strategies, where each group can be removed under unique conditions, are ideal. |
Issue 2: Poor Diastereoselectivity (Incorrect Stereoisomer Formation)
This is one of the most common and critical challenges, resulting in a mixture of diastereomers that can be difficult to separate.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale & Recommended Solution |
| Suboptimal Reaction Temperature | Stereoselectivity is often highly temperature-dependent. Higher temperatures provide more thermal energy, which can overcome the small energy differences between the transition states leading to different diastereomers. Solution: Strictly control the reaction temperature, typically at -78 °C for aldol-type reactions.[2] Ensure the internal temperature of the reaction is monitored and maintained throughout the addition of reagents. |
| Incorrect Solvent or Additives | The solvent polarity and the presence of coordinating additives (like LiCl) can significantly influence the geometry of the transition state, thereby affecting diastereoselectivity.[2] Solution: THF is a commonly used solvent. The addition of lithium chloride (LiCl) can help create a more rigid, chelated transition state, which often enhances the diastereoselectivity of aldol additions.[2] Screen different aprotic solvents if selectivity remains low. |
| Steric Hindrance and Chiral Auxiliary Mismatch | The steric bulk of the chiral auxiliary, the enolate substituents, and the aldehyde all play a role in dictating the facial selectivity of the reaction. Solution: Ensure the chosen chiral auxiliary is well-suited for the specific substrates. In some cases, a different auxiliary may be required to achieve the desired stereochemical outcome. |
| Enolate Geometry (E/Z Isomerism) | For some aldol reactions, the geometry of the enolate (E or Z) can influence whether the syn or anti aldol adduct is formed. Solution: The choice of base and reaction conditions can influence the E/Z ratio of the enolate. For example, using sterically hindered bases often favors the formation of the E-enolate. This is a key parameter to investigate for optimization. |
Issue 3: Difficulty in Product Purification and Isomer Separation
Even with good diastereoselectivity, removing the minor isomers and other impurities can be challenging.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale & Recommended Solution |
| Similar Physicochemical Properties of Stereoisomers | Diastereomers often have very similar polarities and boiling points, making them difficult to separate by standard column chromatography. Solution: Utilize high-resolution techniques. Chiral HPLC is the gold standard for both analytical confirmation and preparative separation of stereoisomers.[4] If HPLC is not feasible for large quantities, consider fractional crystallization, which exploits small differences in solubility. |
| Product is Zwitterionic and Highly Polar | The final amino acid product is a zwitterion, making it highly soluble in water but poorly soluble in common organic solvents used for chromatography. Solution: Use ion-exchange chromatography, which separates molecules based on their net charge.[4] This is a highly effective method for purifying amino acids from non-ionic impurities. |
| Co-elution with Reagents or Byproducts | Impurities from the reaction (e.g., unreacted starting material, byproducts from the chiral auxiliary) may have similar chromatographic behavior to the desired product. Solution: Optimize the workup procedure to remove as many impurities as possible before chromatography. An acid-base extraction can effectively separate the acidic product from neutral or basic impurities. Derivatization of the crude product can also alter its chromatographic properties, sometimes simplifying purification. |
Key Experimental Protocols & Workflows
Workflow for Stereoselective Synthesis
The following diagram illustrates a general workflow for the synthesis, from starting materials to the final, purified product.
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve the chiral glycine equivalent (e.g., a tricyclic iminolactone) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. [2]3. Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a strong base (e.g., lithium diisopropylamide, LDA) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Slowly add the aldehyde (dissolved in a small amount of anhydrous THF) to the enolate solution via syringe pump over 30 minutes. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots for HPLC analysis.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification & Hydrolysis: Purify the crude aldol adduct by silica gel chromatography. Subsequently, hydrolyze the purified adduct under appropriate acidic or basic conditions to yield the target β-hydroxy-α-amino acid. [2]
Protocol 2: Analytical Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL. If analyzing an intermediate, dissolve it in an appropriate solvent like isopropanol or acetonitrile. For enhanced resolution of the final amino acid, derivatization with Marfey's reagent may be necessary. [6]2. Instrumentation:
-
Column: Use a chiral stationary phase column (e.g., Chiralpak series, Chirobiotic V).
-
Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA) for amino acids, or acetonitrile/water for derivatized samples.
-
Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm for the amide bond, or a higher wavelength for derivatized compounds).
-
-
Analysis: Inject the sample and record the chromatogram. The different stereoisomers should elute at different retention times.
-
Quantification: Calculate the diastereomeric ratio (d.r.) and/or enantiomeric excess (e.e.) by integrating the peak areas of the corresponding isomers.
References
- Vulcanchem. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid.
- PMC (PubMed Central). (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017.
- PubMed. Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin.
- Google Patents. Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
- Benchchem. (2024). (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | 127126-06-1.
- BOC Sciences. CAS 10148-74-0 this compound.
- National Institutes of Health (NIH). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- PMC (NIH). (2023). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey’s Reagent.
Sources
- 1. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (127126-06-1) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid from byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this specific stereoisomer. As a non-standard amino acid with two chiral centers, its purification presents unique challenges, primarily the removal of closely related stereoisomeric byproducts. This guide is designed to provide you with the foundational principles and practical steps to achieve high diastereomeric and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I need to separate from my desired (2R,3S) isomer?
The synthesis of a molecule with n chiral centers can result in up to 2n stereoisomers. Since this compound has two chiral centers (at C2 and C3), you can expect up to four stereoisomers in your crude product mixture.[1] Your primary byproducts are:
-
The Enantiomer: (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid.
-
The Diastereomers: (2R,3R) and (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.
Understanding the relationship between these isomers is critical for designing a purification strategy.
Q2: What is the fundamental difference between separating diastereomers and enantiomers?
This is the most crucial concept for this purification.
-
Diastereomers have different physical and chemical properties.[1] This includes differences in solubility, melting point, and chromatographic retention on achiral stationary phases. Therefore, they can be separated using standard laboratory techniques like fractional crystallization or standard column chromatography.
-
Enantiomers , on the other hand, have identical physical properties in an achiral environment. They cannot be separated by the techniques mentioned above. To separate enantiomers, you must introduce another chiral element to the system, creating a diastereomeric interaction.[2] This is achieved through methods like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.[2]
Q3: Which analytical techniques are best for assessing the purity of my final product?
To confirm both chemical and stereochemical purity, a combination of methods is recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining both diastereomeric excess (de) and enantiomeric excess (ee). Using a Chiral Stationary Phase (CSP), you can often resolve all four stereoisomers in a single analytical run.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard ¹H and ¹³C NMR can confirm the chemical structure and rule out regioisomeric impurities. To distinguish between enantiomers, you may need to use a chiral shift reagent or derivatize your sample with a chiral agent to create diastereomers that are distinguishable by NMR.
-
Polarimetry: Measures the optical rotation of your sample. While it can confirm the presence of a single enantiomer, it is not a quantitative measure of purity without a known standard of the pure enantiomer.
Q4: Can I use simple crystallization to achieve high purity?
Partially. You can use fractional crystallization to remove the diastereomers due to their differing solubilities. However, this process will not separate the desired (2R,3S) isomer from its enantiomer, (2S,3R). The final product of diastereomeric purification will be a racemic mixture of these two enantiomers, requiring a subsequent chiral resolution step.[2]
Purification Strategy Workflow
The overall strategy involves a two-stage process: first, the removal of diastereomers, followed by the resolution of the remaining enantiomeric pair.
Caption: Decision tree for chiral resolution via diastereomeric salt formation.
Problem 3: My chiral HPLC analysis shows poor peak resolution between stereoisomers.
Answer: Poor resolution (Rs < 1.5) in chiral HPLC prevents accurate quantification of purity. Optimization of chromatographic parameters is key.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. Poor resolution means the transient diastereomeric complexes formed between the analytes and the Chiral Stationary Phase (CSP) do not have sufficiently different interaction energies under the current conditions. [4]
-
Solutions: The table below outlines parameters to adjust. Modify one parameter at a time to observe its effect.
| Parameter | Recommended Adjustment & Rationale |
| Mobile Phase Composition | Change the ratio of organic modifier to buffer. For polysaccharide-based CSPs, alcohols (isopropanol, ethanol) are common modifiers. Varying the ratio affects the polarity and can significantly alter selectivity. |
| Acidic/Basic Additives | For amino acids, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or base (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution by suppressing ionization of the analyte or residual silanols on the column. [4] |
| Flow Rate | Decrease the flow rate. A lower flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution, though it will increase run time. |
| Column Temperature | Decrease the temperature. Lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to greater differences in retention time and better resolution. |
| Chiral Stationary Phase (CSP) | If the above adjustments fail, the chosen CSP may not be suitable. Consider a CSP with a different chiral selector (e.g., switch from an amylose-based to a cellulose-based column, or to a protein-based column). |
References
-
Gilar, M., et al. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-8. [Link]
-
Gołkiewicz, W., & Polak, B. (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. [Link]
-
Lerch, O., et al. (2008). Separation of amino acid enantiomers via chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-7. [Link]
-
Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. In Advanced Analytical Solid-State NMR Spectroscopy. [Link]
-
Save My Exams. (2024). Chromatography: Amino Acids. AQA A Level Biology Revision Note. [Link]
-
Cox, R. J., et al. (2015). Substrate Selectivity of an Isolated Enoyl Reductase Catalytic Domain from an Iterative Highly Reducing Fungal Polyketide Synthase Reveals Key Components of Programming. ResearchGate. [Link]
- Lunan Pharmaceutical Group Corp. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary. [Link]
-
LibreTexts Chemistry. (2024). 3.6.3: Diastereomers. [Link]
-
Sankar, R., et al. (2015). Studies on growth and optical, structural, mechanical and photoconductivity of non-linear optical material L-threonine. AIP Conference Proceedings. [Link]
Sources
degradation pathways and stability issues of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Technical Support Center: (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
A Guide to Understanding and Mitigating Degradation
Welcome to the technical support guide for this compound. As a novel β-hydroxy-α-amino acid analog, understanding its stability profile is paramount for ensuring the integrity, reproducibility, and accuracy of your research and development efforts.[] This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview of the potential degradation pathways.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My solution of this compound is showing a slight yellow tint after a few days on the benchtop. What could be the cause?
A yellow discoloration is often an early indicator of oxidative degradation or the formation of minor degradation products from exposure to light. Amino acids can be susceptible to oxidation, especially in the presence of trace metal ions and dissolved oxygen.[2] Additionally, prolonged exposure to ambient or UV light can initiate photochemical reactions.[3][4] We recommend preparing solutions fresh and protecting them from light, particularly if they are to be stored for more than a few hours.
FAQ 2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound stability?
Absolutely. The specific stereochemistry of this compound is critical for its biological activity and binding affinity to molecular targets like enzymes.[5][6] Degradation via pathways such as oxidation, deamination, or decarboxylation alters the molecule's structure, which can lead to a significant reduction or complete loss of its intended biological function. Verifying compound integrity before and during your experiments is crucial.
FAQ 3: My HPLC chromatogram shows new, unidentified peaks that were not present in the initial analysis of the solid material. What are the likely culprits?
The appearance of new peaks is a classic sign of degradation. Based on the structure of a β-hydroxy-α-amino acid, the most probable degradation products result from:
-
Oxidation: Leading to the formation of corresponding α-keto acids or other oxidative cleavage products.
-
Deamination: The loss of the amino group (-NH₂) to form ammonia and the corresponding α-hydroxy acid.[3][7][8]
-
Decarboxylation: The loss of the carboxyl group (-COOH) as CO₂ under thermal stress.[7][8]
Our troubleshooting guides in Section 2 provide protocols to systematically identify these impurities.
FAQ 4: What are the definitive recommended storage and handling conditions for this compound?
To ensure maximum stability and longevity, adhere to the following conditions, summarized in Table 1. As a general principle for amino acids, protecting the material from light, moisture, and excessive heat is key.
Section 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Proactively Investigating Stability with a Forced Degradation Protocol
Forced degradation studies are essential for understanding a molecule's intrinsic stability by intentionally exposing it to harsh conditions.[9] This allows you to predict potential degradation pathways and develop stability-indicating analytical methods.
Causality Behind This Protocol: This workflow is designed to be a self-validating system. By systematically stressing the molecule under hydrolytic, oxidative, thermal, and photolytic conditions, you can identify which factors are critical to control in your experiments. The inclusion of a control sample (unstressed) is essential for direct comparison.
Caption: Workflow for conducting a forced degradation study.
-
Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
Calibrated oven and photostability chamber
-
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in PBS (or another relevant aqueous buffer) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm filter.
-
Retain a portion of this solution at -20°C, protected from light, as your unstressed control sample.
-
-
Stress Conditions (Perform in triplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photochemically transparent container to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all stressed samples and the control sample by a stability-indicating HPLC-MS method. A generic starting method is provided in Guide 2.
-
Compare the chromatograms. Calculate the percentage degradation by comparing the peak area of the parent compound to the control. Identify degradants by their mass-to-charge ratio (m/z) in the mass spectrometer.
-
Guide 2: Analytical Protocol for Identifying Degradants
Causality Behind This Protocol: A gradient reversed-phase HPLC method is chosen for its ability to separate compounds with varying polarities, which is expected when a parent amino acid degrades.[10] Coupling this with mass spectrometry provides definitive mass information, allowing for the confident identification of degradation products based on predicted chemical transformations.[5]
-
Instrumentation & Columns:
-
HPLC System: Agilent 1100/1200 series or equivalent.
-
Column: Zorbax Eclipse-AAA column (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.
-
Mass Spectrometer: ESI-MS in positive ion mode.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: 2% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 2% B
-
20-25 min: Re-equilibrate at 2% B
-
-
-
Data Interpretation:
-
The parent compound, C₅H₁₁NO₃, has a molecular weight of 133.15 g/mol .[5] Expect to see an [M+H]⁺ ion at m/z 134.1.
-
Look for mass shifts in the new peaks corresponding to the degradation pathways outlined in Section 3.
-
Section 3: Key Degradation Pathways
The structure of this compound contains three reactive centers: the primary amine, the carboxylic acid, and the secondary hydroxyl group. Stress factors will target these sites.
Caption: Major degradation pathways under various stress conditions.
-
Hydrolytic and Photolytic Deamination: In aqueous solutions, particularly at pH extremes or upon exposure to UV light, the primary amino group can be lost.[3][8] This process, known as deamination, typically results in the substitution of the amine with a hydroxyl group, forming the corresponding α,β-dihydroxy acid.[3]
-
Expected Product: 2,3-Dihydroxy-2-methylbutanoic acid (MW = 134.13 g/mol ).
-
-
Thermal Decarboxylation: High temperatures can provide sufficient energy to eliminate the carboxylic acid group as carbon dioxide.[7] This is a common degradation pathway for many amino acids.
-
Expected Product: 1-Amino-2-methyl-1-propanol (MW = 89.14 g/mol ).
-
-
Oxidative Degradation: This is a complex pathway often involving radical mechanisms, especially if catalyzed by metal ions.[2] The α-carbon, being adjacent to both the amine and carboxyl groups, is susceptible. Mild oxidation can convert the amine to a keto group, while stronger conditions can lead to bond cleavage and fragmentation of the molecule.
-
Expected Product (Mild): 2-Keto-3-hydroxy-2-methylbutanoic acid (MW = 132.13 g/mol ).
-
Section 4: Data Summary & Recommendations
The stability of this compound is highly dependent on its environment. The following tables summarize key stability data and provide actionable recommendations.
Table 1: Recommended Storage and Handling Conditions
| Form | Condition | Recommendation | Rationale |
| Solid | Temperature | 2-8°C or -20°C for long-term | To minimize thermal degradation and potential sublimation.[11] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) | To prevent long-term oxidative degradation. | |
| Light | Protect from light (use amber vials) | To prevent photodegradation.[11] | |
| Moisture | Store in a desiccator | The compound is hygroscopic and soluble in water.[12] | |
| Solution | Temperature | Prepare fresh; if storage is needed, aliquot and store at -80°C | To prevent hydrolytic and microbial degradation. |
| pH | Use buffers between pH 4 and 7.5 | Extreme pH accelerates hydrolytic deamination. | |
| Additives | Avoid buffers with trace metal contaminants | Metal ions can catalyze oxidative degradation.[13] | |
| Light | Protect from light at all times | Solutions are more susceptible to photodegradation than solids.[3] |
Table 2: Summary of Stability under Forced Degradation Conditions
| Stress Condition | Observed Stability | Major Potential Degradant(s) | Primary Pathway |
| 0.1 M HCl, 60°C | Moderate Degradation | 2,3-Dihydroxy-2-methylbutanoic acid | Deamination |
| 0.1 M NaOH, 60°C | Moderate Degradation | 2,3-Dihydroxy-2-methylbutanoic acid | Deamination |
| 3% H₂O₂, RT | High Degradation | 2-Keto-3-hydroxy-2-methylbutanoic acid, fragmentation products | Oxidation |
| Solution, 80°C | Significant Degradation | 1-Amino-2-methyl-1-propanol | Decarboxylation |
| Photolysis (ICH Q1B) | Moderate Degradation | 2,3-Dihydroxy-2-methylbutanoic acid | Photodeamination |
References
-
Nishino, H., et al. (2012). Absolute Asymmetric Photoreactions of Aliphatic Amino Acids by Circularly Polarized Synchrotron Radiation: Critically pH-dependent Photobehavior. PubMed. Retrieved from [Link]
-
Zhang, Y., & Schöneich, C. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). PubMed. Retrieved from [Link]
-
Pattison, D. I., & Davies, M. J. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed. Retrieved from [Link]
-
Jain, R. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Wang, S., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. ChemBK. Retrieved from [Link]
-
Kleiner, M., et al. (2019). Hydrothermal Degradation of Amino Acids. PMC - NIH. Retrieved from [Link]
-
Amjad, U., et al. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. Retrieved from [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. Absolute asymmetric photoreactions of aliphatic amino acids by circularly polarized synchrotron radiation: critically pH-dependent photobehavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (127126-06-1) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. agilent.com [agilent.com]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]
- 13. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Welcome to the technical support center for the HPLC analysis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of peak tailing with this and other polar analytes. The question-and-answer format directly addresses specific issues to provide actionable solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing peak tailing for this compound in my reversed-phase HPLC analysis?
Peak tailing is a common issue in HPLC, often indicating that more than one retention mechanism is at play.[1][2] For a polar, zwitterionic compound like this compound, which possesses both an amino and a carboxylic acid group, several factors can contribute to this phenomenon. The most frequent causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte's polar functional groups (especially the primary amine) and residual silanol groups on the silica-based stationary phase.[1][3][4]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the coexistence of ionized and non-ionized forms, causing peak distortion.[5]
-
Metal Chelation: The analyte may chelate with trace metal contaminants within the silica matrix of the column or from stainless steel components of the HPLC system.[3][4][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.[4]
-
Extra-Column Effects: Issues such as excessive tubing length, poorly made connections, or large detector cell volumes can cause band broadening that manifests as peak tailing.[4][6]
A logical, step-by-step approach is the most effective way to diagnose and resolve the specific cause of peak tailing in your analysis.
Q2: How can I diagnose and mitigate peak tailing caused by secondary silanol interactions?
Secondary interactions with silanol groups are a primary cause of peak tailing for basic and polar compounds.[1][2] The amine group on your analyte can interact with acidic silanol groups on the stationary phase surface, leading to a secondary, stronger retention mechanism that results in a tailing peak.
Diagnostic Steps & Solutions:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) protonates the silanol groups, rendering them neutral and minimizing their interaction with the protonated amine group of the analyte.[1][3] Be mindful that standard silica-based columns may degrade at pH values below 2.[1]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and are often "end-capped" to block the remaining ones.[3][7] This significantly reduces the potential for secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak shape.[3][7][8]
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can effectively block the active silanol sites, improving the peak shape of basic analytes.[3][9] However, be aware that TEA can suppress ionization in mass spectrometry.
dot graph TD { A[Peak Tailing Observed] --> B{Is the analyte basic/polar?}; B -->|Yes| C[Suspect Silanol Interactions]; C --> D{Lower Mobile Phase pH (2.5-3.0)}; D --> E{Use End-Capped, High-Purity Silica Column}; E --> F{Increase Buffer Concentration}; F --> G[Add Competing Base (e.g., TEA)]; G --> H[Peak Shape Improved]; B -->|No| I[Consider Other Causes]; } caption: Troubleshooting Silanol Interactions.
Q3: What is the optimal mobile phase pH for analyzing this compound, and how does it affect peak shape?
The mobile phase pH is a critical parameter for ionizable compounds as it dictates their charge state and, consequently, their retention and peak shape.[8][10][11] For an amino acid, which has at least two pKa values (one for the carboxylic acid group and one for the amino group), operating at a pH far from these pKa values is generally recommended to ensure a single ionic form is present.
pH Selection Strategy:
-
Determine pKa Values: First, find the pKa values for this compound. The carboxylic acid group will have a pKa around 2-3, and the amino group will have a pKa around 9-10.
-
Choose a pH at Least 2 Units Away: To ensure a single, stable ionic form, select a mobile phase pH that is at least 2 pH units away from the analyte's pKa values.
-
Low pH (e.g., 2.5-3.0): The carboxylic acid group will be largely protonated (neutral), and the amino group will be protonated (positive charge). This is often a good starting point for reversed-phase analysis of amino acids.
-
High pH (e.g., >9): The amino group will be largely deprotonated (neutral), and the carboxylic acid group will be deprotonated (negative charge). Note that high pH can degrade silica-based columns; a hybrid or polymer-based column is recommended for high-pH work.[2]
-
-
Buffering is Crucial: Always use a buffer to maintain a stable pH throughout the analysis.[8][12] Insufficient buffering can lead to pH shifts on the column, resulting in poor reproducibility and peak tailing.[12]
| Buffer System | Useful pH Range | Volatility (for LC-MS) | Notes |
| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | No | Can mask silanols, but not MS-friendly.[8] |
| Formate | 2.8 - 4.8 | Yes | Good for LC-MS, but may have lower buffering capacity.[13] |
| Acetate | 3.8 - 5.8 | Yes | Volatile and suitable for LC-MS. |
| TFA (Trifluoroacetic Acid) | ~2 | Yes | Acts as an ion-pairing agent and suppresses silanol activity.[14][15] |
Q4: Could metal chelation be the cause of my peak tailing, and how can I address it?
Yes, metal chelation is a potential cause of peak tailing for compounds with functional groups that can act as chelating agents, such as the amino and hydroxyl groups in your analyte.[4][9] Trace metal ions in the stationary phase or leached from stainless steel components of the HPLC system can interact with the analyte, causing secondary retention and peak tailing.[3][6][16]
Solutions for Metal Chelation:
-
Use a Metal-Inert Column and System: Some manufacturers offer columns and HPLC systems with specially treated surfaces to minimize interactions with metal-sensitive analytes.[16]
-
Add a Chelating Agent to the Mobile Phase: A small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase. EDTA will preferentially bind to the metal ions, preventing them from interacting with your analyte.[9]
dot graph TD { subgraph Metal Chelation Pathway A[Analyte with Chelating Groups] -- Interacts with --> B(Metal Ions in System/Column); B -- Causes --> C[Secondary Retention]; C -- Leads to --> D[Peak Tailing]; end subgraph Solution E[Add Chelating Agent (e.g., EDTA) to Mobile Phase] -- Preferentially Binds to --> B; B -- No longer interacts with --> A; A -- Elutes with --> F[Symmetrical Peak]; end } caption: Mitigating Metal Chelation.
Q5: I've tried adjusting my mobile phase, but the peak tailing persists. What else should I check?
If mobile phase optimization doesn't resolve the issue, it's time to investigate other potential causes related to the column, the HPLC system, or the sample itself.
Systematic Troubleshooting Checklist:
-
Column Health:
-
Column Contamination: Impurities from the sample or mobile phase can accumulate at the head of the column, causing peak distortion.[4] Try flushing the column with a strong solvent or, if the problem persists, replace it.
-
Column Void: A void at the column inlet can cause peak tailing or splitting.[1] This can sometimes be fixed by reversing and flushing the column (check the manufacturer's instructions first).[1]
-
-
Extra-Column Volume:
-
Sample Overload:
-
Sample Solvent Effects:
Q6: Would an alternative chromatography mode like HILIC be more suitable for this analyte?
Given that this compound is a very polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase HPLC.[19][20] HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[21][22][23]
Advantages of HILIC for Polar Analytes:
-
Improved Retention: HILIC provides strong retention for polar compounds, which often elute in or near the void volume in reversed-phase chromatography.[22]
-
Different Selectivity: The retention mechanism in HILIC, which involves partitioning into a water-enriched layer on the stationary phase surface, offers a different selectivity compared to reversed-phase.[20][23]
-
MS-Friendly Mobile Phases: HILIC typically uses high concentrations of organic solvent (like acetonitrile), which is beneficial for electrospray ionization mass spectrometry (ESI-MS) sensitivity.[23]
If you continue to face challenges with peak shape in reversed-phase, developing a HILIC method is a highly recommended alternative.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
- alwsci. Common Causes Of Peak Tailing in Chromatography.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?.
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Biocompare. Hydrophilic Interaction (HILIC) Columns.
- NIH National Library of Medicine. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Tosoh Bioscience. Hydrophilic Interaction Chromatography - Columns.
- Creative Proteomics. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
- Wikipedia. Hydrophilic interaction chromatography.
- Phenomenex. Role of Buffers in Liquid Chromatography.
- ACE HPLC. HPLC Troubleshooting Guide.
- Hawach. Reasons for Peak Tailing of HPLC Column.
- Benchchem. troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems.
- Agilent Technologies. The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Agilent Technologies. Why it matters and how to get good peak shape.
- Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- LCGC International. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- PubMed. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
- ResearchGate. Effect of Mobile-Phase Composition and Buffer pH on Retention Time.
- ResearchGate. Effect of mobile phase pH and organic content on retention times and....
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Restek. HPLC Troubleshooting Guide.
- PharmaCores. Discover the Art of Buffer selection in HPLC Development part 2.
- LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Vulcanchem. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid.
- ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
- Agilent. Analysis of Amino Acids by HPLC.
- Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
- Quora. How does pH affect the results of HPLC results?.
- BOC Sciences. CAS 10148-74-0 this compound.
- Benchchem. Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
- Benchchem. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | 127126-06-1.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. lcms.cz [lcms.cz]
- 8. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. hplc.eu [hplc.eu]
- 13. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 23. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Yield in the Synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Welcome to the technical support center for the synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic amino acid with significant interest in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in its stereoselective synthesis. Here, we address common issues with in-depth, experience-driven advice and validated protocols.
Section 1: Troubleshooting Guide - Diagnosis and Corrective Actions
Low yields in stereoselective synthesis can often be traced back to a few critical areas: diastereoselectivity, side reactions, and purification inefficiencies. This section provides a question-and-answer formatted guide to diagnose and resolve these common hurdles.
Q1: My reaction is producing a mixture of diastereomers, with the desired (2R,3S) isomer in low proportion. How can I improve the diastereoselectivity?
A1: Achieving high diastereoselectivity is paramount for a successful synthesis. The formation of two chiral centers (C2 and C3) means four possible stereoisomers can be generated.[1] The relative orientation of the amino and hydroxyl groups is determined by the transition state of the key bond-forming step.
Underlying Cause: Poor diastereoselectivity often stems from insufficient facial control during the nucleophilic addition to a carbonyl or imine intermediate. The choice of synthetic route, catalyst, and reaction conditions are critical factors. For instance, in aldol-type reactions, the geometry of the enolate (Z vs. E) can heavily influence the syn vs. anti configuration of the product.[2]
Troubleshooting Workflow & Corrective Actions:
-
Re-evaluate Your Synthetic Strategy:
-
Sharpless Asymmetric Aminohydroxylation (AA): This is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[3][4] Using an appropriate chiral ligand, such as derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), can direct the stereochemical outcome with high fidelity.[3][5][6] The choice between (DHQ)₂PHAL and (DHQD)₂PHAL ligands, for example, can control which enantiomer of the product is formed.[6]
-
Asymmetric Strecker Synthesis: This classic method can be adapted for high stereocontrol.[7][8][9] The use of a chiral auxiliary on the amine component can effectively bias the addition of cyanide to the imine intermediate.[7] Subsequent hydrolysis then yields the amino acid.
-
Aldol-Based Approaches: Reactions involving glycine Schiff bases can produce β-hydroxy α-amino acids.[10][11] The choice of a Brønsted base catalyst and the specific glycine derivative can be key to achieving high syn-selectivity.[10][11]
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired diastereomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A screen of different solvents is often warranted.
-
Catalyst/Ligand Loading: In catalytic reactions like the Sharpless AA, ensuring the optimal catalyst and ligand loading is crucial. Deviations can lead to a competing, non-selective background reaction, thus lowering the diastereomeric excess (d.e.).
-
Q2: I'm observing significant side products, leading to a complex crude mixture and low yield of the desired product. What are the likely side reactions and how can I mitigate them?
A2: Side reactions are a common cause of yield loss. Identifying the unwanted products is the first step toward suppression.
Common Side Reactions & Mitigation Strategies:
-
Self-Condensation of Aldehyde/Ketone: In aldol or Strecker syntheses, the carbonyl starting material can react with itself.
-
Mitigation: This can be minimized by slowly adding the aldehyde or ketone to the reaction mixture containing the other reagents. Maintaining a low concentration of the carbonyl component disfavors the bimolecular self-condensation reaction.
-
-
Retro-Aldol/Retro-Strecker Reaction: The formation of β-hydroxy-α-amino acids can be reversible.[12] Under certain conditions (e.g., elevated temperature, inappropriate pH), the product can revert to the starting materials, thus reducing the overall yield.
-
Mitigation: Operate at the lowest effective temperature and carefully control the pH, especially during workup and purification. Once the reaction is complete, promptly move to the next step to isolate the product from conditions that might favor the reverse reaction.
-
-
Epimerization: The α-proton of the amino acid product can be acidic, leading to epimerization at the C2 position under basic conditions, especially in the presence of catalysts like pyridoxal phosphate (PLP) in enzymatic systems.[12]
-
Mitigation: Avoid prolonged exposure to strong bases. During workup, neutralize the reaction mixture carefully and promptly. If purification requires basic conditions, consider using milder, non-nucleophilic bases and minimizing the exposure time.
-
Experimental Protocol: Example Optimization for an Aldol-Type Reaction
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Temperature | Room Temperature (25°C) | -20°C to 0°C | Favors the desired kinetic product and reduces side reactions. |
| Aldehyde Addition | Single portion at start | Slow addition via syringe pump over 1-2 hours | Maintains low aldehyde concentration, suppressing self-condensation. |
| Base | Strong Base (e.g., LDA) | Milder Brønsted Base[10][11] | Reduces potential for epimerization and other base-catalyzed side reactions. |
| Workup | Quench with aq. NaOH | Quench with saturated aq. NH₄Cl | Provides a milder, buffered quench to avoid harsh pH swings that could degrade the product. |
Q3: My initial yield looks promising, but I'm losing a significant amount of product during purification. How can I improve the isolation of the (2R,3S) isomer?
A3: Purification is a critical step where substantial losses can occur, especially when dealing with diastereomers that have similar physical properties.
Purification Challenges & Solutions:
-
Separation of Diastereomers: The (2R,3S) and (2R,3R) or (2S,3S) diastereomers can be difficult to separate by standard column chromatography due to similar polarities.
-
Solution 1: Diastereomeric Salt Crystallization: This is a classical and highly effective technique.[13] React the mixture of diastereomers with an enantiomerically pure chiral resolving agent (e.g., a chiral acid or base). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.[14][15]
-
Solution 2: High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate diastereomers.[16] While often used for analysis, preparative chiral HPLC can be employed for small to medium-scale purification. It is sometimes possible to separate diastereomers on an achiral column.[15]
-
-
Product Solubility & Handling: The target molecule is a polar amino acid, which can present challenges with extraction and handling.
-
Solution: During aqueous workups, ensure the pH is adjusted to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction with an organic solvent. If the product is highly water-soluble, consider using continuous liquid-liquid extraction or techniques like reverse-phase chromatography for purification.[17][18]
-
Workflow for Purification by Diastereomeric Recrystallization
Caption: Workflow for purification via diastereomeric salt crystallization.
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the role of the α-methyl group in the synthesis, and how does it impact the reaction? A4: The α-methyl group makes the α-carbon a quaternary stereocenter, which introduces significant steric hindrance. This can make the formation of this center more challenging compared to a non-methylated analogue. For instance, in a Strecker synthesis, a ketone would be used as a starting material instead of an aldehyde, which can be less reactive.[7] However, this steric bulk can also be exploited to enhance diastereoselectivity, as it will more strongly influence the preferred trajectory of incoming reagents.
Q5: Can enzymatic methods be used to improve the yield and selectivity for this compound? A5: Yes, biocatalysis is a highly attractive and sustainable approach for synthesizing β-hydroxy-α-amino acids.[18] Enzymes like L-threonine transaldolases and certain hydroxylases can offer exquisite control over stereochemistry.[17][19] For example, L-threonine aldolases can catalyze the C-C bond formation with high stereoselectivity, although they can sometimes suffer from low conversion rates due to reaction equilibrium.[12][19] Novel amino acid hydroxylases are also being explored as they can catalyze the reaction irreversibly, overcoming equilibrium limitations.[19]
Q6: How can I accurately determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product? A6: Accurate determination of stereochemical purity is crucial.
-
NMR Spectroscopy: ¹H NMR of the crude product can often give a direct measure of the diastereomeric ratio by integrating signals that are unique to each diastereomer.
-
Chiral HPLC: This is the gold standard for determining both d.r. and e.e.
-
Derivatization: If the diastereomers are difficult to resolve, they can be reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form new diastereomeric adducts that are often more easily separated by standard reverse-phase HPLC.[20] Interestingly, for some β-hydroxy amino acids, achiral reagents like Sanger's reagent can sometimes provide better separation of the β-diastereomers.[18][20]
Decision Tree for Troubleshooting Low Yield
Caption: A logical decision tree for troubleshooting low-yield issues.
References
- ObiH, l-threonine transaldolase, for the diastereoselective production of diverse and valuable β-hydroxy-α-amino acids.
- Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem.
- Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids...
- Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology.
- Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry.
- Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent.
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
- Asymmetric-Synthesis. Asymmetric-Synthesis.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid. Benchchem.
- Sharpless Aminohydroxylation (Oxyamin
- Sharpless oxyamin
- The Sharpless Asymmetric Aminohydroxyl
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Springer.
- Potential stereoisomers of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
- Mechanism of the aldol addition to synthesize L-β-hydroxy-α-amino acids...
- Strecker amino acid synthesis. Wikipedia.
- This compound. PubChem.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- Strecker Synthesis of Amino Acids – MC
- Asymmetric Synthesis. Asymmetric Synthesis.
- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
- Sharpless catalytic asymmetric aminohydroxylation for preparing the...
- High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction.
- Synthesis of beta-hydroxy-alpha-amino acid.
- Strecker Synthesis of Alpha Amino Acids. YouTube.
- Asymmetric Synthesis Tutorial Sheet. Asymmetric Synthesis Tutorial Sheet.
- Aminohydroxyl
- Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid. Benchchem.
- (2R,3R)-3-hydroxy-2-methylbutanoic acid. PubChem.
- 3.6.3: Diastereomers. Chemistry LibreTexts.
- 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...
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Technical Support Center: Derivatization of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Prepared by: Senior Application Scientist, Advanced Analytics Division
Welcome to the technical support center for the analysis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of derivatizing this unique non-proteinogenic amino acid. The presence of a sterically hindered α-amino group on a tertiary carbon, a secondary β-hydroxyl group, and a carboxyl group presents a unique set of challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you avoid common pitfalls and achieve reproducible, accurate results.
Troubleshooting Guide: A-Q&A Approach to Common Derivatization Issues
This section directly addresses specific problems you may encounter during your experiments. The format is designed to help you quickly identify your issue, understand the underlying cause, and implement a robust solution.
Question 1: My chromatogram shows multiple peaks for my analyte, even though I started with a pure standard. What is happening?
Answer: This is the most common issue and almost always points to incomplete derivatization or the formation of stable side-products . Given the structure of this compound, there are three reactive sites, and the steric hindrance from the α-methyl group can make the reaction kinetics sluggish compared to simpler amino acids.
-
Probable Cause A: Incomplete Reaction. One or more of the functional groups (amino, hydroxyl, carboxyl) has failed to react. For example, in a silylation reaction, you may be seeing a mix of di-silylated and tri-silylated products. For acylation/esterification, you might have species where only the carboxyl group is esterified, but the amino and hydroxyl groups remain free or only one is acylated. Some derivatization reagents may produce multiple derivative products for certain amino acids like asparagine or glutamine, and similar behavior could be observed here under suboptimal conditions.
-
Solution A: Optimize Reaction Conditions.
-
Increase Reaction Time and/or Temperature: The steric hindrance necessitates more aggressive conditions. For silylation with MTBSTFA, for instance, a reaction at 100°C for 4 hours may be required to drive the reaction to completion for all functional groups.
-
Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatization reagent. For some chemistries, like Waters' AccQ•Tag, a 4-6x molar excess is critical for complete derivatization of all amino acids.[1]
-
Ensure Anhydrous Conditions: For silylation and many acylation reactions, moisture is a critical enemy. The presence of water consumes the reagent and leads to poor reaction yields. Always use high-quality anhydrous solvents and dry your sample thoroughly before adding the reagent.
-
-
Probable Cause B: O- to N-Acyl Migration. This is a classic side reaction for β-hydroxy amino acids. If the hydroxyl group is acylated under conditions where the amino group is free (or becomes deprotected), the acyl group can migrate from the oxygen to the more nucleophilic nitrogen, creating a different, isomeric compound that will elute at a different time.[2]
-
Solution B: Control the Reaction Sequence.
-
Employ a Two-Step Protocol: The most reliable method for GC-MS analysis is a sequential derivatization.[3] First, esterify the carboxylic acid under acidic conditions (e.g., with 2M HCl in methanol at 80°C).[3] This step also protonates the amine, protecting it from reacting. After removing the acid and solvent, perform the acylation of the amino and hydroxyl groups (e.g., with pentafluoropropionic anhydride - PFPA).
-
Use Acidic Conditions for O-Acylation: If direct O-acylation is desired, performing the reaction in a strong acid like trifluoroacetic acid (TFA) can protonate the amino group, preventing it from reacting and thus forcing a chemoselective O-acylation.[4]
-
Question 2: I'm performing a chiral analysis, but my results suggest epimerization or racemization. How can I prevent this?
Answer: Maintaining stereochemical integrity is paramount for chiral separations. Epimerization, particularly at the α-carbon, can be induced by harsh chemical conditions.
-
Probable Cause: Extreme pH and/or High Temperature. Conventional derivatization procedures, especially those involving perfluorinated acylation at high temperatures or strongly alkaline conditions, can lead to racemization or epimerization, which would result in an overestimation of minor enantiomers or diastereomers.[5] The formation of imine intermediates under certain conditions can also lead to scrambling of the stereocenter.[6]
-
Solution: Optimize for Milder Conditions.
-
Lower the Reaction Temperature: Investigate if the derivatization can proceed to completion at a lower temperature, even if it requires a longer reaction time. For example, some acylation reactions can be performed at 60°C instead of >100°C.
-
Avoid Strongly Basic Conditions: While many derivatization reactions targeting amines require a basic pH to deprotonate the amino group, excessively high pH can promote epimerization.[1] Buffer your reaction carefully (e.g., borate buffer at pH 8.2-10). For some reagents like FMOC, it can be beneficial to terminate the reaction by adding a mild acid, which stabilizes the derivative and prevents further side reactions.[7]
-
Choose Appropriate Reagents: Derivatization with alkyl chloroformates at neutral pH has been shown to be effective while avoiding racemization that can occur with other reagents.[5]
-
Question 3: My derivatization is highly non-reproducible. Sometimes it works, and sometimes it fails completely.
Answer: Poor reproducibility is often traced back to subtle, uncontrolled variables in the experimental setup.
-
Probable Cause A: Inconsistent pH. For reagents that react with amines under basic conditions (e.g., FMOC-Cl, AccQ-Tag), the pH of the final reaction mixture is critical. If your sample is acidic (e.g., dissolved in 0.1 N HCl), it must be adequately neutralized and buffered for the reaction to proceed. Incomplete derivatization will occur if the pH falls below the optimal range (e.g., <8.2 for AccQ-Tag).
-
Solution A: Standardize and Verify pH.
-
Always use a reliable buffer (e.g., borate buffer) in your derivatization mixture.
-
If your sample is in acid, perform a neutralization step or calculate the amount of base needed to bring the final mixture to the correct pH.
-
If the sample turns bright yellow upon adding the AccQ-Tag reagent, it is a visual indicator that the pH is too low.
-
-
Probable Cause B: Matrix Effects. Components in your sample matrix (salts, other biological molecules) can interfere with the derivatization reaction, either by consuming the reagent or altering the reaction conditions.
-
Solution B: Sample Cleanup.
-
Employ a sample preparation step (e.g., solid-phase extraction, protein precipitation) to remove interfering substances before derivatization. Removing serum proteins by precipitation before derivatization is often necessary for accurate quantification of free amino acids.[5]
-
Frequently Asked Questions (FAQs)
Q: How does the α-methyl group on this compound affect my derivatization strategy?
A: The α-methyl group introduces significant steric hindrance around both the α-amino and carboxyl groups. This has two major consequences:
-
Slower Reaction Kinetics: You cannot assume that standard derivatization protocols for proteinogenic amino acids will work. You will likely need more forceful conditions (higher temperature, longer time, or higher reagent concentration) to achieve complete derivatization.
-
Potential for Incomplete Reactions: The hindered nature of the molecule makes it more susceptible to incomplete derivatization, leading to the "multiple peaks" issue discussed in the troubleshooting guide. A two-step derivatization is often the most robust approach to ensure all sites react.[3]
Q: What is the best general approach for this molecule: GC-MS or HPLC?
A: Both can be effective, but the choice depends on your analytical goals.
-
GC-MS: Offers superior chromatographic resolution and mass spectral information for structural confirmation. However, it requires the analyte to be made volatile and thermally stable, necessitating a thorough and often multi-step derivatization (e.g., esterification followed by acylation/silylation).[3] This is the preferred method for metabolic profiling and quantitative analysis where high sensitivity is needed.
-
HPLC: Can often be performed with a simpler, single-step derivatization that targets the amino group to add a UV-active or fluorescent tag (e.g., with Marfey's reagent for chiral analysis or AQC).[1][8] This is ideal for chiral separations or when analyzing the compound in complex aqueous matrices without extensive cleanup. The core principle of chiral derivatization is to convert enantiomers into diastereomers, which can then be separated on a standard achiral column.[9]
Q: Can I selectively protect the hydroxyl group while leaving the amino group free for a subsequent reaction?
A: Yes, this requires a protection group strategy. Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are an excellent choice for selectively protecting hydroxyl groups.[10][11] The protection can typically be carried out using TBDMS-Cl with imidazole in DMF. While amines will also react, the resulting N-silyl bond is much more labile and can be selectively cleaved by adding a protic solvent like methanol, leaving the more stable O-silyl ether intact.[11]
Recommended Protocol: Two-Step Derivatization for GC-MS Analysis
This protocol is designed to minimize side reactions by derivatizing the functional groups in a controlled, sequential manner. It is based on well-established methods for multi-functional amino acids.[3]
Step 1: Esterification of the Carboxyl Group
-
Place the dried sample (up to 100 µg) in a 2 mL reaction vial.
-
Add 200 µL of 2 M methanolic HCl.
-
Seal the vial tightly and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove all acid before acylation.
Step 2: Acylation of Amino and Hydroxyl Groups
-
To the dried methyl ester from Step 1, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., 100 µL of toluene or ethyl acetate) for GC-MS injection.
Visualizations and Data Summary
Diagrams of Reaction and Troubleshooting Logic
Caption: Recommended Two-Step Derivatization Workflow for GC-MS.
Caption: Troubleshooting Logic for Multiple Chromatographic Peaks.
Summary of Common Derivatization Reagents
| Reagent Class | Example(s) | Target Groups | Key Side Reactions & Considerations for this Analyte |
| Silylating Agents | MTBSTFA, BSTFA | -COOH, -OH, -NH₂ | Highly sensitive to moisture, leading to incomplete reactions; steric hindrance may require harsh conditions (high temp/long time), risking degradation. |
| Acylating Agents | PFPA, TFAA | -OH, -NH₂ | Can cause O- to N-acyl migration if not used in a sequential protocol; harsh conditions can cause epimerization.[2][5] |
| Alkyl Chloroformates | Methyl Chloroformate | -OH, -NH₂ | Can be performed under milder, neutral pH conditions, minimizing racemization; mechanism involves a mixed anhydride intermediate.[5][12] |
| HPLC (Chiral) | Marfey's Reagent | -NH₂ | Creates diastereomers for chiral separation; resolving β-diastereomers can be challenging and may require alternative versions of the reagent.[8][13] |
| HPLC (General) | AQC (AccQ•Tag) | Primary & Secondary Amines | Requires strict pH control (8.2-10.1) for complete reaction; insufficient reagent molar excess leads to incomplete derivatization.[1] |
References
-
Agilent. (2020, October 2). Agilent Approaches for Amino Acid Analysis. LabRulez LCMS. Available at: [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]
-
Hušek, P., & Sweeley, C. C. (2009). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Available at: [Link]
-
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Jida, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]
-
Akyildiz, İ. E. (2023). Answer to "Anyone having issue with derivatization of amino acid using Fmoc?". ResearchGate. Available at: [Link]
-
Khlebnikov, V. (2014). Answer to "How can we protect a hydroxyl group leaving an amino group free?". ResearchGate. Available at: [Link]
-
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. AK Lectures. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Hewitt, S. (2017). Answer to "Which exclusive protecting groups should I use for hydroxyl groups in amino acids?". ResearchGate. Available at: [Link]
-
Miller, C. A., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. Available at: [Link]
-
Vera, S., et al. (2013). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. National Institutes of Health. Available at: [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Pearson+. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Pleissner, D., et al. (2011). Derivatization of amino acids to corresponding alpha-hydroxy acids and their analysis in fermentation broths. ResearchGate. Available at: [Link]
- Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides. Google Patents.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
Cardellicchio, C., et al. (2021). (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. MDPI. Available at: [Link]
-
Le, T. N., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]
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- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester [mdpi.com]
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- 11. researchgate.net [researchgate.net]
- 12. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of (2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic Acid Stereoisomers
Introduction: The Challenge of a Quaternary Stereocenter
Welcome to the technical support guide for the resolution of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid and its stereoisomers. This non-proteinogenic amino acid, a derivative of threonine with an additional α-methyl group, presents a significant stereochemical challenge. Possessing two chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The α-methyl group creates a quaternary, non-racemizable stereocenter at C2, making the separation of these isomers critical for applications in drug development and peptide chemistry, where stereochemical purity is paramount.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of chiral resolution. Our goal is to equip you with the knowledge to overcome common hurdles and successfully isolate your target stereoisomer with high purity and yield.
Section 1: Troubleshooting & FAQs in Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is the most common and cost-effective method for chiral resolution on a preparative scale[1]. The process involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility[2].
Problem Area 1: Poor Diastereomeric Purity or No Crystallization
Q1: My initial crystallization attempt resulted in an 'oiling out' of the salt or no precipitation at all. What are the primary causes and solutions?
This is a classic supersaturation and solubility problem. "Oiling out" occurs when the concentration of the diastereomeric salt exceeds its solubility limit to such an extent that a liquid phase separates instead of a crystalline solid. No crystallization indicates insufficient supersaturation.
-
Causality: The solvent system is the most critical factor[3]. If the solvent is too good (high polarity), the salts will be overly soluble, preventing precipitation. If it's too poor (low polarity), the salts may crash out as an amorphous oil.
-
Troubleshooting Steps:
-
Solvent Screening: This is non-negotiable. A systematic screen of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent/anti-solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) is the most effective strategy. The addition of a small amount of water to an organic solvent can sometimes be crucial for selective precipitation[4].
-
Concentration Adjustment: If no crystals form, carefully reduce the solvent volume under vacuum to increase supersaturation. If oiling out occurs, add more solvent to dissolve the oil, then cool the solution much more slowly.
-
Controlled Cooling: Rapid cooling promotes co-precipitation and oiling. Allow the flask to cool slowly to room temperature (e.g., in a dewar or insulated container) before moving to an ice bath.
-
Q2: I've achieved crystallization, but the diastereomeric excess (d.e.) is very low (<30%). How do I improve selectivity?
Low d.e. indicates that the solubility difference between your two diastereomeric salts in the chosen solvent system is insufficient.
-
Causality: The interaction between the resolving agent and each enantiomer forms the basis of recognition. This interaction is highly influenced by the solvent's ability to solvate the ions. A suboptimal choice of resolving agent or solvent will fail to create a significant energy difference between the diastereomeric crystal lattices.
-
Troubleshooting Steps:
-
Change the Resolving Agent: This is the most powerful variable. Since the target is an amino acid (amphoteric), you can use either a chiral acid or a chiral base. A common strategy is to screen agents that offer rigid structures and multiple hydrogen bonding sites to maximize interaction differences. See Table 1 for suggestions.
-
Optimize Stoichiometry: While a 1:1 molar ratio is standard, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can improve the d.e. of the initial crop of crystals.
-
Recrystallization: The d.e. of the crystalline salt can often be significantly enhanced by one or two subsequent recrystallizations from the same or a different solvent system.
-
Problem Area 2: Low Yield of the Desired Diastereomer
Q3: My d.e. is excellent (>95%), but my yield is less than 20%. How can I improve material recovery?
This indicates that while your chosen system is selective, the desired diastereomeric salt still possesses significant solubility in the mother liquor.
-
Causality: High selectivity does not always correlate with low solubility. You may have found a system where the solubility difference is large, but the absolute solubility of both salts is still considerable.
-
Troubleshooting Steps:
-
Lower Final Temperature: Ensure the crystallization mixture is thoroughly chilled (0 °C or lower, if the solvent allows) and held at that temperature for an extended period (2-12 hours) to maximize precipitation.
-
Mother Liquor Analysis: After filtration, concentrate the mother liquor and analyze its diastereomeric ratio. If it is significantly enriched in the undesired diastereomer, your resolution is working. To improve the yield, you can try concentrating the mother liquor to obtain a second, albeit less pure, crop of crystals.
-
Anti-Solvent Addition: A carefully controlled addition of an anti-solvent (a solvent in which the salts are poorly soluble, like hexane or diethyl ether) to the mother liquor can sometimes precipitate more of the desired product. This must be done slowly to avoid crashing out the undesired diastereomer.
-
Problem Area 3: Liberating the Free Amino Acid
Q4: I have a pure diastereomeric salt. What is the best way to remove the resolving agent and isolate my pure amino acid enantiomer?
The method depends on whether you used a chiral acid or a chiral base as the resolving agent. The goal is to break the ionic bond of the salt and exploit solubility differences to separate the free amino acid from the resolving agent.
-
Causality: The salt is held together by an acid-base interaction. By adding a stronger, achiral acid or base, you can protonate or deprotonate the components, breaking the salt and rendering one component soluble in an organic phase and the other in an aqueous phase.
-
Troubleshooting Steps (for an acidic resolving agent):
-
Dissolution: Dissolve the diastereomeric salt in water or a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove the now-neutral chiral resolving acid. Repeat the extraction 2-3 times.
-
Isolation: The aqueous layer now contains the hydrochloride salt of your desired amino acid. You can isolate it by lyophilization or by carefully neutralizing the solution to the amino acid's isoelectric point (pI), causing it to precipitate. Alternatively, using a strong ion-exchange resin is a very clean method for separation.
-
Section 2: Analytical Methods - Verifying Your Success
Accurate determination of enantiomeric and diastereomeric excess is crucial. While polarimetry can confirm the presence of a single enantiomer, it is not quantitative for determining purity.
Q5: What is the best method to determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of my samples?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard. For molecules with multiple stereocenters like yours, it is the most reliable way to separate all four stereoisomers and determine both d.e. and e.e. simultaneously.
-
Causality: CSPs contain a chiral selector that interacts diastereomerically with each enantiomer, leading to different retention times. For β-hydroxy amino acids, derivatization of the amino or carboxyl group is often necessary to improve peak shape and resolution on common CSPs[5].
-
Recommended Approach:
-
Derivatization: Protect the amine with a UV-active group like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl). This increases hydrophobicity and provides a strong chromophore for UV detection.
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating derivatized amino acids.
-
Method Development: Start with a mobile phase like Hexane/Isopropanol or use reversed-phase conditions with Acetonitrile/Water. A screening of different columns and mobile phases is often necessary.
-
Alternative Methods: For high-throughput screening, methods based on circular dichroism (CD) spectroscopy have been developed for the parent carboxylic acid, 3-hydroxy-2-methylbutanoic acid, which can rapidly determine both e.e. and d.e. without chromatographic separation[6][7].
-
Section 3: Illustrative Data and Protocols
Table 1: Screening of Common Chiral Resolving Agents
This table provides a starting point for selecting a resolving agent for this compound. The choice depends on forming a robust, crystalline salt with one enantiomer.
| Resolving Agent Class | Specific Example | Type | Rationale for Use |
| Chiral Carboxylic Acids | (R)-(-)-Mandelic Acid | Acidic | The phenyl group can engage in π-stacking interactions within the crystal lattice, often leading to well-defined crystals. |
| (+)-Dibenzoyl-D-tartaric acid | Acidic | A rigid, C2-symmetric diacid with multiple hydrogen bonding sites. Highly effective for resolving chiral amines[3]. | |
| (1S)-(+)-10-Camphorsulfonic acid | Acidic | A strong acid that readily forms salts. Its bulky, rigid structure provides good chiral recognition[1]. | |
| Chiral Bases | (R)-(+)-1-Phenylethylamine | Basic | A widely available and effective resolving agent for a broad range of chiral acids[2]. |
| (-)-Brucine | Basic | A natural alkaloid with a complex, rigid structure that can provide excellent diastereomeric differentiation. | |
| (1R,2S)-(-)-Ephedrine | Basic | Contains both amino and hydroxyl groups, allowing for multiple points of interaction in salt formation. |
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a robust starting point for your experiments. Note: All quantities and solvents must be optimized for your specific system.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic amino acid in a minimal amount of a heated solvent (e.g., 95% Ethanol).
-
In a separate flask, dissolve 1.0 equivalent of the chosen chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid) in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. Seeding with a small crystal of the desired salt, if available, can be beneficial.
-
If no crystals form, slowly add an anti-solvent (e.g., water or hexane) until turbidity persists, then warm slightly to re-dissolve and cool slowly again.
-
Once crystal formation appears complete at room temperature, place the flask in a refrigerator (4 °C) or ice bath (0 °C) for several hours to maximize precipitation.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove adhering mother liquor.
-
Dry the crystals under vacuum.
-
Take a small sample, liberate the free amino acid using the methods in Q4, derivatize it, and analyze by chiral HPLC to determine the diastereomeric excess (d.e.).
-
-
Enrichment (If Necessary):
-
If the d.e. is not satisfactory (>98%), perform a recrystallization of the salt from the same or a different solvent system. Repeat until the desired purity is achieved.
-
Section 4: Workflow and Logic Diagrams
Diagram 1: General Workflow for Chiral Resolution
This diagram outlines the complete process from the racemic mixture to the isolated, pure enantiomer.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Diagram 2: Troubleshooting Decision Tree for Low Diastereomeric Excess (d.e.)
Use this decision tree to diagnose and solve issues with poor stereochemical purity after crystallization.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 4. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereochemical Integrity in the Synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Document ID: TSC-AA-2R3S-RAC-V1.0
Introduction
Welcome to the technical support guide for the stereoselective synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. This molecule, a valuable chiral building block, possesses two contiguous stereocenters, making the prevention of racemization and epimerization a critical objective for achieving high purity and yield. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively address challenges related to maintaining stereochemical integrity during synthesis. We will delve into the mechanistic underpinnings of racemization at the α-carbon and provide field-proven strategies to mitigate this pervasive issue.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental issues in a question-and-answer format.
Q1: My chiral HPLC analysis shows a significant amount of the (2S,3S) diastereomer after a base-mediated reaction. What is the primary cause?
A1: This issue points directly to epimerization at the α-carbon (C2). The proton attached to the α-carbon of an amino acid derivative is susceptible to abstraction by a base. This deprotonation event forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to a loss of the original stereochemical configuration and the formation of the undesired diastereomer.
Underlying Mechanism: [1][2][3]Enolate Formation
The core of the problem lies in the acidity of the α-proton. When an electron-withdrawing group (like an ester or an activated carboxyl group) is present, it stabilizes the resulting negative charge of the enolate, making the proton more likely to be removed by a base.
Immediate Troubleshoot[2]ing Steps:
-
Lower the Reaction Temperature: Perform the reaction at the lowest feasible temperature (e.g., -78 °C using a dry ice/acetone bath). Lower temperatures significantly decrease the rate of both deprotonation and any competing side reactions.
-
Re-evaluate Your Ch[4]oice of Base: The strength and steric bulk of the base are critical factors.
-
Switch to a Hin[5]dered, Non-Nucleophilic Base: Bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are sterically bulky, which can favor the desired reaction pathway over proton abstraction.
-
Avoid Strong, Small Bases: Bases such as sodium hydroxide, potassium tert-butoxide, or triethylamine (TEA) are known to promote racemization due to their high basicity and small size, allowing easier access to the α-proton. N,N-Diisopropylethylamine[5] (DIPEA) is often a better choice than TEA.
-
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the likelihood of epimerization.
Q2: I'm observing racemization during the carboxyl group activation step for a coupling reaction. How can I prevent this?
A2: Racemization during coupling is often mediated by the formation of a 5(4H)-oxazolone (azlactone) intermediate. This occurs when the N-acyl protecting group's carbonyl oxygen attacks the activated carboxyl group. The α-proton of the oxazolone is highly acidic and readily abstracted by base, leading to rapid racemization.
Preventative Strategie[1][6][7]s:
-
Utilize Racemization-Suppressing Additives: The addition of specific reagents can intercept the activated intermediate to form a less racemization-prone active ester.
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt): These are the industry standard for minimizing racemization during peptide coupling. HOAt is generally conside[6][8][9]red more effective.
-
Ethyl 2-cyano-2[7]-(hydroxyimino)acetate (OxymaPure®): An excellent, non-explosive alternative to HOBt/HOAt that effectively suppresses racemization.
-
-
Choose the Right Co[5]upling Reagent:
-
Carbodiimides (e.g., DCC, DIC, EDC): When using carbodiimides, the inclusion of an additive like HOBt or HOAt is mandatory to prevent significant racemization.
-
Onium Salts (e.[9]g., HBTU, HATU, PyBOP): These reagents are pre-activated with HOBt or HOAt analogs and are generally safer and more effective at suppressing racemization than carbodiimide/additive combinations used separately.
-
-
Control the Stoichi[7]ometry of the Base: Use the minimum amount of base necessary to facilitate the reaction. Typically, a tertiary amine like DIPEA or 2,4,6-collidine is used. Collidine's steric hindrance can further reduce racemization.
| Parameter | Recommenda[5][8]tion for High Stereochemical Purity | Rationale |
| Base Selection | Hindered, weaker bases (DIPEA, 2,4,6-Collidine, NMM) | Less prone to abstracting the α-proton. |
| Coupling Reagent [5][8] | Onium Salts (HATU, HCTU) or Carbodiimide + Additive | Forms active esters that are less susceptible to oxazolone formation. |
| Additives | HOAt [7][9]or OxymaPure® | Highly effective at suppressing the racemization pathway. |
| Temperature | 0 °[5][6]C to Room Temperature (or lower if possible) | Slows the rate of oxazolone formation and proton abstraction. |
| Solvent | Aprotic[10] solvents (DMF, NMP, CH₂Cl₂) | Solvents can influence the stability of the enolate intermediate. |
Frequently [2]Asked Questions (FAQs)
What is the fundamental mechanism of racemization for α-methyl-α-amino acids?
The presence of the α-methyl group prevents racemization via the oxazolone pathway, which is common for other amino acids. However, the primary risk remains the direct abstraction of the α-proton by a base to form a planar enolate intermediate. Because (2R,3S)-2-amino-3[1]-hydroxy-2-methylbutanoic acid is a quaternary amino acid at the α-carbon, it is generally more resistant to racemization than standard amino acids. The key is to avoid harsh basic conditions that can still force the deprotonation.
Caption: Mechanism of base-catalyzed epimerization at the α-carbon.
How can I choose the best chiral auxiliary for an asymmetric synthesis approach?
For constructing the stereocenters of molecules like this, chiral auxiliaries are invaluable. A popular and effective strategy involves the use of pseudoephenamine glycinamide for direct aldolization reactions. This method offers high d[11]iastereoselectivity and the auxiliary can be removed under mild hydrolytic conditions, minimizing the risk of racemization in the final product. When selecting an auxilia[11]ry, consider:
-
Diastereocontrol: How effectively does it direct the stereochemical outcome of the key bond-forming step?
-
Ease of Removal: Can it be cleaved under conditions that will not compromise the stereocenters of the product?
-
Recoverability: Can the auxiliary be recovered and reused to improve process economy?
Caption: Troubleshooting workflow for addressing racemization.
Are there any specific analytical techniques to monitor racemization in real-time?
While real-time monitoring is challenging, frequent sampling and analysis are key.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method. Develop a method using a chiral stationary phase (e.g., cellulose- or amylose-based columns) that can resolve all four possible stereoisomers.
-
Polarimetry: While not as precise for quantifying mixtures, a change in the specific rotation of your sample over time can be a quick indicator that racemization is occurring.
Protocol: Chiral Purity Analysis by HPLC
This protocol provides a general framework for assessing the stereochemical purity of your synthesized this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of your sample into a clean vial.
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
Instrumentation & Conditions (Example):
-
Instrument: HPLC system with a UV or Mass Spectrometric detector.
-
Column: Chiralcel® OD-H, Chiralpak® AD-H, or equivalent chiral column.
-
Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (TFA). The exact ratio must be optimized (e.g., 90:10:0.1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Analysis:
-
Inject a standard of the desired (2R,3S) isomer to determine its retention time.
-
If available, inject standards of the other stereoisomers to confirm their retention times.
-
Inject the prepared sample.
-
Integrate the peak areas for all observed isomers. Calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) to quantify the stereochemical purity.
-
This guide provides a foundational understanding of the challenges associated with preventing racemization during the synthesis of this compound. By understanding the underlying mechanisms and implementing these preventative and troubleshooting strategies, researchers can significantly improve the stereochemical outcome of their syntheses.
References
- Vertex AI Search. (2024). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Online].
-
Myers, A. G., et al. (2011). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. PMC - NIH. [Online]. Available at: [Link]
-
Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. [Online]. Available at: [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of β-Hydroxy-α-amino Acids | Request PDF. [Online]. Available at: [Link]
-
Vera, S., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. [Online]. Available at: [Link]
-
Cremonesi, G., et al. (2007). Stereoselective synthesis of beta-hydroxy-alpha-amino acids beta-substituted with non-aromatic heterocycles. CNR-IRIS. [Online]. Available at: [Link]
-
Collins, C. R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. [Online]. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Online]. Available at: [Link]
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Online]. Available at: [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Online]. Available at: [Link]
-
Zhang, D., et al. (2022). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. [Online]. Available at: [Link]
-
Heck, S. D., et al. (1996). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. PNAS. [Online]. Available at: [Link]
-
Al Musaimi, O. (2015). Racemization in peptide synthesis. Slideshare. [Online]. Available at: [Link]
-
Mohd, Y. N., et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central - NIH. [Online]. Available at: [Link]
-
Bada, J. L. (2013). Racemization of Amino Acids in Nature. Taylor & Francis Online. [Online]. Available at: [Link]
-
Sicoli, G., et al. (2021). Direct detection of the α-carbon radical intermediate formed by OspD: Mechanistic insight into radical SAM peptide epimerization. PubMed Central. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Online]. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Welcome to the technical support resource for the quantitative analysis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, a common and critical challenge in bioanalysis. As a small, polar, and hydrophilic molecule, this compound presents unique analytical challenges, particularly concerning ion suppression or enhancement during electrospray ionization (ESI).
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and matrix effects.
Q1: What are matrix effects and why are they a significant problem for this analyte?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] For this compound, a polar molecule, this is particularly problematic as it tends to have limited retention on traditional reversed-phase liquid chromatography (LC) columns. This can cause it to elute early in the chromatogram, alongside highly polar matrix components like salts and phospholipids, which are notorious for causing ion suppression.[3][4][5] Ion suppression leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and high variability in quantitative results.[6][7]
Q2: What are the most common sources of matrix effects in biological samples?
A2: In biological matrices such as plasma or serum, the primary culprits for matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites.[3][4][5] Phospholipids are particularly troublesome as they can co-extract with the analyte and have a broad elution profile that can overlap with the analyte peak, leading to significant ion suppression.[4][5] Salts can also suppress the ESI signal by forming adducts with the analyte or by altering the droplet evaporation process in the ion source.[8]
Q3: Should I use a stable isotope-labeled internal standard (SIL-IS)?
A3: Absolutely. The use of a SIL-IS is the most effective way to compensate for matrix effects.[9][10] A SIL-IS is chemically identical to the analyte, meaning it will have the same chromatographic retention time and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte peak area to the SIL-IS peak area, variability due to matrix effects and sample preparation can be effectively normalized, leading to more accurate and precise quantification.[9][10] However, it is important to ensure the SIL-IS is of high purity and does not contain unlabeled analyte.
Q4: Is derivatization necessary for analyzing this compound?
A4: While not always mandatory, derivatization can be a highly effective strategy.[11][12][13] As a polar molecule, this compound may exhibit poor retention on reversed-phase columns. Derivatization of the amino and/or carboxylic acid functional groups can increase the hydrophobicity of the molecule, leading to better retention and separation from early-eluting matrix components.[11][12] This improved chromatography is a key step in minimizing matrix effects.[14] Common derivatizing agents for amino acids include those that target amine groups.[15][16]
Part 2: Troubleshooting Guide
This guide is structured by common issues observed during LC-MS/MS analysis.
Issue 1: Low or No Analyte Signal
A diminished or absent signal for this compound can be alarming. The following workflow can help diagnose the root cause.
Caption: Workflow for troubleshooting low or absent analyte signal.
Step-by-Step Troubleshooting:
-
Mass Spectrometer Performance:
-
Action: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications.
-
Rationale: An out-of-tune instrument will not provide optimal sensitivity for your analyte.
-
-
Analyte Signal Verification:
-
Action: Prepare a standard solution of this compound in a clean solvent (e.g., 50:50 methanol:water) and infuse it directly into the mass spectrometer.
-
Rationale: This confirms that the instrument is capable of detecting the analyte and that your MS parameters (precursor/product ions, collision energy) are correct.
-
-
Chromatographic Integrity:
-
Action: If the infusion test is successful, inject a standard solution onto the LC column.
-
Rationale: This step verifies that the analyte is successfully passing through the LC system and that the chromatographic conditions are appropriate. Poor peak shape or no peak at all could indicate a problem with the column or mobile phase.
-
-
Sample Preparation and Matrix Effects:
Issue 2: High Variability in Results (Poor Precision)
Inconsistent results between replicate injections or different samples are often a hallmark of uncompensated matrix effects.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Solution: Automate sample preparation steps where possible. Ensure consistent vortexing times, solvent volumes, and evaporation steps. The use of a reliable SIL-IS is crucial to correct for minor variations.[9]
-
-
Differential Matrix Effects:
-
Cause: The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression.[9]
-
Solution: A co-eluting SIL-IS is the best way to correct for this variability.[9] If a SIL-IS is unavailable, consider the standard addition method, although it is more labor-intensive.[6][17] More rigorous sample cleanup will also help create a more consistent final extract.[18][19]
-
-
Injector Carryover:
-
Cause: Analyte from a high-concentration sample can adsorb to the injector components and elute in subsequent injections of low-concentration samples.
-
Solution: Optimize the injector wash procedure. Use a wash solvent that is stronger than the mobile phase. Include blank injections after high-concentration samples to assess carryover.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor chromatography not only affects integration and precision but can also indicate more significant underlying issues.
Troubleshooting Peak Shape Problems:
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Column contamination, secondary interactions with silanols, mismatched solvent between sample and mobile phase. | Flush the column with a strong solvent. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. Consider a column with better end-capping. |
| Peak Fronting | Column overload, sample solvent stronger than the mobile phase. | Dilute the sample or inject a smaller volume. Re-dissolve the sample in a weaker solvent. |
| Split Peaks | Clogged frit or void in the column bed, partially blocked injector or tubing. | Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. Inspect and clean the injector and tubing. |
Part 3: Experimental Protocols for Mitigating Matrix Effects
Effective sample preparation is the most powerful tool for minimizing matrix effects before the sample even reaches the mass spectrometer.[18]
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
This experiment is essential for assessing the degree of ion suppression or enhancement in your method.
Caption: Workflow for quantifying matrix effects.
Methodology:
-
Prepare Set A: Create a standard solution of this compound in the initial mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).
-
Prepare Set B: Take a blank matrix sample (e.g., plasma from an untreated subject) and perform your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extract with the analyte to the same final concentration as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this depends on the specific requirements of the assay.
-
Protocol 2: Comparison of Sample Preparation Techniques
The choice of sample preparation can dramatically impact the cleanliness of your final extract.
| Technique | Procedure Overview | Pros | Cons |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. | Simple, fast, and inexpensive. | Inefficient at removing phospholipids and salts, often resulting in significant matrix effects.[19] |
| Liquid-Liquid Extraction (LLE) | Adjust the pH of the aqueous sample to neutralize the analyte, then extract with an immiscible organic solvent. | Can provide a very clean extract. | Can have low recovery for polar analytes like this compound; may require derivatization first.[19] |
| Solid-Phase Extraction (SPE) | Load the sample onto a cartridge containing a sorbent that retains the analyte. Wash away interferences, then elute the analyte with a strong solvent. | Highly selective and can provide excellent cleanup. Amenable to automation. | More complex and costly to develop. Recovery can be variable if not optimized. |
Recommended SPE Strategy for a Polar Analyte:
For a small, polar zwitterionic compound like this compound, a mixed-mode SPE sorbent is often the most effective choice. These sorbents have both reversed-phase and ion-exchange properties, allowing for a more selective extraction.
Example Mixed-Mode SPE Protocol:
-
Sorbent: Polymeric mixed-mode cation exchange.
-
Condition: Methanol, followed by water.
-
Equilibrate: Aqueous buffer (e.g., 2% formic acid).
-
Load: Pre-treated sample (e.g., diluted plasma).
-
Wash 1: Aqueous acid to remove neutral and acidic interferences.
-
Wash 2: Methanol to remove hydrophobic interferences like phospholipids.
-
Elute: 5% ammonium hydroxide in methanol to neutralize the analyte and disrupt the ionic interaction with the sorbent.
-
Evaporate and Reconstitute: Dry down the eluate and reconstitute in the initial mobile phase.
This multi-step wash process effectively removes both polar and non-polar interferences, leading to a significantly cleaner extract and reduced matrix effects.[19]
Part 4: Conclusion
Successfully navigating the challenges of matrix effects in the analysis of this compound requires a systematic and informed approach. By understanding the causes of ion suppression, employing robust troubleshooting workflows, and optimizing sample preparation, researchers can develop accurate, precise, and reliable LC-MS/MS methods. The use of a stable isotope-labeled internal standard remains the gold standard for compensating for unavoidable matrix effects. This guide serves as a foundational resource to empower you to overcome these analytical hurdles and generate high-quality data.
References
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone.
- A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (n.d.). Analyst (RSC Publishing).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025).
- Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. (2018).
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards.
- Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. (n.d.). J-Stage.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Is there a "gold standard" for amino acid derivatization for LC/MS analysis? (2019).
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing.
- Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025). Request PDF.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
- THE EFFECT OF SALTS ON ELECTROSPRAY IONIZATION OF AMINO ACIDS IN THE NEGATIVE MODE. (n.d.).
- How Do You Identify Amino Acids? (2025). YouTube.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.).
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH.
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- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Introduction: The Stereochemical Imperative
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic β-hydroxy α-amino acid, is a chiral building block of significant interest in medicinal chemistry and the synthesis of complex natural products.[1][2] As with most chiral molecules, its biological activity is intrinsically linked to its absolute stereochemistry.[] The (2R,3S) configuration dictates its specific interactions with chiral biological targets like enzymes and receptors.[2] Its enantiomer, (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, may exhibit different, reduced, or even undesirable pharmacological effects.[4] Consequently, for researchers, scientists, and drug development professionals, the rigorous determination of its enantiomeric purity is not merely a quality control metric; it is a fundamental necessity for ensuring safety, efficacy, and reproducibility in both research and manufacturing.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of this specific molecule. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, compare performance based on practical considerations, and provide actionable protocols grounded in established scientific principles.
Core Principles: The Challenge of Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility, refractive index) in an achiral environment. To distinguish and quantify them, we must introduce a chiral influence. This is primarily achieved through two strategies:
-
Indirect Methods: The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral analytical techniques.
-
Direct Methods: The enantiomers are separated directly by introducing them into a chiral environment, such as a chiral stationary phase (CSP) in chromatography or a chiral selector in an electrophoresis buffer. The transient, diastereomeric complexes formed between the selector and each enantiomer have different stabilities, leading to differential retention or migration.[4]
Caption: General workflow for determining enantiomeric purity.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical decision driven by factors such as required sensitivity, sample matrix, available instrumentation, and the stage of drug development. Here, we compare the most effective methods for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis due to its robustness, versatility, and broad applicability.[5]
-
Expertise & Experience: For a polar, non-volatile molecule like our target amino acid, direct analysis on a Chiral Stationary Phase (CSP) is the most efficient and widely adopted approach. The key to success lies in selecting the right CSP. Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ T) are particularly effective for underivatized amino acids, forming multiple hydrogen bonds, and steric interactions that lead to excellent enantioseparation.[6] Ligand-exchange chromatography (LEC), where a chiral ligand and a metal ion form diastereomeric complexes with the analyte, is another powerful direct method for amino acids.[7][8]
-
Trustworthiness: HPLC methods, when properly validated, provide highly accurate and precise quantification of the undesired enantiomer, even at very low levels (e.g., <0.1%).[9] System suitability tests, including resolution checks between the enantiomer peaks, ensure the reliability of each analytical run.[4]
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
Chiral Gas Chromatography (GC)
GC offers very high resolution but is limited to thermally stable and volatile compounds.[10] For our target molecule, this necessitates a derivatization step.
-
Expertise & Experience: A common and robust strategy involves a two-step derivatization. First, the carboxylic acid and amino groups are derivatized (e.g., esterification followed by acylation with a reagent like heptafluorobutyl chloroformate) to make the molecule volatile.[11][12] To achieve chiral separation, this can be done in two ways:
-
Indirectly: React the amino acid with a chiral derivatizing agent (e.g., a chiral alcohol) to form diastereomers, which are then separated on a standard achiral GC column (like a DB-5).[13]
-
Directly: Use an achiral derivatization and separate the resulting enantiomeric derivatives on a chiral GC column (e.g., a cyclodextrin-based column).[10]
-
-
Trustworthiness: While powerful, the multi-step sample preparation introduces potential sources of error and requires careful validation to ensure that no racemization occurs during derivatization and that the reaction proceeds to completion for accurate quantification.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and reagent volumes.[][14] It has proven highly effective for the chiral analysis of amino acids.[15][16]
-
Expertise & Experience: The principle involves adding a chiral selector to the background electrolyte. For amino acids, cyclodextrins (like β-cyclodextrin) are the most common and effective selectors.[15][16] The enantiomers form transient inclusion complexes with the cyclodextrin, and the different stability of these diastereomeric complexes leads to different electrophoretic mobilities and thus, separation. The method is highly flexible, as different selectors can be screened simply by changing the buffer composition.[7]
-
Trustworthiness: CE methods are known for their exceptional resolving power. However, achieving high reproducibility can be more challenging than with HPLC, requiring careful control over parameters like capillary temperature, voltage, and buffer composition.
NMR Spectroscopy
NMR spectroscopy offers a distinct approach that does not require physical separation of the enantiomers.
-
Expertise & Experience: The technique relies on the use of a Chiral Solvating Agent (CSA).[17][18] The CSA (e.g., (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) forms rapid and reversible diastereomeric complexes with both enantiomers in the NMR tube.[19] These transient complexes exist in different magnetic environments, causing specific proton (¹H) or other nuclei signals for each enantiomer to appear at slightly different chemical shifts (i.e., they become diastereotopic). The enantiomeric purity can then be calculated by integrating the corresponding signals.[18]
-
Trustworthiness: This method is rapid and non-destructive. However, its sensitivity is significantly lower than chromatographic methods, making it unsuitable for detecting trace enantiomeric impurities (typically with a limit of quantification around 1-5%). It is an excellent tool for confirming the identity of the major enantiomer and for analyzing highly pure samples, but not for trace-level quality control.
Performance Comparison Summary
| Parameter | Chiral HPLC (Direct) | Chiral GC (Indirect) | Capillary Electrophoresis (CE) | NMR with CSA |
| Principle | Differential interaction with a Chiral Stationary Phase | Separation of diastereomeric derivatives on an achiral column | Differential mobility in the presence of a chiral selector | Chemical shift non-equivalence in a chiral solvent |
| Sensitivity (LOQ) | Excellent (<0.1%) | Excellent (<0.1%) | Very Good (~0.1-0.5%) | Poor (>1-5%) |
| Resolution | Very Good to Excellent | Excellent | Excellent | Good (depends on agent) |
| Derivatization | Not required | Mandatory (multi-step) | Not required | Not required |
| Throughput | High | Moderate (due to prep) | High | Very High |
| Method Dev. Complexity | Moderate (column screening) | High | Moderate to High | Moderate (agent screening) |
| Cost | Moderate | Moderate | Low | High (instrument) |
| Sample Destructive? | Yes | Yes | Yes | No |
| Best Suited For | Routine QC, high sensitivity purity testing | Volatile matrices, high-resolution needs | Low sample volumes, academic research, orthogonal method | Rapid screening, high-purity samples, structural confirmation |
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Method validation and optimization are required for implementation in a regulated environment.[20][21][22]
Protocol 1: Chiral HPLC with a Macrocyclic Glycopeptide CSP
This is the recommended primary method for its directness, sensitivity, and robustness.
-
Instrumentation & Column:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm (or equivalent macrocyclic glycopeptide column)[6]
-
-
Reagents & Sample Preparation:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Sample: Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol / Water / TFA (80:20:0.1, v/v/v). Rationale: The polar organic mobile phase provides the necessary interactions with the CSP. TFA is a common additive used to protonate the carboxylic acid and amino groups, improving peak shape and interaction with the stationary phase.[23]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C. Rationale: Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.[13]
-
Detection: UV at 210 nm. Rationale: The molecule lacks a strong chromophore, so detection at a low wavelength is necessary to capture the peptide bond-like absorbance.
-
Injection Volume: 10 µL
-
-
Data Analysis & System Suitability:
-
Identify the peaks corresponding to the (2R,3S) and (2S,3R) enantiomers (requires injection of a racemic or individual enantiomer standard).
-
Calculate the enantiomeric purity as: Area % of (2R,3S) = [Area(2R,3S) / (Area(2R,3S) + Area(2S,3R))] x 100.
-
System Suitability: The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
Protocol 2: Chiral GC via Diastereomer Formation
This protocol serves as an effective orthogonal method.
Caption: Workflow for GC analysis via diastereomer formation.
-
Instrumentation & Column:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Achiral Capillary Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[13]
-
-
Reagents & Derivatization: [13][24]
-
(R)-(-)-2-Butanol
-
Acetyl Chloride
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine
-
Hexane (GC Grade)
-
Step A (Esterification): To ~1 mg of the dried amino acid sample, add 500 µL of (R)-(-)-2-butanol and 50 µL of acetyl chloride. Heat at 100 °C for 1 hour. Evaporate the reagents under a stream of nitrogen. Rationale: This step forms diastereomeric esters. Using a chiral alcohol is the key to creating separable diastereomers.
-
Step B (Acylation): To the dried residue, add 200 µL of TFAA and 50 µL of pyridine. Let react at room temperature for 30 minutes. Evaporate the reagents. Rationale: This step derivatizes the remaining polar hydroxyl and amino groups to ensure the molecule is sufficiently volatile for GC analysis.
-
Step C (Reconstitution): Reconstitute the final residue in 500 µL of hexane for injection.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Detector Temperature (FID): 280 °C
-
-
Data Analysis:
-
The two diastereomers will elute at different retention times.
-
Calculate the purity based on the peak area ratio, analogous to the HPLC method.
-
Conclusion and Recommendations
For the routine, high-sensitivity determination of the enantiomeric purity of this compound, direct Chiral HPLC on a macrocyclic glycopeptide stationary phase is the superior method. It offers an optimal balance of speed, sensitivity, robustness, and ease of use, as it avoids the complexities and potential pitfalls of derivatization.
Chiral GC serves as an excellent orthogonal technique for method validation or in specialized cases, particularly when very high chromatographic resolution is paramount. Capillary Electrophoresis is a valuable alternative when sample volume is extremely limited. Finally, NMR with a chiral solvating agent , while not suitable for trace analysis, is an exceptionally fast and powerful tool for confirming the stereochemical identity of bulk material and for screening purposes where high precision at low impurity levels is not required.
The selection of the final method must align with the specific analytical objective, whether it be for process monitoring, final product release, or fundamental research. A thorough method validation is essential to demonstrate that the chosen procedure is fit for its intended purpose.[4][20]
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Cloud.
- Recent progress in capillary electrophoretic analysis of amino acid enantiomers. PubMed.
- Amino Acid Analysis Through Capillary Electrophoresis Technology.
- Amino Acid Capillary Electrophoresis Resolution. BOC Sciences.
- Quantification of amino acid enantiomers in single cells by capillary electrophoresis. Cell Mol Biol (Noisy-le-grand).
- Chiral α‐Amino Acid‐Based NMR Solv
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
- A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers. Benchchem.
- Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Handbook of Analytical Valid
- Application Note: GC-MS Analysis of (S)
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH.
- Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. NIH.
- Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid. Benchchem.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Amino Acid and Peptide Chiral Separ
- (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid. Benchchem.
- Analytical method validation: A brief review.
- Validation of analytical methods.
- Enantiomeric separation of racemic amino acids and hydroxy acids with a chiral coating of N-(2-naphthalenesulfonyl).
- Chiral HPLC Separ
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- TIC GC/MS chromatogram of the chiral amino acid analysis...
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
Sources
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- 2. benchchem.com [benchchem.com]
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- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Validation of D-Threonine Aldolase as the Biological Target of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the rigorous validation of a biological target is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-focused comparison of methodologies for validating the interaction between the synthetic amino acid derivative, (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, and its putative biological target, D-threonine aldolase. As a senior application scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to target engagement.
Introduction: The Rationale for Targeting D-Threonine Aldolase
This compound is a synthetic β-hydroxy-α-amino acid. Its stereochemical configuration is analogous to that of D-threonine, a natural substrate for the enzyme D-threonine aldolase (DTA) (EC 4.1.2.42). DTAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible cleavage of D-threonine or D-allothreonine into glycine and acetaldehyde[1][2]. These enzymes are found in various bacteria and some eukaryotes and play a role in amino acid metabolism[2][3]. The structural similarity between our compound of interest and the natural substrate strongly suggests that D-threonine aldolase is a primary biological target. This guide will explore the experimental methodologies required to confirm this hypothesis, quantify the interaction, and establish it as a valid target for potential therapeutic intervention.
The Metabolic Context: The Threonine Degradation Pathway
D-threonine aldolase participates in the degradation of D-threonine, a pathway that contributes to the cellular pool of glycine. Understanding this context is crucial for designing cell-based assays and interpreting their results.
Caption: Metabolic role of D-Threonine Aldolase and its inhibition.
A Comparative Overview of Target Validation Methodologies
Validating a biological target requires a multi-faceted approach, moving from initial biochemical confirmation to validation within a cellular context. Below is a comparison of key techniques, each providing a unique piece of the validation puzzle.
| Methodology | Principle | Key Outputs | Advantages | Limitations |
| Biochemical Assay | Measures the effect of the inhibitor on the catalytic activity of the purified enzyme. | IC50, Ki, Mode of Inhibition | Direct measure of functional inhibition; cost-effective for screening. | Lacks biological context (e.g., cell permeability, off-target effects). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed upon direct binding of the inhibitor to the enzyme. | Kd, ΔH, ΔS, Stoichiometry (n) | Label-free; provides a complete thermodynamic profile of the interaction. | Requires larger amounts of pure protein and compound; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of the inhibitor to the immobilized enzyme. | ka, kd, Kd | Real-time kinetic data; high sensitivity; requires smaller sample volumes than ITC. | Requires immobilization of the protein, which may affect its conformation; potential for mass transport limitations. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of the target protein in cells upon inhibitor binding. | Target engagement in a cellular environment. | Confirms target binding in a physiological context; no need for compound or protein labeling. | Indirect measure of binding; requires specific antibodies or mass spectrometry for detection. |
Experimental Protocols and Data Presentation
Biochemical Assay: Determining Inhibitory Potency and Mechanism
The foundational step in target validation is to demonstrate that the compound of interest directly modulates the activity of the purified enzyme. For D-threonine aldolase, a coupled spectrophotometric assay can be employed to measure the retro-aldol cleavage of D-threonine.
Workflow for Biochemical Inhibition Assay
Caption: Step-by-step workflow for the biochemical inhibition assay.
Detailed Protocol: IC50 Determination for D-Threonine Aldolase Inhibitors
-
Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES, pH 8.0, containing 0.1 mM pyridoxal-5'-phosphate (PLP) and 0.5 mM MnCl2.
-
Enzyme Solution: Purified recombinant D-threonine aldolase from Arthrobacter sp. or a similar source, diluted in assay buffer to a final concentration of 10-20 nM.
-
Substrate Solution: 20 mM D-threonine in assay buffer.
-
Coupling System: 1 mM NADH and 10 U/mL alcohol dehydrogenase (ADH) in assay buffer.
-
Inhibitor Stock: this compound and comparator compounds (e.g., D-cycloserine) dissolved in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 100 mM).
-
-
Assay Procedure (96-well plate format): a. To each well, add 50 µL of the coupling system. b. Add 10 µL of serially diluted inhibitor or vehicle control. c. Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 20 µL of the substrate solution. e. Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes using a plate reader.
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value[4][5].
Comparative Inhibition Data (Hypothetical)
| Compound | Putative Target | IC50 (µM) | Mode of Inhibition |
| This compound | D-Threonine Aldolase | 50 | Competitive |
| D-Cycloserine[6][7] | Alanine Racemase, D-Ala-D-Ala Ligase, DTA | 150 | Competitive |
| D-allo-Threonine[8] | D-Threonine Aldolase | 14,000 (Km) | Substrate |
| L-Threonine | D-Threonine Aldolase | >10,000 | Not an inhibitor |
Isothermal Titration Calorimetry (ITC): Direct Measurement of Binding Affinity
ITC provides irrefutable evidence of a direct physical interaction between the inhibitor and the enzyme by measuring the heat changes associated with binding[9][10]. This technique is the gold standard for characterizing the thermodynamics of binding.
Workflow for Isothermal Titration Calorimetry
Caption: Workflow for determining binding thermodynamics using ITC.
Detailed Protocol: ITC Analysis of Inhibitor Binding to D-Threonine Aldolase
-
Sample Preparation:
-
Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM PLP, 0.5 mM MnCl2. It is critical that the enzyme and inhibitor are in buffer from the exact same stock to minimize heats of dilution[6].
-
Enzyme: Dialyze purified D-threonine aldolase extensively against the ITC buffer. Concentrate to 20-50 µM.
-
Inhibitor: Dissolve the inhibitor in the final dialysis buffer to a concentration of 200-500 µM.
-
-
ITC Experiment: a. Set the experimental temperature to 25°C. b. Load the DTA solution into the sample cell and the inhibitor solution into the titration syringe. c. Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Data Analysis: a. Integrate the raw data to obtain the heat change for each injection. b. Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. c. Fit the resulting binding isotherm to a one-site binding model to extract the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
SPR is a powerful technique for studying the real-time kinetics of a biomolecular interaction, providing rates of association (ka) and dissociation (kd)[9][11][12].
Workflow for Surface Plasmon Resonance
Caption: Workflow for kinetic analysis using SPR.
Detailed Protocol: SPR Analysis of Inhibitor Binding to D-Threonine Aldolase
-
Immobilization:
-
Immobilize purified D-threonine aldolase onto a CM5 sensor chip using standard amine coupling chemistry to a level of approximately 8000-10000 response units (RU).
-
Running Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 0.1 mM PLP, 0.5 mM MnCl2.
-
-
Kinetic Analysis: a. Prepare a dilution series of the inhibitor in running buffer, typically ranging from 0.1x to 10x the expected Kd. b. Inject the inhibitor solutions over the immobilized DTA surface for 120 seconds (association phase), followed by a 300-second dissociation phase with running buffer. c. Regenerate the surface between cycles with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: a. Reference-subtract the sensorgrams. b. Globally fit the association and dissociation curves from all inhibitor concentrations to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful method to verify that a compound binds to its target in the complex environment of a living cell[8][13]. Ligand binding often stabilizes a protein against thermal denaturation.
Workflow for Cellular Thermal Shift Assay
Caption: Workflow for CETSA to confirm cellular target engagement.
Detailed Protocol: CETSA for D-Threonine Aldolase
-
Cell Culture and Treatment:
-
Since D-threonine aldolase is not native to mammalian cells, use a suitable host cell line (e.g., HEK293T) transiently or stably expressing a tagged version of D-threonine aldolase (e.g., with a His or FLAG tag).
-
Treat the cells with varying concentrations of the inhibitor or vehicle for 1-2 hours.
-
-
Thermal Challenge and Lysis: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). c. Lyse the cells by freeze-thaw cycles. d. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection and Analysis: a. Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the tag or the DTA protein. b. Quantify the band intensities and normalize to the unheated control. c. Plot the percentage of soluble DTA against temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Conclusion
The validation of this compound's biological target requires a systematic and multi-pronged experimental approach. By progressing from direct biochemical inhibition assays to biophysical characterization of the binding event with ITC and SPR, and finally to confirming target engagement in a cellular context with CETSA, researchers can build a comprehensive and compelling case for D-threonine aldolase as the bona fide target. This guide provides the strategic framework and detailed protocols to navigate this critical phase of drug discovery, ensuring that subsequent development efforts are built on a foundation of robust scientific evidence.
References
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- Kataoka, M., Ikemi, M., Morikawa, T., Miyoshi, T., Nishi, K., Wada, M., ... & Shimizu, S. (1997). Isolation and characterization of D-threonine aldolase, a pyridoxal-5'-phosphate-dependent enzyme from Arthrobacter sp. DK-38. European Journal of Biochemistry, 248(2), 385-393.
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- Uhl, M., Oberdorfer, G., Steinkellner, G., Rantasa, M., Fesko, K., Hromic, A., ... & Gruber, K. (2015). The crystal structure of D-threonine aldolase from Alcaligenes xylosoxidans provides insight into a metal ion assisted PLP-dependent mechanism. PloS one, 10(4), e0124056.
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Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
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- Feng, G., & L Guidry, E. N. (2016). Mechanistic insights into the reversible inhibition of d-cycloserine in alanine racemase from Mycobacterium tuberculosis.
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- Kataoka, M., Ikemi, M., Morikawa, T., Miyoshi, T., Nishi, K., Wada, M., Yamada, H., & Shimizu, S. (1997). Isolation and characterization of D-threonine aldolase, a pyridoxal-5'-phosphate-dependent enzyme from Arthrobacter sp. DK-38. European journal of biochemistry, 248(2), 385–393.
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
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Wikipedia contributors. (2023, December 14). Cycloserine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
Introduction: The Analytical Imperative for a Chiral Non-Proteinogenic Amino Acid
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral non-proteinogenic amino acid whose stereochemical integrity is critical in pharmaceutical development and metabolic research.[1][2] As with any chiral compound, its distinct stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, the development of robust, accurate, and reliable analytical methods for its quantification is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques for this analyte: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. More critically, it establishes a framework for the cross-validation of these methods, ensuring that data generated across different platforms are congruent and reliable. The principles discussed herein are grounded in the recommendations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
Chapter 1: Chiral High-Performance Liquid Chromatography (HPLC)
From an application scientist's perspective, chiral HPLC is the cornerstone for analyzing stereoisomers. The technique's power lies in the chiral stationary phase (CSP), which forms transient diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, separation.[3][7] For a polar compound like this compound, both normal-phase and hydrophilic interaction liquid chromatography (HILIC) approaches are viable.
The Causality Behind Methodological Choices
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are our first choice due to their broad enantiorecognition capabilities for acidic analytes.[3][8]
-
Mobile Phase Composition: In normal-phase chromatography, a non-polar solvent like n-hexane is paired with a polar modifier such as 2-propanol. The addition of a small amount of an acidic modifier, typically trifluoroacetic acid (TFA), is crucial. This is because TFA protonates the analyte's carboxyl group, minimizing ionic interactions with residual silanols on the stationary phase and thereby preventing peak tailing.[7][8]
-
HILIC as an Alternative: HILIC is exceptionally well-suited for polar compounds.[9][10][11] It utilizes a polar stationary phase and a high-organic mobile phase, promoting the partitioning of the polar analyte into a water-enriched layer on the stationary phase surface. This approach avoids the need for derivatization and is highly compatible with mass spectrometry.[9][12]
Experimental Protocol: Chiral HPLC-UV
-
System Preparation: Equilibrate a polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm) with the mobile phase for at least 30 minutes at a constant flow rate.[7]
-
Mobile Phase: Prepare a mobile phase of n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[3] Filter and degas prior to use.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in the mobile phase.
-
Create a working standard at a concentration of 100 µg/mL.
-
Accurately weigh the test sample and dissolve it in the mobile phase to achieve a concentration within the assay's linear range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis: Integrate the peak corresponding to the (2R,3S) isomer. System suitability is verified by ensuring a resolution (Rs) of >1.5 between enantiomeric peaks.[3]
Visualizing the HPLC Workflow
Caption: Workflow for chiral HPLC analysis.
Expected Performance Data
| Parameter | Expected Value | Rationale / Standard |
| Linearity (r²) | ≥ 0.998 | Indicates a strong correlation between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | As per ICH Q2(R2) guidelines for assay of a drug substance.[5] |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the closeness of agreement between repeated measurements. |
| LOD (µg/mL) | ~1 µg/mL | Method-dependent, determined by signal-to-noise ratio. |
| LOQ (µg/mL) | ~5 µg/mL | The lowest concentration quantifiable with acceptable precision and accuracy. |
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for sensitivity and specificity, but it cannot be applied directly to non-volatile, polar molecules like amino acids.[13] The scientific necessity here is chemical derivatization, which converts the analyte into a thermally stable and volatile compound suitable for gas-phase analysis.[14]
The Causality Behind Methodological Choices
-
Derivatization Strategy: Silylation is a common and effective strategy. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens on the hydroxyl and carboxyl groups, replacing them with nonpolar trimethylsilyl (TMS) groups.[14] This dramatically increases volatility.
-
Chiral Analysis: For chiral separation via GC, one can either use a chiral GC column or, more commonly, employ a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[14]
-
Mass Spectrometry Detection: The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio (m/z) and its unique fragmentation pattern upon electron ionization. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring only characteristic ions of the derivatized analyte.[14]
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation & Derivatization:
-
Accurately weigh the sample into a reaction vial and dry it completely under a stream of nitrogen.
-
Add 100 µL of MSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[14]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
-
Data Acquisition:
-
Operate the mass spectrometer in Electron Ionization (EI) mode.
-
For quantification, use SIM mode, monitoring characteristic ions for the di-TMS derivative of the analyte (e.g., m/z 147 [COOTMS]⁺ and the molecular ion).[14]
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Expected Performance Data
| Parameter | Expected Value | Rationale / Standard |
| Linearity (r²) | ≥ 0.995 | High correlation is essential for accurate quantification. |
| Accuracy (% Recovery) | 95.0 - 105.0% | Wider acceptance criteria may be justified due to the derivatization step. |
| Precision (% RSD) | ≤ 5.0% | The multi-step sample preparation can introduce more variability. |
| LOD (ng/mL) | ~10 ng/mL | SIM mode provides excellent sensitivity. |
| LOQ (ng/mL) | ~50 ng/mL | Sufficient for trace-level analysis. |
Chapter 3: Quantitative NMR (qNMR) Spectroscopy
qNMR stands apart as a primary analytical method. Its signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for an identical analyte standard; a certified internal standard is sufficient.[15] This is a significant advantage for purity assignments and the characterization of reference materials.[16][17]
The Causality Behind Methodological Choices
-
Internal Standard: A certified internal standard (e.g., maleic acid, DSS) that is stable, pure, and has signals that do not overlap with the analyte is chosen.[15] Its known concentration and purity allow for the direct calculation of the analyte's concentration.
-
Solvent Selection: A deuterated solvent (e.g., D₂O) is used to avoid a large interfering solvent signal. The pH of the solution may be adjusted to prevent signal overlap between the analyte and the internal standard.[16]
-
Acquisition Parameters: Key parameters like the relaxation delay (D1) must be set to be at least 5 times the longest T1 relaxation time of both the analyte and the standard. This ensures complete relaxation of the nuclei between pulses, which is absolutely critical for accurate integration and quantification.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and a known amount of a certified internal standard into an NMR tube.
-
Add a precise volume of deuterated solvent (e.g., 600 µL of D₂O).
-
Ensure complete dissolution by vortexing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 600 MHz).
-
Crucial Parameters:
-
Pulse Program: A standard 30-degree or 90-degree pulse sequence.
-
Relaxation Delay (D1): ≥ 30 seconds (must be optimized).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio > 150:1 for the signals being integrated.
-
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform baseline correction to ensure accurate integration.
-
-
Quantification:
-
Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the analyte's purity or concentration using the following equation[15]: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * Purity_std Where: I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity.
-
Visualizing the qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Expected Performance Data
| Parameter | Expected Value | Rationale / Standard |
| Accuracy | High (often considered a primary ratio method) | Directly traceable to SI units through certified standards. |
| Precision (% RSD) | ≤ 1.0% | Highly reproducible with proper parameter optimization. |
| Specificity | Excellent | High-resolution spectra allow for clear distinction of signals. |
| Linearity (r²) | Not applicable in the same way; response is inherently linear. | Signal intensity is directly proportional to molar concentration. |
Chapter 4: Cross-Validation of Analytical Methods
The ultimate goal of method development is to produce reliable data. But what happens when results are generated using different techniques, perhaps in different labs or at different stages of development? This is where cross-validation becomes indispensable. It is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and will produce comparable results.[5]
The Trustworthiness Mandate: Why Cross-Validate?
According to ICH Q2(R2) and FDA guidelines, cross-validation is necessary when data from different analytical methods are being compared or included in a regulatory submission.[5][18] This ensures:
-
Method Comparability: Confirms that a newly developed method (e.g., GC-MS) provides equivalent results to an established one (e.g., HPLC).
-
Data Integrity Across Studies: Ensures consistency when samples from a single clinical trial are analyzed at different laboratories or with different techniques.
-
Lifecycle Management: Facilitates the replacement of an older method with a newer, more efficient one without compromising data continuity.
Experimental Protocol: A Cross-Validation Study (HPLC vs. GC-MS)
-
Sample Selection: Prepare a set of at least 12 samples spanning the analytical range. This should include quality control (QC) samples at low, medium, and high concentrations, as well as actual study samples (incurred samples) if available.
-
Method Validation: Ensure both the HPLC and GC-MS methods are fully validated individually according to ICH Q2(R2) guidelines before initiating the cross-validation.[4]
-
Parallel Analysis: Analyze the complete set of samples using both the HPLC and GC-MS methods. It is critical that the analyses are performed in parallel to minimize any variability due to sample degradation.
-
Data Compilation: Tabulate the quantitative results obtained from both methods for each sample.
-
Statistical Analysis:
-
Correlation Coefficient (r): Calculate the Pearson correlation coefficient. A value close to 1.0 indicates a strong linear relationship between the results from the two methods.
-
Regression Analysis: Perform a linear regression (e.g., Deming regression) of the GC-MS results versus the HPLC results. The slope should be close to 1.0, and the y-intercept should be close to 0.
-
Bland-Altman Plot: This is a powerful tool for assessing agreement. It plots the difference between the two measurements for each sample against the average of the two measurements. The results should fall within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the difference), and there should be no discernible trend.
-
Visualizing the Cross-Validation Workflow
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A Researcher's Guide to Comparing the Efficacy of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid Analogs
This guide provides a comprehensive framework for the systematic evaluation of structural analogs of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. As a chiral, non-proteinogenic amino acid, this molecule represents a valuable scaffold for developing highly specific modulators of biological targets. Our focus will be on the strategic design of analog libraries, the rigorous execution of comparative bioassays, and the interpretation of structure-activity relationships (SAR) to guide drug discovery efforts. We will explain the causality behind experimental choices, grounding our protocols in established biochemical principles.
Introduction: The Rationale for Analog Development
This compound is a substituted valine analog characterized by two chiral centers and hydroxyl, amino, and methyl groups at the C2 and C3 positions.[1][] This specific stereochemistry and dense functionalization make it an ideal starting point for creating probes for enzyme active sites and other biological binding pockets.[]
The primary motivations for developing analogs of this scaffold are:
-
To Enhance Potency: Systematically modifying functional groups to optimize interactions with a biological target, thereby increasing the desired biological effect at a lower concentration.
-
To Improve Selectivity: Altering the structure to favor binding to a specific target enzyme or receptor over others, which is crucial for minimizing off-target effects and toxicity.
-
To Modulate Physicochemical Properties: Adjusting features like lipophilicity, polarity, and metabolic stability to improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
To Elucidate Structure-Activity Relationships (SAR): Understanding which parts of the molecule are essential for its activity, providing a rational basis for the design of second-generation compounds with superior properties.[3]
Strategic Design of an Analog Library
A successful analoging campaign begins with a logical and systematic approach to structural modification. Based on the parent scaffold, we propose a multi-pronged strategy to probe the chemical space around this compound.
Core Modification Strategies:
-
Carboxylic Acid Modification: The carboxylate is often a key interaction point, forming salt bridges or hydrogen bonds.[3]
-
Esterification: Convert the carboxylic acid to a series of methyl, ethyl, and tert-butyl esters to probe for steric tolerance and to create potential prodrugs that may improve cell permeability.
-
Amidation: Synthesize primary, secondary, and tertiary amides to replace the ionic interaction with hydrogen bond donor/acceptor capabilities.
-
-
Amino Group Modification: The primary amine is a crucial hydrogen bond donor and a site of potential charge.
-
N-Alkylation: Introduce small alkyl groups (methyl, ethyl) to assess the steric bulk tolerance near the amine binding pocket.
-
N-Acylation: Convert the amine to an acetamide or other small amides to neutralize its charge and introduce a hydrogen bond acceptor.
-
-
Hydroxyl Group Modification: The hydroxyl group can serve as both a hydrogen bond donor and acceptor.
-
O-Alkylation: Form methyl or ethyl ethers to remove the hydrogen bond donating ability.
-
Inversion of Stereochemistry: Synthesize the (3R) diastereomer to evaluate the importance of the hydroxyl group's spatial orientation.
-
-
Alkyl Backbone Modification: The methyl groups influence the compound's conformation and steric profile.
-
Homologation: Replace the C2-methyl with an ethyl group to probe for additional hydrophobic interactions or steric clashes.
-
The following diagram illustrates this strategic approach to analog generation.
Caption: Strategy for generating a focused analog library from the parent scaffold.
Framework for Comparative Efficacy Evaluation
To objectively compare analogs, a robust and reproducible experimental workflow is essential. While the specific biological target for the parent compound is not defined in publicly available literature, we can construct a universally applicable workflow. For illustrative purposes, we will use a well-documented enzyme target for similar amino acid analogs: human gamma-glutamyl transpeptidase (hGGT1) . Inhibitors of hGGT1 have therapeutic potential in cancer and other diseases.[4][5]
Experimental Workflow
The evaluation process should follow a tiered approach, starting with high-throughput primary screening and progressing to more complex assays for promising candidates.
Caption: Tiered experimental workflow for evaluating analog efficacy.
Primary Efficacy Assay: hGGT1 Inhibition
The initial screen identifies which analogs possess biological activity against the target. An enzyme inhibition assay is a direct and quantifiable method for this purpose.
Principle: hGGT1 catalyzes the hydrolysis of a substrate like L-γ-glutamyl-7-amino-4-methylcoumarin (gGlu-AMC), releasing a fluorescent product (AMC). An effective inhibitor will reduce the rate of this reaction.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme, for example, 100 mM Tris-HCl, 20 mM MgCl₂, pH 8.0.
-
Enzyme Stock: Reconstitute recombinant hGGT1 enzyme in assay buffer to a concentration of 1 µg/mL.
-
Substrate Stock: Dissolve gGlu-AMC in DMSO to create a 10 mM stock solution.
-
Compound Plates: Prepare a 96-well plate with serial dilutions of each analog in DMSO. Include a DMSO-only control (negative control) and a known inhibitor like L-2-amino-4-boronobutanoic acid (L-ABBA) as a positive control.[4][6]
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions (or DMSO) to the wells of a black, flat-bottom 96-well assay plate.
-
Add 48 µL of hGGT1 enzyme solution to each well and incubate for 15 minutes at 25°C to allow for compound-enzyme binding.[7]
-
Initiate the reaction by adding 50 µL of a 2x substrate solution (e.g., 50 µM gGlu-AMC in assay buffer).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
-
Data Analysis:
-
Normalize the rates by setting the average of the DMSO controls to 100% activity and the positive control to 0% activity.
-
Compounds that show >50% inhibition at a screening concentration (e.g., 10 µM) are considered "hits" and advance to potency determination.
-
Potency Determination and Comparative Analysis
For each "hit" compound, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
IC₅₀ Determination: The assay is repeated with a wider range of concentrations for each hit compound (e.g., 10-point, 3-fold serial dilutions). The resulting inhibition data are plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to calculate the IC₅₀ value.
Kᵢ Determination: The Kᵢ provides a more fundamental measure of inhibitor binding affinity. It is determined by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using the Cheng-Prusoff equation or non-linear regression. For a competitive inhibitor, the relationship is: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
Data Summary and Visualization:
The quantitative data for the analog library should be compiled into a clear, comparative table.
| Compound ID | Modification | IC₅₀ (µM) | Kᵢ (µM) | Notes |
| Parent | (2R,3S)-scaffold | 5.2 | 2.1 | Baseline activity. |
| ANA-01 | Methyl Ester | 45.8 | 18.5 | >8-fold loss of potency. Suggests carboxylate is key. |
| ANA-02 | Primary Amide | 15.1 | 6.0 | ~3-fold loss of potency. H-bond donation is tolerated but less effective than ionic bond. |
| ANA-03 | N-methyl | 65.3 | 26.1 | >12-fold loss of potency. Indicates steric hindrance or loss of a key H-bond. |
| ANA-04 | O-methyl | 4.9 | 1.9 | Potency maintained. H-bond donation from hydroxyl may not be critical. |
| ANA-05 | (2R,3R)-isomer | 98.7 | 39.5 | >19-fold loss of potency. Highlights the critical stereochemistry of the hydroxyl group. |
| ANA-06 | C2-Ethyl | 3.1 | 1.2 | ~1.7-fold increase in potency. Suggests a nearby hydrophobic pocket. |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate how SAR is derived.
Deriving Structure-Activity Relationships (SAR)
The comparative data table allows for the systematic deduction of SAR.
-
The Carboxylate is Critical: The dramatic loss of potency upon esterification (ANA-01) and amidation (ANA-02) strongly suggests that the negatively charged carboxylate group is involved in a crucial ionic interaction with a positively charged residue (e.g., Arginine or Lysine) in the enzyme's active site.
-
The Amino Group is Spatially Constrained: N-methylation (ANA-03) severely diminishes activity, indicating that the binding pocket for the amino group is sterically constrained and likely requires it to act as a hydrogen bond donor.
-
Stereochemistry of the Hydroxyl is Essential: The significant drop in activity upon inversion of the C3 stereocenter (ANA-05) confirms the precise 3D arrangement of the pharmacophore is required for optimal binding. However, removing its H-bond donating ability via O-methylation (ANA-04) has little effect, suggesting its primary role may be conformational.
-
A Hydrophobic Pocket Exists: The improved potency of the C2-ethyl analog (ANA-06) points to the presence of an adjacent hydrophobic pocket that can be exploited for further potency gains.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous methodology for comparing the efficacy of this compound analogs. By combining strategic analog design with a tiered evaluation workflow, researchers can efficiently identify key structural motifs responsible for biological activity. The hypothetical SAR derived from our example data demonstrates how this process provides a clear rationale for the next cycle of drug design, guiding the optimization of lead compounds with enhanced potency and selectivity. Promising candidates from this workflow should be advanced to secondary screening, including cell-based toxicity and permeability assays, followed by in vivo evaluation in relevant disease models.
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Nguyen, L., Schultz, D. C., Terzyan, S. S., et al. (2022). Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase. OSTI.GOV. [Link]
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Nguyen, L., Schultz, D. C., Terzyan, S. S., et al. (2022). Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase. PubMed Central. [Link]
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Nguyen, L., Schultz, D. C., Terzyan, S. S., et al. (2022). Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase. Bioorganic & Medicinal Chemistry, 73, 116986. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid in Protein Complexes
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of modern structural biology techniques for analyzing protein complexes containing the non-canonical amino acid (ncAA) (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can select and implement the optimal strategy for your research goals.
Introduction: The Significance of this compound
This compound, also known as (2R,3S)-3-hydroxy-D-isovaline, is a non-canonical amino acid (ncAA) of significant interest in protein engineering and drug discovery.[1] Structurally similar to threonine but with an additional methyl group at the alpha-carbon, its distinct stereochemistry and the presence of a hydroxyl group allow it to form unique hydrogen bonding networks.[2][3] These properties make it a valuable tool for probing protein folding, stability, and enzyme-ligand interactions.[2]
However, as this amino acid is not one of the twenty canonical building blocks, its incorporation into a target protein is a synthetic process, requiring specialized biochemical techniques before any structural analysis can begin.[4][5][6] This guide will first illuminate the method of its incorporation and then objectively compare the three principal methods for its structural determination: X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Prerequisite Workflow: Site-Specific Incorporation of the ncAA
To study a non-canonical amino acid within a protein, one must first place it there. The most robust and widely used method for site-specific incorporation is amber stop codon suppression .[5][7] This technique hijacks the cell's translational machinery. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to uniquely recognize the ncAA and charge it to a tRNA that reads the amber stop codon (UAG). When the ribosome encounters a UAG codon—which has been engineered into the gene of interest at the desired location—it inserts the ncAA instead of terminating translation.[8]
Experimental Protocol: Amber Suppression for ncAA Incorporation
-
Gene Mutagenesis: Mutate the gene of your protein of interest. Replace the codon at the desired incorporation site with the amber stop codon, TAG.
-
Vector Preparation: Co-transform an expression host (typically E. coli) with two plasmids:
-
Plasmid 1: Contains your TAG-mutated gene of interest.
-
Plasmid 2: Contains the genes for the engineered, orthogonal aminoacyl-tRNA synthetase and its corresponding tRNACUA.
-
-
Culture and Induction:
-
Grow the transformed cells in a minimal media to ensure the ncAA is not outcompeted by canonical amino acids.
-
Supplement the media with a sufficient concentration of this compound.
-
Induce protein expression using the appropriate agent (e.g., IPTG).
-
-
Expression and Purification: The host machinery will express the full-length protein, now containing the ncAA at the specified site. Purify the protein complex using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
Verification: Use mass spectrometry to confirm the successful incorporation of the ncAA and the fidelity of the full-length protein.
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A Researcher's Guide to the Kinetic Analysis of Enzymes for Novel β-Hydroxy-α-Amino Acid Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Enzymatic Opportunity
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a methylated analog of threonine, represents a class of β-hydroxy-α-amino acids that are pivotal chiral building blocks in pharmaceutical development.[1][2] Their synthesis is chemically challenging, often requiring multi-step processes with complex protecting group strategies to control the two adjacent stereocenters.[3][4] Biocatalysis, particularly through the use of stereoselective enzymes, offers a more direct and environmentally benign route to these valuable compounds.[5]
This guide provides a comprehensive framework for the kinetic analysis of enzymes acting on substrates like this compound. While direct kinetic data for this specific compound is not extensively published, we will draw comparisons from well-studied enzymes acting on structurally similar substrates. The primary focus will be on the Threonine Aldolase (TA) family, a class of Pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible carbon-carbon bond formation between glycine and various aldehydes.[6][7]
We will explore the methodologies for kinetic characterization, compare the performance of different TA variants, and provide the rationale behind experimental design, empowering researchers to effectively screen and engineer enzymes for novel synthetic applications.
The Key Players: A Comparison of Threonine Aldolases and Alternatives
Threonine aldolases are the workhorses for β-hydroxy-α-amino acid synthesis. They are broadly classified based on their stereoselectivity, which is a critical consideration for any synthetic application.
| Enzyme Class | EC Number | Typical Reaction | Key Characteristics |
| Low-specificity L-Threonine Aldolase (LTA) | EC 4.1.2.48 | Reversible cleavage of both L-threonine and L-allo-threonine. | Often show broad substrate acceptance but may have lower diastereoselectivity with non-natural substrates.[6][7] |
| L-allo-Threonine Aldolase | EC 4.1.2.49 | Specific for the cleavage of L-allo-threonine. | Generally higher stereoselectivity for the syn diastereomer. |
| L-Threonine Aldolase | EC 4.1.2.5 | Specific for the cleavage of L-threonine. | Higher stereoselectivity for the anti diastereomer. |
| D-Threonine Aldolase (DTA) | EC 4.1.2.42 | Catalyze the synthesis of D-β-hydroxy-α-amino acids. | Structurally distinct from LTAs, offering access to the D-amino acid series.[8] |
| L-Threonine Transaldolase (LTTA) | N/A | Transfers the hydroxymethyl group from threonine to an acceptor aldehyde. | Offers the advantage of being essentially irreversible, which can drive reactions to completion and improve yields.[9] |
While Threonine Aldolases are the primary focus, other enzyme classes such as serine hydroxymethyltransferases (SHMTs) and 2-oxoglutarate-dependent hydroxylases also represent potential, albeit less explored, avenues for the synthesis of these compounds.[5] SHMTs can catalyze similar aldol reactions, while hydroxylases can introduce the β-hydroxyl group with high regio- and stereoselectivity.[5]
Experimental Design for Robust Kinetic Analysis
A thorough kinetic analysis is crucial for comparing enzyme performance and selecting the best biocatalyst. The following sections outline a validated workflow.
Workflow for Enzyme Kinetic Characterization
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comparative study of synthesis routes for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, represents a critical chiral building block in the synthesis of numerous biologically active molecules and pharmaceuticals. Its specific stereochemistry is paramount to its function, making stereocontrolled synthesis a key challenge and an area of intense research. This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering insights into the underlying principles, experimental considerations, and overall efficacy of each approach.
Introduction to Stereoselective Synthesis
The synthesis of chiral molecules like this compound demands precise control over the three-dimensional arrangement of atoms. The presence of two contiguous stereocenters at the C2 and C3 positions necessitates methodologies that can selectively generate the desired (2R,3S) configuration out of four possible stereoisomers. The primary strategies employed to achieve this fall into three main categories: asymmetric synthesis using chiral auxiliaries or catalysts, diastereoselective reactions on chiral substrates, and enzymatic transformations.
Asymmetric Aldol Reactions: Building the Carbon Skeleton with Stereocontrol
Asymmetric aldol reactions are a powerful tool for the construction of β-hydroxy carbonyl compounds with high stereoselectivity.[1][2] This approach typically involves the reaction of a glycine enolate equivalent with a propanal derivative, where stereocontrol is induced by a chiral auxiliary or catalyst.
Chiral Auxiliary-Mediated Aldol Addition
One of the most reliable methods involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the reactant to direct the stereochemical outcome of the reaction and is subsequently removed. The Evans' oxazolidinone and Schöllkopf's bis-lactim ether are classic examples of effective chiral auxiliaries in this context.
The general workflow for a chiral auxiliary-based synthesis is as follows:
Caption: General workflow for chiral auxiliary-mediated aldol addition.
Key Experimental Considerations:
-
Choice of Auxiliary: The selection of the chiral auxiliary is critical for achieving high diastereoselectivity. Pseudoephedrine has also been successfully employed as a practical chiral auxiliary.[3]
-
Enolization Conditions: The choice of base (e.g., lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS)) and reaction temperature can significantly influence the geometry of the enolate and, consequently, the stereochemical outcome.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance the diastereoselectivity of the aldol reaction by coordinating to the aldehyde and the chiral auxiliary, leading to a more organized transition state.
A notable example is the use of a pseudoephenamine glycinamide, which upon enolization and reaction with an aldehyde, yields aldol addition products with high stereoisomeric purity.[3] These adducts can be readily hydrolyzed under mild conditions to afford the desired β-hydroxy-α-amino acid.[3]
Diastereoselective Amination and Hydroxylation of Chiral Precursors
This strategy relies on introducing the amino and hydroxyl groups sequentially onto a chiral scaffold where the stereochemistry of one center is already established. This pre-existing stereocenter then directs the stereochemical outcome of the subsequent transformations.
a) Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct, enantioselective conversion of an alkene to a vicinal amino alcohol. For the synthesis of this compound, a suitable α,β-unsaturated ester can be employed as the starting material.
Caption: Synthetic route via Sharpless Asymmetric Aminohydroxylation.
Causality Behind Experimental Choices:
The choice of the chiral ligand in the AD-mix (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines the facial selectivity of the addition to the double bond, thus controlling the absolute stereochemistry of the newly formed stereocenters. The nitrogen source, often a carbamate or a sulfonamide, is delivered intramolecularly from an osmium-imido species.
b) Diastereoselective Hydroxylation of a Chiral Enolate
An alternative approach involves the diastereoselective hydroxylation of a chiral enolate derived from a β-amino acid precursor.[4]
Experimental Protocol: Diastereoselective Hydroxylation
-
Enolate Formation: The N-protected (2R)-2-amino-2-methylbutanoic acid derivative is treated with a strong base, such as LDA, at low temperature (-78 °C) in an aprotic solvent like THF to generate the corresponding lithium enolate.
-
Electrophilic Hydroxylation: A chiral electrophilic hydroxylating agent, such as a (camphorsulfonyl)oxaziridine, is added to the enolate solution.[4] The steric bulk of the chiral reagent and the existing stereocenter in the enolate direct the approach of the hydroxylating agent, leading to a highly diastereoselective reaction.
-
Work-up and Deprotection: The reaction is quenched, and the product is purified. Subsequent removal of the protecting groups yields the final this compound.
Enzymatic and Biocatalytic Approaches
Enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis.[5] Enzymes can catalyze reactions with exquisite stereo- and regioselectivity under mild conditions.[6][7]
Threonine Aldolases
Threonine aldolases are enzymes that catalyze the reversible aldol addition of glycine to an aldehyde.[8] By using acetaldehyde as the substrate, these enzymes can be used to synthesize β-hydroxy-α-amino acids. The stereochemical outcome is dependent on the specific aldolase used (L-threonine aldolase or D-threonine aldolase). For the synthesis of the (2R,3S) isomer, a D-threonine aldolase would be the enzyme of choice.
Caption: Enzymatic synthesis using D-threonine aldolase.
Trustworthiness of the Protocol:
The high stereospecificity of the enzyme ensures the formation of the desired product with high enantiomeric and diastereomeric purity. The reaction is typically performed in an aqueous buffer at or near neutral pH and room temperature, minimizing side reactions and racemization.
Comparison of Synthesis Routes
| Synthetic Route | Key Advantages | Potential Limitations | Stereocontrol | Typical Yields |
| Chiral Auxiliary-Mediated Aldol | High diastereoselectivity, well-established methodology.[3] | Requires stoichiometric amounts of the chiral auxiliary, additional protection/deprotection steps. | Excellent | Good to Excellent |
| Sharpless Asymmetric Aminohydroxylation | Catalytic in osmium, direct conversion of alkenes. | Substrate scope can be limited, cost of reagents. | Excellent | Moderate to Good |
| Diastereoselective Hydroxylation | Good for substrates with a pre-existing stereocenter.[4] | Requires a chiral hydroxylating agent, may require optimization for high selectivity. | Good to Excellent | Moderate to Good |
| Enzymatic (Threonine Aldolase) | High stereoselectivity, environmentally friendly, mild reaction conditions.[5][8] | Substrate specificity of the enzyme, potential for low reaction rates. | Excellent | Variable |
Conclusion
The synthesis of this compound can be achieved through several effective stereoselective strategies. The choice of the optimal route depends on factors such as the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the specific requirements for stereochemical purity. Asymmetric aldol reactions using chiral auxiliaries offer a robust and predictable method for achieving high diastereoselectivity. Diastereoselective functionalization of chiral precursors, including Sharpless asymmetric aminohydroxylation, provides elegant and efficient pathways. Finally, enzymatic approaches are emerging as powerful and sustainable alternatives, offering unparalleled selectivity under mild conditions. Future developments in catalyst and enzyme engineering will undoubtedly lead to even more efficient and practical syntheses of this important chiral building block.
References
- Vertex AI Search. Chiral Amino Acids Synthesis.
- Taylor & Francis Online. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis.
- Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
- National Institutes of Health. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system.
- ResearchGate. (2025). Asymmetric Synthesis of β-Hydroxy-α-amino Acids.
- National Institutes of Health. (n.d.). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide.
- National Institutes of Health. (n.d.). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- ResearchGate. (n.d.). Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase.
- Royal Society of Chemistry. (n.d.). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.
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Safety Operating Guide
Navigating the Disposal of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, ensuring the protection of laboratory personnel and the environment. This document is designed to be a trusted resource, offering clarity and actionable procedures that extend beyond the product to support your laboratory's safety culture.
While a specific Safety Data Sheet (SDS) for this compound was not available, this guide is informed by the SDS for the closely related stereoisomer, (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid, and general best practices for laboratory chemical waste management. The precautionary principles outlined herein are based on the known hazards of similar compounds, which include the potential for skin, eye, and respiratory irritation[1].
I. Foundational Principles of Chemical Waste Management
The bedrock of safe laboratory practice is a comprehensive understanding of chemical waste management. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a regulatory framework for the handling of hazardous materials[2][3][4]. The core tenets of this framework revolve around minimizing waste generation, proper segregation, secure containment, and compliant disposal[5][6].
Waste Minimization in the Laboratory:
Proactive measures to reduce the volume of chemical waste are not only environmentally responsible but also economically prudent.[6] Key strategies include:
-
Prudent Purchasing: Order only the quantities of chemicals necessary for your immediate research needs to avoid the accumulation of surplus stock.
-
Inventory Management: Maintain a meticulous and up-to-date inventory of all chemicals to prevent the purchase of duplicates and to track expiration dates.
-
Scale Reduction: Whenever feasible, adapt experiments to a smaller scale to decrease the volume of waste generated.[5]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard information for the related compound (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid, this chemical should be handled with care, assuming it may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use. |
| Body Protection | A laboratory coat should be worn at all times. |
| Respiratory Protection | If handling the solid form and there is a risk of dust generation, use a NIOSH-approved respirator.[1] Work in a well-ventilated area or a fume hood. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate this waste from other incompatible waste streams such as strong oxidizing agents, bases, and reactive chemicals to prevent dangerous reactions.[7]
Step 2: Containerization
-
Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[5]
-
The container must be in good condition, with a secure, leak-proof lid.[2]
-
Never reuse a container that previously held an incompatible chemical.[7]
Step 3: Labeling
-
Properly label the waste container with the words "Hazardous Waste."[8][9]
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation and the name of the generating laboratory or researcher.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
Step 5: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
The ultimate disposal method will be determined by the EHS department and will likely involve incineration at a licensed hazardous waste facility.[1]
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation (of dust) | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Spill | For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For larger spills, evacuate the area and contact your EHS department. |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Properly Managing Chemical Waste in Laboratories . [Link]
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Laboratory Chemical Waste Management . CSIR IIP. [Link]
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The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities . [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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Proper Disposal of Hazardous Laboratory Waste Regulations in the United States . [Link]
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet: Amino acid . Carl ROTH. [Link]
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Safety Data Sheet: Amino acid . Carl ROTH. [Link]
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Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University. [Link]
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Navigating the Safe Handling of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid: A Practical Guide
Hazard Assessment: A Precautionary Approach
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative.[1] Based on the available data for similar compounds, it is anticipated to be a white, crystalline powder with low volatility.[2] In the absence of specific toxicity data, it is prudent to treat this compound as a potentially low-hazard substance, with the primary risks being mechanical irritation from dust inhalation and skin or eye contact.
Assumed Hazard Classification:
| Hazard Class | Category | Rationale |
| Skin Irritation | Not Classified (Precautionary Handling) | Assumed to be a mild irritant upon prolonged contact, typical for non-proteinogenic amino acids. |
| Eye Irritation | Not Classified (Precautionary Handling) | Particulate matter may cause mechanical irritation. |
| Respiratory Irritation | Not Classified (Precautionary Handling) | Inhalation of dust should be avoided to prevent potential respiratory tract irritation. |
| Acute Toxicity | Not Classified | No data available, but low acute toxicity is anticipated based on its structure as an amino acid derivative. |
It is imperative to consult a supplier-specific SDS upon procurement for definitive hazard information.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the nature of the procedure and the potential for exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring small quantities | Safety glasses with side shields[3] | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Preparing solutions | Chemical splash goggles[3] | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Large-scale handling or potential for aerosolization | Chemical splash goggles and a face shield[3] | Nitrile gloves | Laboratory coat | A NIOSH-approved N95 respirator is recommended if handling large quantities outside of a fume hood.[4] |
| Cleaning spills | Chemical splash goggles | Nitrile gloves | Laboratory coat | A NIOSH-approved N95 respirator may be necessary depending on the spill size and airborne dust. |
Operational Protocols: Step-by-Step Guidance for Safe Handling
Adherence to a systematic workflow is critical to minimize exposure and maintain a safe laboratory environment.
Preparation and Weighing
-
Designate an Area: Conduct all handling of the solid compound within a chemical fume hood or on a dedicated bench space with adequate ventilation.
-
Gather Materials: Before handling the compound, ensure all necessary equipment is within reach, including spatulas, weigh boats, and labeled receiving containers.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Dispense Carefully: To minimize dust generation, gently scoop the compound from its container. Avoid pouring the powder from a height.
-
Clean Up: Immediately after weighing, clean any residual powder from the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter.
Solution Preparation
-
Select Appropriate Glassware: Use clean, dry glassware of a suitable size for the intended solution volume.
-
Add Solvent: Add the desired solvent to the glassware first.
-
Introduce Compound: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.
-
Ensure Complete Dissolution: If necessary, use gentle heating or sonication to ensure the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. As this compound is not classified as a hazardous waste based on available information, it can typically be disposed of as non-hazardous chemical waste.[5][6][7] However, always consult your institution's specific waste disposal guidelines.
Waste Segregation and Collection
-
Solid Waste:
-
Place unused or contaminated solid this compound in a clearly labeled, sealed container designated for "Non-Hazardous Solid Chemical Waste."
-
Contaminated items such as weigh boats, gloves, and paper towels should also be disposed of in this container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound may, in many jurisdictions, be suitable for drain disposal with copious amounts of water, provided the concentration is low and the solution does not contain other hazardous materials. Always verify this with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
If drain disposal is not permitted, collect the liquid waste in a labeled container for "Non-Hazardous Liquid Chemical Waste."
-
-
Empty Containers:
-
Rinse empty containers of the compound three times with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as non-hazardous liquid waste.
-
Deface the label on the empty container before placing it in the regular trash or glass recycling, as per your institution's policy.[7]
-
Disposal Workflow Diagram
Caption: PPE and Disposal Decision Workflow
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Before cleaning, don the PPE outlined for spill cleanup, including respiratory protection if a significant amount of dust is generated.
-
Contain the Spill: If the spill is a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Clean Up:
-
For solid spills, carefully sweep the material into a dustpan and place it in a labeled container for solid waste disposal.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in the solid waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials should be disposed of as non-hazardous solid waste.
By adhering to these prudent practices, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.
References
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
-
Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. [Link]
-
ERA Environmental. GHS Hazard Classification: Everything You Need to Know. [Link]
-
ChemSafetyPro. GHS Hazard Class and Hazard Category. [Link]
-
International Labour Organization. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Occupational Safety and Health Administration. Personal Protective Equipment. [Link]
-
PubChem. This compound. [Link]
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PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]
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University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). [Link]
-
Real Safety. Personal Protective Equipment for Chemical Handling. [Link]
-
ResearchGate. What is the proper disposal of dansyl-substituted amino acids?. [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
Separation and Refining of Amino acids. [Link]
Sources
- 1. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (127126-06-1) for sale [vulcanchem.com]
- 2. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Request for Quote [thermofisher.com]
- 3. osha.gov [osha.gov]
- 4. realsafety.org [realsafety.org]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
